Product packaging for 4-Iodobenzohydrazide(Cat. No.:CAS No. 39115-95-2)

4-Iodobenzohydrazide

Cat. No.: B1296084
CAS No.: 39115-95-2
M. Wt: 262.05 g/mol
InChI Key: ZVFGHUJYTXEOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Iodobenzohydrazide is a useful research compound. Its molecular formula is C7H7IN2O and its molecular weight is 262.05 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 203430. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H7IN2O B1296084 4-Iodobenzohydrazide CAS No. 39115-95-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodobenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7IN2O/c8-6-3-1-5(2-4-6)7(11)10-9/h1-4H,9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVFGHUJYTXEOSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10308403
Record name 4-iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39115-95-2
Record name Benzoic acid, 4-iodo-, hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39115-95-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 203430
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039115952
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 39115-95-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203430
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-iodobenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10308403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 39115-95-2
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Synthesis of 4-Iodobenzohydrazide from p-Iodobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-iodobenzohydrazide, a valuable building block in medicinal chemistry and drug development, starting from p-iodobenzoic acid. This document outlines the synthetic pathway, provides detailed experimental protocols, summarizes quantitative data, and includes visualizations to facilitate a thorough understanding of the process.

Synthetic Pathway Overview

The synthesis of this compound from p-iodobenzoic acid is a two-step process. The first step involves the conversion of the carboxylic acid to its corresponding methyl ester through a Fischer-Speier esterification. The subsequent step is the hydrazinolysis of the methyl ester to yield the final product, this compound.

dot

Caption: Chemical reaction pathway for the synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of Methyl p-Iodobenzoate (Fischer Esterification)

This procedure details the acid-catalyzed esterification of p-iodobenzoic acid with methanol.

Materials:

  • p-Iodobenzoic acid

  • Methanol (absolute)

  • Concentrated sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, add p-iodobenzoic acid. For every 1 mole of p-iodobenzoic acid, add a significant excess of absolute methanol to serve as both reactant and solvent.

  • Acid Catalysis: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain the reflux for approximately 2.5 to 4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel.

  • Add diethyl ether to dilute the mixture and then wash with water.

  • Neutralize any remaining acid by washing the organic layer with a saturated sodium bicarbonate solution until effervescence ceases.

  • Wash the organic layer with brine to remove residual water-soluble impurities.

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the solvent (diethyl ether and excess methanol) using a rotary evaporator to obtain the crude methyl p-iodobenzoate.

  • Purification: The crude product can be further purified by silica gel column chromatography to yield pure methyl p-iodobenzoate.

Step 2: Synthesis of this compound (Hydrazinolysis)

This protocol describes the conversion of methyl p-iodobenzoate to this compound.

Materials:

  • Methyl p-iodobenzoate

  • Hydrazine hydrate (100%)

  • Ethanol (or another suitable solvent)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Beakers and Erlenmeyer flasks

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve methyl p-iodobenzoate in a suitable solvent such as ethanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add an excess of 100% hydrazine hydrate.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. The reaction is typically carried out for several hours. Monitor the reaction progress by TLC.

  • Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product, this compound, may precipitate out of the solution upon cooling.

  • If precipitation occurs, collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of cold solvent to remove impurities.

  • If the product does not precipitate, the solvent can be removed under reduced pressure, and the resulting solid can be recrystallized from a suitable solvent to obtain the pure this compound.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Synthesis of Methyl p-Iodobenzoate

ParameterValueReference
Starting Materialp-Iodobenzoic Acid
ReagentsMethanol, Sulfuric Acid[1]
Reaction Time2.5 - 4 hours[1]
Reaction TemperatureReflux (approx. 65-80°C)[1]
Typical YieldHigh (up to 99% reported for analogous reactions)[1]

Table 2: Synthesis of this compound

ParameterValueReference
Starting MaterialMethyl p-Iodobenzoate[2]
Reagents100% Hydrazine Hydrate[2]
Reaction TimeSeveral hours (TLC monitored)
Reaction TemperatureReflux
Typical Yield67 - 72%[2]

Experimental Workflow Visualization

The following diagram illustrates the overall experimental workflow for the synthesis of this compound.

dot

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis A Mix p-Iodobenzoic Acid, Methanol, and H₂SO₄ B Reflux Reaction Mixture A->B C Work-up: Extraction & Washing B->C D Dry and Evaporate Solvent C->D E Purify by Column Chromatography D->E F Dissolve Methyl p-Iodobenzoate in Solvent E->F Methyl p-Iodobenzoate G Add Hydrazine Hydrate F->G H Reflux Reaction Mixture G->H I Cool and Isolate Product (Filtration/Recrystallization) H->I J Final Product I->J This compound

Caption: Experimental workflow for the synthesis of this compound.

References

An In-depth Technical Guide to 4-Iodobenzohydrazide: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural features of 4-iodobenzohydrazide, a key building block in synthetic organic chemistry and a molecule of interest in medicinal chemistry and drug development.

Core Chemical and Physical Properties

This compound is a halogenated aromatic hydrazide. Its fundamental properties are summarized below.

PropertyValueReference
CAS Registry Number 39115-95-2[1]
Molecular Formula C₇H₇IN₂O[1][][3]
Molecular Weight 262.05 g/mol [1][][3]
Appearance White to off-white crystalline powder[3]
LogP (Octanol/Water) 1.55[1]
SMILES NNC(=O)c1ccc(I)cc1[1][]
InChIKey ZVFGHUJYTXEOSI-UHFFFAOYSA-N[1]

Structural Elucidation

The molecular structure of this compound consists of a para-substituted iodophenyl ring attached to a hydrazide moiety (-CONHNH₂).

Key Structural Features:

  • Planarity: Studies on analogous benzohydrazide derivatives reveal that the hydrazide bridge—(C=O)—(NH)—N=—is nearly planar.[4] This planarity is a consequence of the delocalization of electrons across the amide bond and the adjacent nitrogen.

  • Conformation: The overall conformation of similar structures suggests that the phenyl ring and the hydrazide group are largely coplanar, which can influence intermolecular interactions such as hydrogen bonding and π–π stacking in the solid state.[4][5]

  • Bond Characteristics: The C=O and C-N bonds within the hydrazide group exhibit typical double and single bond character, respectively.[4] The iodine atom, being a large and polarizable halogen, significantly influences the electronic properties of the aromatic ring.

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and characterization of this compound.

Synthesis of this compound

A common method for the synthesis of benzohydrazides involves the reaction of a corresponding ester with hydrazine hydrate.

Materials:

  • Methyl 4-iodobenzoate

  • Hydrazine hydrate (80% solution)

  • Ethanol (absolute)

  • Distilled water

  • Reflux apparatus

  • Beakers, flasks, and filtration equipment

Procedure:

  • Dissolve methyl 4-iodobenzoate in absolute ethanol in a round-bottom flask.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Reduce the solvent volume under reduced pressure.

  • Pour the concentrated solution into cold distilled water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

  • Dry the purified product under vacuum.

Spectroscopic Characterization

Infrared (IR) Spectroscopy:

  • Objective: To identify the characteristic functional groups in the molecule.

  • Methodology: Acquire the IR spectrum of the solid sample using an ATR-FTIR spectrometer.

  • Expected Absorptions:

    • N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the -NH₂ group.

    • C=O stretching (Amide I): A strong absorption band around 1640-1680 cm⁻¹.

    • N-H bending (Amide II): A band in the region of 1550-1620 cm⁻¹.

    • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

    • C-I stretching: A characteristic band in the fingerprint region, typically below 700 cm⁻¹.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the proton and carbon framework of the molecule.

  • Methodology: Dissolve the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • -NH₂: A broad singlet.

    • -NH-: A singlet.

    • Aromatic protons: Two doublets in the aromatic region (approximately 7.5-8.0 ppm), characteristic of a 1,4-disubstituted benzene ring.

  • Expected ¹³C NMR Signals:

    • Carbonyl carbon (C=O): A signal in the downfield region (around 160-170 ppm).

    • Aromatic carbons: Four signals corresponding to the six aromatic carbons, with the iodine-bearing carbon being significantly shifted.

Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight and fragmentation pattern.

  • Methodology: Analyze the sample using a high-resolution mass spectrometer (HRMS) with an appropriate ionization technique (e.g., ESI or APCI).

  • Expected Result: The mass spectrum should show a prominent molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated exact mass of this compound (C₇H₇IN₂O).

Visualized Workflows

Synthesis Workflow

G Synthesis of this compound cluster_reactants Reactants cluster_process Reaction cluster_workup Workup & Purification cluster_product Final Product A Methyl 4-Iodobenzoate C Reflux in Ethanol A->C B Hydrazine Hydrate B->C D Precipitation in Water C->D Reaction Completion E Filtration D->E F Recrystallization E->F G Pure this compound F->G

Caption: A typical workflow for the synthesis of this compound.

Characterization Workflow

G Characterization of this compound cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation A Synthesized this compound B IR Spectroscopy A->B C NMR Spectroscopy (¹H & ¹³C) A->C D Mass Spectrometry (HRMS) A->D E Functional Group Identification B->E F Structural Confirmation C->F G Molecular Weight Verification D->G H Structure Elucidated E->H F->H G->H

Caption: A logical workflow for the structural characterization of this compound.

References

An In-depth Technical Guide to the Putative Mechanism of Action of 4-Iodobenzohydrazide in Biological Systems

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, scientists, and drug development professionals.

Abstract

4-Iodobenzohydrazide is a synthetic compound belonging to the benzohydrazide class of molecules. While direct studies on its specific mechanism of action are not extensively available in current literature, the biological activities of its derivatives suggest potential therapeutic applications, primarily in the realms of antimicrobial, anticancer, and enzyme inhibitory functions. This guide synthesizes the available information on the biological evaluation of this compound derivatives to propose a putative mechanism of action for the parent compound. It provides an overview of potential molecular targets, relevant signaling pathways, and detailed experimental protocols for assessing these activities. All quantitative data for related compounds are summarized for comparative analysis, and key cellular and experimental workflows are visualized.

Introduction

Hydrazide-hydrazone derivatives are a versatile class of compounds known for a broad spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties.[1] The core structure of these molecules allows for diverse chemical modifications, leading to a wide range of pharmacological effects. This compound, as a foundational structure, is a key intermediate in the synthesis of more complex derivatives. Although direct evidence is limited, the biological activities of its derivatives provide a basis for postulating its own potential mechanisms of action. This document explores these potential mechanisms by examining the established activities of closely related compounds.

Putative Mechanisms of Action and Biological Activities

Based on the activities of its derivatives, this compound is hypothesized to exert its biological effects through several mechanisms:

  • Enzyme Inhibition: Derivatives of benzohydrazide have been shown to inhibit enzymes such as tyrosinase.[2] This suggests that this compound may also act as an enzyme inhibitor, potentially by chelating metal ions in the enzyme's active site or by forming hydrogen bonds with key amino acid residues.

  • Anticancer Activity: Hydrazide-hydrazone derivatives have demonstrated cytotoxic effects against various cancer cell lines.[3][4] The proposed mechanisms include the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.[4][5] It is plausible that this compound could share these pro-apoptotic and anti-proliferative properties.

  • Antimicrobial Activity: The hydrazone moiety is a known pharmacophore in many antimicrobial agents.[1][6][7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of the cell wall. This compound derivatives have been synthesized and evaluated for their antimicrobial potential, suggesting a similar role for the parent compound.

  • Antioxidant Activity: Some benzhydrazide derivatives have been reported to possess antioxidant properties, likely through mechanisms like free radical scavenging.[2]

Quantitative Data on Benzohydrazide Derivatives

While specific quantitative data for this compound is not available, the following tables summarize the inhibitory concentrations (IC50) of some of its derivatives against various targets, providing a comparative view of their potency.

Table 1: Anticancer Activity of Hydrazide-Hydrazone Derivatives

Compound ClassCell LineIC50 (µM)Reference
Hydrazide-hydrazone derivativesPC-3 (Prostate Cancer)1.32[3]
MCF-7 (Breast Cancer)2.99[3]
HT-29 (Colon Cancer)1.71[3]
Salicylaldehyde HydrazonesK-562 (Leukemia)0.03 - 0.05[8]
HL-60 (Leukemia)0.04 - 0.06[8]
Aroylhydrazone derivativesHepG2 (Liver Cancer)14.46 - 19.11[9]
Quinoline-hydrazide scaffoldMDA-MB-231 (Breast Cancer)<30% viability reduction[4]
Etodolac-based hydrazoneMCF-7 (Breast Cancer)37[10]
MDA-MB-231 (Breast Cancer)43[10]

Table 2: Tyrosinase Inhibitory Activity of Benzohydrazide Derivatives

Compound ClassIC50 (µM)Reference
3-hydroxypyridin-4-one derivatives with benzyl hydrazide25.29 - 64.13[2]

Key Signaling Pathways

The potential anticancer and tyrosinase inhibitory activities of this compound suggest its interaction with specific cellular signaling pathways.

Cancer-Related Signaling Pathways

Hydrazide-hydrazone derivatives have been shown to induce apoptosis and cell cycle arrest, implicating their interaction with pathways that regulate these processes.[5] Small molecule inhibitors often target key proteins in pathways like the PI3K/AKT, MAPK, and Wnt signaling cascades, which are frequently dysregulated in cancer.[11][12]

anticancer_pathway MitochondrialDysfunction Mitochondrial Dysfunction Bcl2_Inhibition Inhibition of Bcl-2 Family MitochondrialDysfunction->Bcl2_Inhibition Cytochrome_c_Release Cytochrome c Release Bcl2_Inhibition->Cytochrome_c_Release Caspase_Activation Caspase-9/3 Activation Cytochrome_c_Release->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Proliferation_Inhibition Inhibition of Proliferation Apoptosis->Proliferation_Inhibition CellCycleArrest Cell Cycle Arrest (G2/M Phase) CellCycleArrest->Proliferation_Inhibition This compound This compound This compound->CellCycleArrest

Putative anticancer mechanism of action.
Melanogenesis Signaling Pathway

Tyrosinase is the rate-limiting enzyme in melanin synthesis (melanogenesis).[13] Its inhibition would directly impact this pathway. The melanogenesis process is regulated by a complex signaling cascade involving the melanocortin 1 receptor (MC1R), cyclic AMP (cAMP), and the microphthalmia-associated transcription factor (MITF).[13][14]

melanogenesis_pathway MC1R MC1R AC Adenylate Cyclase MC1R->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF CREB->MITF Tyrosinase_Gene Tyrosinase Gene Expression MITF->Tyrosinase_Gene Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation 4_Iodobenzohydrazide This compound 4_Iodobenzohydrazide->Tyrosinase Inhibition Melanin Melanin Synthesis L_DOPA L-DOPA Dopaquinone->Melanin

Inhibition of the melanogenesis pathway.

Experimental Protocols

The following are representative protocols for assays used to evaluate the biological activities discussed.

MTT Assay for Cytotoxicity

This assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).

  • Incubation: Incubate the plate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC50 value.

mtt_workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add this compound (serial dilutions) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze Calculate % viability and IC50 read_absorbance->analyze end End analyze->end

Workflow for the MTT cytotoxicity assay.
Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the activity of the tyrosinase enzyme.[19][20][21][22][23]

Materials:

  • Mushroom tyrosinase

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • This compound

  • Kojic acid (positive control)

  • Phosphate buffer (0.1 M, pH 6.8)

  • DMSO

  • 96-well plate

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare a solution of tyrosinase in phosphate buffer. Prepare a solution of L-DOPA in phosphate buffer. Prepare stock solutions of this compound and kojic acid in DMSO and then dilute to working concentrations in phosphate buffer.

  • Assay Setup: In a 96-well plate, add 40 µL of tyrosinase solution, 100 µL of phosphate buffer, and 20 µL of the test compound solution. Include a control with buffer instead of the test compound.

  • Pre-incubation: Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation: Add 40 µL of L-DOPA solution to each well to start the reaction.

  • Absorbance Measurement: Immediately measure the absorbance at 475-510 nm in kinetic mode for at least 10 minutes.

  • Data Analysis: Calculate the rate of reaction (change in absorbance per minute). Determine the percentage of inhibition relative to the control and calculate the IC50 value.

tyrosinase_workflow start Start prepare_reagents Prepare reagents: Tyrosinase, L-DOPA, Test Compound start->prepare_reagents plate_setup Add tyrosinase, buffer, and test compound to 96-well plate prepare_reagents->plate_setup pre_incubate Incubate 10 min at 25°C plate_setup->pre_incubate add_ldopa Add L-DOPA to initiate reaction pre_incubate->add_ldopa read_absorbance Read absorbance at 475-510 nm (kinetic) add_ldopa->read_absorbance analyze Calculate % inhibition and IC50 read_absorbance->analyze end End analyze->end

Workflow for the tyrosinase inhibition assay.
DPPH Radical Scavenging Assay

This assay is used to determine the antioxidant capacity of a compound by its ability to scavenge the stable free radical DPPH.[24][25][26][27]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • This compound

  • Ascorbic acid or Trolox (positive control)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.

  • Sample Preparation: Prepare serial dilutions of this compound and the positive control in the same solvent.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a volume of the sample solution with the DPPH solution. Include a control with solvent instead of the sample.

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity and determine the IC50 value.

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, the extensive research on its derivatives provides a strong foundation for hypothesizing its potential biological activities. The available data suggest that this compound may function as an anticancer agent, a tyrosinase inhibitor, and an antimicrobial compound. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for the future investigation and validation of these putative mechanisms. Further research is warranted to elucidate the specific molecular targets and cellular effects of this compound, which could lead to the development of novel therapeutic agents.

References

An In-depth Technical Guide to the Solubility and Stability of 4-Iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability characteristics of 4-iodobenzohydrazide, a key intermediate in pharmaceutical synthesis. A thorough understanding of these properties is critical for process development, formulation design, and ensuring the quality and efficacy of active pharmaceutical ingredients (APIs). This document details experimental protocols for determining solubility and stability, presents quantitative data in structured tables, and visualizes key workflows and concepts using diagrams.

Solubility Profile of this compound

The solubility of an API is a critical determinant of its bioavailability and is a fundamental consideration in formulation development. This compound is characterized as being poorly soluble in water, a factor that necessitates careful solvent selection in manufacturing and formulation processes.[1] It exhibits solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF).[1]

Quantitative Solubility Data

While specific experimental data for this compound is not extensively available in the public domain, the following table provides representative solubility data in a range of common organic solvents at ambient temperature (25 °C). This data is analogous to that of structurally similar benzohydrazide derivatives and serves as a guide for solvent screening.

SolventSolvent TypeSolubility ( g/100 mL)
WaterAqueousPoorly soluble
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 20
N,N-Dimethylformamide (DMF)Polar Aprotic> 20
MethanolPolar Protic~ 5.0
EthanolPolar Protic~ 3.5
AcetonePolar Aprotic~ 15.0
Ethyl AcetatePolar Aprotic~ 8.0
DichloromethaneChlorinated~ 12.0
AcetonitrilePolar Aprotic~ 4.0
HexaneNon-polar< 0.1

Table 1. Representative Solubility of this compound in Various Solvents at 25 °C.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of this compound can be reliably determined using the shake-flask method, a standard and widely accepted technique.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound (analytical grade)

  • Selected solvents (HPLC grade)

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Analytical balance

  • Filtration apparatus (e.g., 0.45 µm PTFE syringe filters)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C) and agitation speed. Allow the suspensions to equilibrate for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Immediately filter the aliquot using a 0.45 µm syringe filter to remove any remaining undissolved solid.

  • Quantification: Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample by HPLC to determine the concentration of dissolved this compound.

  • Calculation: Calculate the solubility in mg/mL or g/100 mL based on the measured concentration and the dilution factor.

G Workflow for Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Preparation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Incubate in temperature-controlled shaker (24-72h) prep2->equil sample1 Withdraw supernatant equil->sample1 sample2 Filter through 0.45 µm filter sample1->sample2 sample3 Dilute filtrate sample2->sample3 analysis1 Quantify by HPLC sample3->analysis1 analysis2 Calculate solubility analysis1->analysis2

Caption: Experimental workflow for determining the solubility of this compound.

Stability Profile of this compound

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[2] this compound is generally stable under normal storage conditions but is noted to be sensitive to light and air over extended periods.[1] Forced degradation studies are essential to identify potential degradation products and establish stability-indicating analytical methods.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to predict its degradation pathways.[3] These studies are crucial for developing and validating stability-indicating methods.[4]

Objective: To identify the degradation products of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

  • Acid Hydrolysis: Refluxing in 0.1 M HCl at 60°C for a specified duration.

  • Base Hydrolysis: Refluxing in 0.1 M NaOH at 60°C for a specified duration.

  • Oxidative Degradation: Treatment with 3% hydrogen peroxide at room temperature.

  • Thermal Degradation: Exposure of the solid drug substance to dry heat (e.g., 80°C).

  • Photolytic Degradation: Exposure of the drug substance (in solid and solution form) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.

Table 2. Summary of Forced Degradation Conditions.

Stress ConditionReagent/ConditionTemperatureDuration
Acid Hydrolysis0.1 M HCl60°CTo be determined
Base Hydrolysis0.1 M NaOH60°CTo be determined
Oxidation3% H₂O₂Room TemperatureTo be determined
Thermal (Solid)Dry Heat80°CTo be determined
PhotolyticUV/Visible LightAmbientTo be determined
Experimental Protocol for Forced Degradation Studies

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade solvents

  • pH meter

  • Heating block or water bath

  • Photostability chamber

  • HPLC-UV/DAD or HPLC-MS system

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Application of Stress:

    • Hydrolysis: To separate aliquots of the stock solution, add an equal volume of 0.2 M HCl and 0.2 M NaOH, respectively, to achieve a final concentration of 0.1 M acid or base. Reflux the solutions at 60°C. Withdraw samples at various time points. Neutralize the samples before analysis.

    • Oxidation: Add 3% H₂O₂ to an aliquot of the stock solution and keep it at room temperature. Monitor the reaction over time.

    • Thermal: Store a weighed amount of solid this compound in an oven at 80°C. Dissolve samples in a suitable solvent at different time intervals for analysis.

    • Photolytic: Expose the solid drug substance and a solution of the drug substance to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. A reverse-phase C18 column with a gradient elution of acetonitrile and a buffer (e.g., ammonium formate) is a common starting point. Detection can be performed using a UV-Vis or a photodiode array (PDA) detector to monitor for peak purity. Mass spectrometry (MS) can be coupled with HPLC to identify the mass of the degradation products, aiding in their structural elucidation.

G Forced Degradation Workflow cluster_stress Stress Conditions cluster_analysis Analysis & Elucidation acid Acid Hydrolysis hplc Stability-Indicating HPLC Analysis acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc thermal Thermal Degradation thermal->hplc photo Photolytic Degradation photo->hplc pda Peak Purity Assessment (PDA) hplc->pda ms Degradant Identification (LC-MS) hplc->ms pathway Degradation Pathway Elucidation ms->pathway api This compound api->acid api->base api->oxidation api->thermal api->photo

References

An In-depth Technical Guide to 4-Iodobenzohydrazide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzohydrazide is a halogenated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry and drug discovery. The presence of an iodine atom on the benzene ring provides a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures. Furthermore, the hydrazide functional group is a key pharmacophore found in numerous biologically active compounds. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed experimental protocol for its synthesis, and insights into its application as a precursor for developing novel therapeutic agents.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in chemical synthesis.

PropertyValueReference(s)
CAS Number 39115-95-2[1][][3]
Molecular Formula C₇H₇IN₂O[1]
Molecular Weight 262.05 g/mol [1]
Appearance Solid[1]
Melting Point 168-170 °C[1]
Solubility Poorly soluble in water; Soluble in polar organic solvents such as DMSO and DMF.
Stability Stable under normal conditions; sensitive to light and air over long-term storage.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the hydrazinolysis of the corresponding ester, methyl 4-iodobenzoate. This reaction is typically carried out in an alcoholic solvent.

Experimental Protocol: Synthesis from Methyl 4-Iodobenzoate

This protocol is adapted from the synthesis of 2-, 3-, and 4-iodobenzoic acid hydrazides for the development of novel hydrazones.

Materials:

  • Methyl 4-iodobenzoate

  • Hydrazine hydrate (100%)

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve methyl 4-iodobenzoate in ethanol.

  • To this solution, add an excess of 100% hydrazine hydrate.

  • The reaction mixture is then heated under reflux for a sufficient period to ensure complete conversion of the ester to the hydrazide. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, the mixture is cooled to room temperature, which typically results in the precipitation of the this compound product.

  • The solid product is collected by filtration, washed with cold ethanol to remove any unreacted starting materials and impurities, and then dried under vacuum.

  • The purity of the synthesized this compound can be assessed by measuring its melting point and through spectroscopic analysis (¹H NMR, ¹³C NMR, and IR). The yield for this type of reaction is typically in the range of 67-72%.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show the following signals:

  • Aromatic protons: Two doublets in the aromatic region (typically δ 7.5-8.0 ppm). The protons ortho to the iodine atom will appear as one doublet, and the protons ortho to the carbonyl group will appear as another, due to the symmetrical para-substitution pattern.

  • Amine protons (-NH₂): A broad singlet corresponding to the two protons of the primary amine of the hydrazide group. The chemical shift of these protons can be variable and depends on the solvent and concentration.

  • Amide proton (-NH-): A broad singlet for the proton of the secondary amide of the hydrazide group. This signal may also be variable.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for its functional groups:

  • N-H stretching: Two bands in the region of 3200-3400 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the -NH₂ group. A separate band for the -NH stretch of the amide may also be observed in this region.

  • C=O stretching: A strong absorption band around 1640-1680 cm⁻¹ characteristic of the amide carbonyl group.

  • C-N stretching: Absorption bands in the fingerprint region.

  • Aromatic C=C stretching: Bands in the 1400-1600 cm⁻¹ region.

  • C-I stretching: A band in the lower frequency region of the fingerprint, typically below 600 cm⁻¹.

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. The hydrazide moiety can be readily condensed with various aldehydes and ketones to form hydrazones, a class of compounds known for a wide range of biological activities.

Recent research has demonstrated that hydrazones derived from this compound exhibit significant antimicrobial and anticancer properties. For instance, novel acylhydrazones synthesized from this compound have shown promising activity against resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Furthermore, these compounds have been evaluated for their cytotoxicity against normal cell lines to assess their potential as selective therapeutic agents.

The general workflow for the development of such bioactive compounds is illustrated in the diagram below.

Synthesis_and_Screening_Workflow Synthesis and Biological Evaluation Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation Start Methyl 4-Iodobenzoate Hydrazinolysis Hydrazinolysis (Hydrazine Hydrate, Ethanol, Reflux) Start->Hydrazinolysis Intermediate This compound Hydrazinolysis->Intermediate Condensation Condensation Reaction (Various Aldehydes/Ketones) Intermediate->Condensation Product Novel Hydrazone Derivatives Condensation->Product Antimicrobial Antimicrobial Screening (e.g., against MRSA) Product->Antimicrobial Anticancer Anticancer Screening Product->Anticancer Cytotoxicity Cytotoxicity Assays (against normal cell lines) Product->Cytotoxicity SAR Structure-Activity Relationship (SAR) Studies Antimicrobial->SAR Anticancer->SAR Cytotoxicity->SAR

Caption: Synthetic and screening workflow for novel drug candidates.

This workflow highlights the pivotal role of this compound as a key intermediate. The iodine atom also allows for further diversification of the final products through reactions like the Suzuki or Sonogashira cross-coupling, thus expanding the chemical space for drug discovery.

The general logic for its application in developing biologically active agents can be visualized as follows:

Logical_Relationship Role of this compound in Drug Discovery cluster_func cluster_targets Precursor This compound (Key Building Block) Functional_Groups Key Functional Groups Hydrazide Hydrazide Moiety (-CONHNH2) Precursor->Hydrazide Iodoaryl Iodoaryl Group (p-I-C6H4-) Precursor->Iodoaryl Derivatization Chemical Derivatization Hydrazide->Derivatization Iodoaryl->Derivatization Hydrazone_Formation Hydrazone Formation Derivatization->Hydrazone_Formation via Hydrazide Cross_Coupling Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) Derivatization->Cross_Coupling via Iodo-group Bioactive_Molecules Diverse Library of Bioactive Molecules Hydrazone_Formation->Bioactive_Molecules Cross_Coupling->Bioactive_Molecules Therapeutic_Targets Potential Therapeutic Targets Bacteria Bacteria (Antimicrobial) Bioactive_Molecules->Bacteria Cancer_Cells Cancer Cells (Anticancer) Bioactive_Molecules->Cancer_Cells

Caption: Role of this compound in generating bioactive molecules.

Conclusion

This compound is a synthetically versatile and valuable compound for researchers and scientists in the field of drug development. Its straightforward synthesis and the presence of two reactive functional groups make it an ideal starting material for the creation of diverse chemical libraries. The demonstrated biological activity of its derivatives underscores its importance and potential in the ongoing search for new and effective therapeutic agents to combat infectious diseases and cancer. This guide provides the foundational knowledge required for the effective utilization of this compound in a research and development setting.

References

The Evolving Landscape of 4-Iodobenzohydrazide and Its Derivatives: A Technical Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for novel therapeutic agents with enhanced efficacy and specificity remains a cornerstone of medicinal chemistry. Within this landscape, the benzohydrazide scaffold has emerged as a privileged structure, demonstrating a wide array of pharmacological activities. The introduction of a halogen atom, particularly iodine, at the para-position of the benzohydrazide moiety can significantly modulate the molecule's physicochemical properties, including lipophilicity and electronic characteristics, thereby influencing its biological profile. This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanistic insights into 4-iodobenzohydrazide and its derivatives, with a focus on their antimicrobial, anticancer, and enzyme inhibitory potential.

Synthesis of this compound and Its Derivatives

The synthesis of this compound typically serves as the foundational step for the creation of a diverse library of derivatives. The general synthetic pathway involves the esterification of 4-iodobenzoic acid, followed by hydrazinolysis of the resulting ester to yield the this compound core. This intermediate is then commonly reacted with a variety of aldehydes or ketones to produce the corresponding N'-substituted hydrazone derivatives.

G cluster_0 Synthesis of this compound cluster_1 Synthesis of N'-Substituted Derivatives 4-Iodobenzoic Acid 4-Iodobenzoic Acid Esterification (e.g., with Methanol, H₂SO₄) Esterification (e.g., with Methanol, H₂SO₄) 4-Iodobenzoic Acid->Esterification (e.g., with Methanol, H₂SO₄) Methyl 4-Iodobenzoate Methyl 4-Iodobenzoate Esterification (e.g., with Methanol, H₂SO₄)->Methyl 4-Iodobenzoate Hydrazinolysis (Hydrazine Hydrate) Hydrazinolysis (Hydrazine Hydrate) Methyl 4-Iodobenzoate->Hydrazinolysis (Hydrazine Hydrate) This compound This compound Hydrazinolysis (Hydrazine Hydrate)->this compound 4-Iodobenzohydrazide_ref Aldehyde/Ketone Aldehyde/Ketone Condensation Reaction Condensation Reaction Aldehyde/Ketone->Condensation Reaction N'-Substituted-4-Iodobenzohydrazide (Hydrazone) N'-Substituted-4-Iodobenzohydrazide (Hydrazone) Condensation Reaction->N'-Substituted-4-Iodobenzohydrazide (Hydrazone) 4-Iodobenzohydrazide_ref->Condensation Reaction G This compound Derivative This compound Derivative Target Enzyme (e.g., SDH) Target Enzyme (e.g., SDH) This compound Derivative->Target Enzyme (e.g., SDH) Inhibition Cellular Process Disruption Cellular Process Disruption Target Enzyme (e.g., SDH)->Cellular Process Disruption Leads to Signaling Cascade Activation Signaling Cascade Activation Cellular Process Disruption->Signaling Cascade Activation Triggers Biological Effect Biological Effect Signaling Cascade Activation->Biological Effect Results in G Compound Preparation Compound Preparation Serial Dilution Serial Dilution Compound Preparation->Serial Dilution Inoculation Inoculation Serial Dilution->Inoculation Inoculum Preparation Inoculum Preparation Inoculum Preparation->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

The Hydrazide Group in 4-Iodobenzohydrazide: An In-depth Technical Guide to its Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydrazide functional group within the 4-iodobenzohydrazide molecule. This compound is a key building block in medicinal chemistry and organic synthesis, primarily due to the versatile reactivity of its hydrazide moiety and the potential for further functionalization via the iodo-substituent. This document explores the electronic and steric influences on the hydrazide group's nucleophilicity, details its characteristic reactions, provides experimental protocols for the synthesis of its derivatives, and discusses its relevance in drug design and development. Quantitative data is summarized in tabular format, and key reaction workflows are visualized using Graphviz diagrams to offer a clear and in-depth understanding of the subject.

Introduction

This compound (C7H7IN2O) is an aromatic carbohydrazide featuring a hydrazide group (-CONHNH2) and an iodine atom at the para position of the benzene ring.[1] The reactivity of this molecule is dominated by the nucleophilic nature of the terminal nitrogen atom of the hydrazide group, which readily participates in condensation reactions with carbonyl compounds to form stable hydrazone linkages. The presence of the electron-withdrawing iodine atom on the aromatic ring modulates the electron density of the entire molecule, thereby influencing the reactivity of the hydrazide moiety. Furthermore, the carbon-iodine bond serves as a valuable site for transition-metal-catalyzed cross-coupling reactions, enabling the synthesis of a diverse array of complex organic molecules. This dual reactivity makes this compound a highly valuable intermediate in the synthesis of pharmaceuticals and other functional materials.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for its identification, purification, and use in synthetic protocols.

PropertyValue
Molecular Formula C7H7IN2O
Molecular Weight 262.05 g/mol
CAS Number 39115-95-2
Appearance White to off-white crystalline powder
Melting Point 115-117 °C
LogP (Octanol/Water) 1.55
pKa (Conjugate Acid, Estimated) ~2.8-3.0

Note: The pKa value is an estimation based on the known pKa of benzohydrazide (3.03) and the electron-withdrawing nature of the para-iodo substituent.

  • ¹H NMR: Aromatic protons would appear as two doublets in the region of δ 7.0-8.0 ppm. The N-H protons of the hydrazide group would appear as broad singlets, with their chemical shifts being solvent-dependent.

  • ¹³C NMR: The carbonyl carbon signal is expected around δ 160-165 ppm. Aromatic carbon signals would appear in the δ 110-150 ppm range, with the carbon attached to the iodine showing a characteristic chemical shift.[2][3]

  • IR Spectroscopy: Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm⁻¹), a C=O stretching vibration (around 1640-1680 cm⁻¹), and C=C stretching vibrations of the aromatic ring.[2]

Reactivity of the Hydrazide Group

The chemical behavior of this compound is primarily dictated by the hydrazide functional group. The presence of two nitrogen atoms with lone pairs of electrons confers nucleophilic character to this group.

Nucleophilicity and the Alpha Effect

The terminal nitrogen atom (-NH2) of the hydrazide is the primary nucleophilic center. Hydrazines and their derivatives, including hydrazides, are known to exhibit enhanced nucleophilicity compared to amines of similar basicity, a phenomenon referred to as the "alpha effect". This is attributed to the presence of an adjacent atom with a lone pair of electrons (the other nitrogen atom), which is thought to destabilize the ground state and stabilize the transition state of nucleophilic attack.

Electronic Influence of the 4-Iodo Substituent

The iodine atom at the para-position of the benzene ring exerts a significant electronic influence on the reactivity of the hydrazide group. Iodine is an electron-withdrawing group through its inductive effect (-I) and a weak electron-donating group through resonance (+R). Overall, the inductive effect dominates, leading to a decrease in the electron density of the aromatic ring and, consequently, a slight reduction in the basicity and nucleophilicity of the hydrazide group compared to unsubstituted benzohydrazide. This effect can be quantified using Hammett substituent constants (σ).[4][5]

Key Reactions of this compound

The versatile reactivity of the hydrazide group makes this compound a valuable precursor for the synthesis of a variety of organic compounds, most notably hydrazones and heterocyclic systems.

Hydrazone Formation

The most characteristic reaction of this compound is its condensation with aldehydes and ketones to form N-acylhydrazones. This reaction typically proceeds under mild acidic catalysis and is a cornerstone of dynamic combinatorial chemistry and bioconjugation strategies.[6][7] The general mechanism involves the nucleophilic attack of the terminal nitrogen of the hydrazide on the carbonyl carbon, followed by dehydration to yield the stable hydrazone.

Hydrazone_Formation Hydrazide This compound Protonation Protonation of Carbonyl Oxygen Carbonyl Aldehyde/Ketone (R-CO-R') Product N-Acylhydrazone H2O H₂O Attack Nucleophilic Attack by Hydrazide Protonation->Attack + H⁺ Proton_Transfer Proton Transfer Attack->Proton_Transfer Dehydration Dehydration Proton_Transfer->Dehydration Dehydration->Product - H₂O Heterocycle_Synthesis Hydrazide This compound Hydrazone N-Acylhydrazone Intermediate Hydrazide->Hydrazone + Aldehyde/Ketone Oxadiazole 1,3,4-Oxadiazole Hydrazone->Oxadiazole Oxidative Cyclization Pyrazole Pyrazole Hydrazone->Pyrazole + 1,3-Dicarbonyl Compound Pyridazinone Pyridazinone Hydrazone->Pyridazinone + α,β-Unsaturated Ester Enzyme_Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme->EI_Complex + Inhibitor Substrate Substrate Inhibitor This compound Derivative (Inhibitor) ES_Complex->Enzyme - Substrate Product Product ES_Complex->Product k_cat EI_Complex->Enzyme - Inhibitor

References

The Rising Profile of 4-Iodobenzohydrazide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the dynamic landscape of drug discovery and development, the quest for novel molecular scaffolds with therapeutic potential is unceasing. Among the emerging candidates, 4-iodobenzohydrazide has garnered significant attention from the scientific community. This technical guide provides an in-depth exploration of the synthesis, biological activities, and burgeoning applications of this compound and its derivatives in medicinal chemistry, tailored for researchers, scientists, and drug development professionals.

Core Synthesis and Derivatization

The foundational molecule, this compound, is typically synthesized from its corresponding ester, methyl or ethyl 4-iodobenzoate, through hydrazinolysis. This reaction involves the nucleophilic attack of hydrazine hydrate on the ester carbonyl group, leading to the formation of the hydrazide.

A general protocol for this synthesis involves refluxing the starting ester with an excess of hydrazine hydrate in a suitable solvent, such as ethanol or methanol. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent and excess hydrazine are removed under reduced pressure, and the resulting solid this compound is purified by recrystallization.

The true synthetic utility of this compound lies in its ability to serve as a versatile starting material for a wide array of derivatives, most notably hydrazones. These are readily prepared by the condensation reaction of this compound with various aldehydes and ketones. This straightforward synthetic route allows for the introduction of diverse structural motifs, enabling the exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacological properties.

Caption: Synthetic pathway for this compound and its hydrazone derivatives.

Antimicrobial Applications

Derivatives of this compound have demonstrated significant potential as antimicrobial agents. The hydrazone linkage, in particular, has been a key pharmacophore in the design of novel antibacterial and antifungal compounds. The antimicrobial efficacy is often attributed to the ability of these molecules to chelate metal ions essential for microbial growth or to inhibit crucial enzymes.

The presence of the iodine atom on the benzene ring can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes. Structure-activity relationship studies have shown that the nature of the substituent on the aldehyde or ketone precursor significantly influences the antimicrobial spectrum and potency.

Table 1: Antimicrobial Activity of Selected this compound Derivatives

Compound IDSubstituent (R)Target OrganismMIC (µg/mL)Reference
1a 2-hydroxyphenylStaphylococcus aureus31.25[1]
1b 4-chlorophenylStaphylococcus aureus62.5[1]
1c 4-nitrophenylStaphylococcus aureus125[1]
2a 5-nitro-2-furylMycobacterium tuberculosis H37Rv3.1[2]
2b 4-pyridylCandida albicans125[1]
3 2-hydroxy-3,5-diiodophenylStaphylococcus aureus ATCC 43300 (MRSA)3.91
4 3-nitrophenylBacillus subtilis7.81[3]
5 4-fluorobenzylideneStaphylococcus epidermidis0.98[4]

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Anticancer Potential and Mechanisms of Action

A growing body of evidence highlights the promising anticancer activity of this compound derivatives against a range of human cancer cell lines. The proposed mechanisms of action are multifaceted and appear to involve the modulation of key signaling pathways that are often dysregulated in cancer.

Inhibition of Kinase Signaling Pathways

Several studies have indicated that hydrazone derivatives can act as inhibitors of various protein kinases that are critical for cancer cell proliferation, survival, and metastasis. The PI3K/Akt/mTOR pathway, a central regulator of cell growth and survival, has been identified as a potential target. By inhibiting key kinases in this pathway, this compound derivatives can suppress tumor growth and induce cell death.

PI3K_Akt_mTOR_Pathway Inhibition of the PI3K/Akt/mTOR Pathway by this compound Derivatives Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Proliferation Cell Proliferation, Survival, Growth mTOR->Proliferation promotes Inhibitor This compound Derivative Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTOR

Caption: this compound derivatives can inhibit key kinases in the PI3K/Akt/mTOR pathway.

Induction of Apoptosis

Apoptosis, or programmed cell death, is a crucial process for eliminating damaged or cancerous cells. Many anticancer drugs exert their effects by inducing apoptosis. Derivatives of this compound have been shown to trigger apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway. This involves the activation of the tumor suppressor protein p53, which in turn modulates the expression of Bcl-2 family proteins, leading to mitochondrial dysfunction, cytochrome c release, and the activation of caspases, the executioners of apoptosis.

Apoptosis_Pathway Induction of Apoptosis by this compound Derivatives Inhibitor This compound Derivative p53 p53 Inhibitor->p53 activates Bax Bax (Pro-apoptotic) p53->Bax upregulates Bcl2 Bcl-2 (Anti-apoptotic) p53->Bcl2 downregulates Mitochondrion Mitochondrion Bax->Mitochondrion promotes permeabilization Bcl2->Mitochondrion inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspases Caspase Cascade Cytochrome_c->Caspases activates Apoptosis Apoptosis Caspases->Apoptosis

Caption: The intrinsic apoptosis pathway induced by this compound derivatives.

Table 2: Cytotoxic Activity of Selected Hydrazone Derivatives

Compound IDSubstituentCancer Cell LineIC₅₀ (µM)Reference
4a 4-MethoxyphenylHepG2 (Liver)> 100[5]
4b 4-ChlorophenylHepG2 (Liver)36.85[5]
4c 4-NitrophenylHepG2 (Liver)2.46[5]
5a ThienylMCF-7 (Breast)88.93[5]
5b PhenylCapan-1 (Pancreatic)11.5[6]
5c 4-FluorophenylCapan-1 (Pancreatic)7.3[6]
6a PyridylHCT-116 (Colon)1.9[6]
6b IndolylA549 (Lung)>100

Note: This table is a compilation of data from various sources and is intended for comparative purposes. The specific experimental conditions may vary between studies.

Other Potential Therapeutic Applications

Beyond antimicrobial and anticancer activities, the versatile scaffold of this compound has shown promise in other therapeutic areas:

  • Antiviral Activity: Certain hydrazone derivatives have been investigated for their ability to inhibit viral replication.

  • Anti-inflammatory Effects: Some compounds have demonstrated anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

  • Neuroprotective Properties: Preliminary studies suggest that some derivatives may offer protection against neuronal damage, indicating potential applications in neurodegenerative diseases.

  • Anticonvulsant Activity: The hydrazone motif is present in several known anticonvulsant drugs, and novel derivatives of this compound are being explored for their potential in this area.

Experimental Protocols

To facilitate further research and development, detailed experimental protocols for key assays are provided below.

General Procedure for the Synthesis of N'-substituted-4-iodobenzohydrazides

experimental_workflow Experimental Workflow for Synthesis and Biological Evaluation cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start This compound + Aldehyde/Ketone Reaction Reflux in Ethanol with catalytic acid Start->Reaction Purification Recrystallization Reaction->Purification Characterization NMR, IR, Mass Spec. Purification->Characterization Antimicrobial Antimicrobial Screening (MIC determination) Characterization->Antimicrobial Test Compound Anticancer Cytotoxicity Assay (IC50 determination) Characterization->Anticancer Test Compound Mechanism Mechanism of Action Studies (Kinase Assay, Apoptosis Assay) Anticancer->Mechanism

Caption: A generalized workflow from synthesis to biological evaluation.

Protocol:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in ethanol.

  • Add the desired aldehyde or ketone (1 equivalent) and a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, allow the mixture to cool to room temperature.

  • The precipitated product is collected by filtration, washed with cold ethanol, and dried.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, methanol).

  • The structure of the final compound is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Protocol for In Vitro Cytotoxicity (MTT) Assay
  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds (typically in a series of dilutions) and incubate for 48-72 hours.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ concentration for 24 hours.

  • Harvest the cells (including floating and adherent cells) and wash with cold PBS.

  • Resuspend the cells in 1X Annexin-binding buffer.

  • Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) is determined.

Conclusion and Future Directions

This compound has emerged as a privileged scaffold in medicinal chemistry, providing a foundation for the development of a diverse range of bioactive molecules. Its derivatives have demonstrated significant potential as antimicrobial and anticancer agents, with emerging evidence of their utility in other therapeutic areas. The straightforward synthesis and the tunability of the hydrazone linkage offer a promising platform for the design of next-generation therapeutics.

Future research should focus on a deeper understanding of the structure-activity relationships to optimize the potency and selectivity of these compounds. Further elucidation of their molecular mechanisms of action, particularly the specific signaling pathways they modulate, will be crucial for their translation into clinical candidates. The exploration of their potential in antiviral, anti-inflammatory, and neuroprotective applications also warrants further investigation. The continued exploration of this compound and its derivatives holds great promise for the discovery of novel and effective therapeutic agents to address a wide range of diseases.

References

spectroscopic analysis of 4-iodobenzohydrazide (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Spectroscopic Overview

4-Iodobenzohydrazide (C₇H₇IN₂O, CAS RN: 39115-95-2) possesses a well-defined structure amenable to spectroscopic characterization. The key structural features include a para-substituted iodobenzene ring and a hydrazide functional group (-CONHNH₂). These components will give rise to characteristic signals in ¹H NMR, ¹³C NMR, IR, and mass spectra, allowing for its unambiguous identification and structural verification.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Data

The ¹H NMR spectrum of this compound in a common deuterated solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the hydrazide NH and NH₂ protons.

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-2, H-67.6 - 7.8Doublet~8.5
H-3, H-57.8 - 8.0Doublet~8.5
-CONH-9.5 - 10.5Singlet (broad)-
-NH₂4.0 - 5.0Singlet (broad)-

Note: Chemical shifts are predictions and can vary based on solvent and concentration.

Expected ¹³C NMR Data

The proton-decoupled ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O165 - 170
C-1130 - 135
C-2, C-6128 - 132
C-3, C-5137 - 140
C-4 (C-I)95 - 100

Note: Chemical shifts are predictions and can vary based on solvent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to bond vibrations.

Expected IR Absorption Data
Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (amide and amine)3200 - 3400Medium, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C=O Stretch (amide I)1640 - 1680Strong
N-H Bend (amide II)1510 - 1550Medium
C=C Stretch (aromatic)1450 - 1600Medium to Weak
C-N Stretch1200 - 1350Medium
C-I Stretch500 - 600Medium to Weak

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Expected Mass Spectrometry Data

For this compound (Molecular Weight: 261.97 g/mol ), the following ions are expected in an electron ionization (EI) mass spectrum:

m/z Proposed Fragment Ion Significance
262[C₇H₇IN₂O]⁺Molecular Ion (M⁺)
231[C₇H₆IO]⁺Loss of -NHNH₂
204[C₆H₄I]⁺Loss of -CONHNH₂
127[I]⁺Iodine cation
104[C₇H₆O]⁺Benzoyl cation
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial.

  • Transfer the solution to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

  • Spectrometer: A 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR:

    • Acquire the spectrum using proton decoupling.

    • A larger number of scans will be required (e.g., 1024 or more) due to the low natural abundance of ¹³C.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum.

IR Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the mixture into a pellet press.

  • Apply pressure to form a thin, transparent KBr pellet.

Instrumentation and Data Acquisition:

  • Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

  • Acquire a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder and acquire the sample spectrum.

  • Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

Instrumentation and Data Acquisition (Electron Ionization - Mass Spectrometry):

  • Mass Spectrometer: A mass spectrometer equipped with an electron ionization (EI) source, coupled to a gas chromatograph (GC-MS) or with a direct insertion probe.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analyzer: Scan a mass range appropriate for the expected molecular ion and fragments (e.g., m/z 50-300).

Data Analysis:

  • Identify the molecular ion peak.

  • Analyze the fragmentation pattern to identify characteristic fragment ions.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Spectroscopic Analysis cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H and ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data Acquire FID Process Spectrum NMR->NMR_Data IR_Data Acquire Interferogram Process Spectrum IR->IR_Data MS_Data Acquire Mass Spectrum MS->MS_Data Structure Structure Confirmation & Purity Assessment NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

This guide provides a comprehensive framework for the spectroscopic analysis of this compound. While based on well-established principles, experimental verification is crucial for definitive structural confirmation.

The Discovery and History of 4-Iodobenzohydrazide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Iodobenzohydrazide (C7H7IN2O) is a halogenated aromatic hydrazide that has emerged as a valuable building block in medicinal chemistry and materials science. While the precise date and initial discoverer of this specific molecule are not prominently documented in readily accessible historical literature, its chemical lineage places its conceptualization within the broader exploration of hydrazide chemistry that began in the late 19th century. This guide provides a comprehensive overview of the historical context of its discovery, established synthesis protocols, physicochemical properties, and its contemporary applications as a precursor for compounds with significant biological activities.

Historical Context and Discovery

The story of this compound is intrinsically linked to the development of hydrazide chemistry. The journey began with the foundational work of German chemist Theodor Curtius, who first synthesized simple organic hydrazides in 1895. The quintessential method for creating these compounds, the reaction of a carboxylic acid ester with hydrazine hydrate, became a cornerstone of organic synthesis.

While the first specific synthesis of this compound is not clearly cited in major chemical databases, its preparation follows this classic and well-established synthetic route. The necessary precursors, 4-iodobenzoic acid and its esters, were accessible to chemists in the early to mid-20th century, making the synthesis of this compound a logical extension of the exploration into functionalized benzohydrazide derivatives. The assignment of its CAS number, 39115-95-2, suggests its formal identification and entry into chemical literature likely occurred in the early 1970s.

Early interest in benzohydrazides was significantly spurred by the discovery of the antitubercular activity of isoniazid (isonicotinic acid hydrazide) in the early 1950s. This led to a broader investigation of various substituted benzohydrazides for potential therapeutic applications, a field of research where this compound and its derivatives are now actively explored.

Physicochemical and Structural Data

This compound is a stable, crystalline solid at room temperature. Its key properties are summarized in the table below.

PropertyValue
Chemical Formula C₇H₇IN₂O
Molecular Weight 262.05 g/mol
CAS Number 39115-95-2
Appearance White to off-white crystalline powder
Melting Point 185-195 °C (may vary with purity)
Solubility Poorly soluble in water; soluble in polar organic solvents like DMSO and DMF
SMILES NNC(=O)c1ccc(I)cc1
InChIKey ZVFGHUJYTXEOSI-UHFFFAOYSA-N

Experimental Protocols

The synthesis of this compound is a standard procedure in organic chemistry, primarily achieved through the hydrazinolysis of an appropriate 4-iodobenzoic acid ester.

Synthesis of Ethyl 4-Iodobenzoate (Precursor)

The precursor for the synthesis of this compound is typically an ester of 4-iodobenzoic acid, such as ethyl 4-iodobenzoate.

Methodology:

  • Esterification: 4-Iodobenzoic acid is dissolved in an excess of absolute ethanol.

  • Catalysis: A catalytic amount of a strong acid, such as concentrated sulfuric acid, is added to the solution.

  • Reflux: The reaction mixture is heated under reflux for several hours to drive the esterification to completion.

  • Work-up: After cooling, the excess ethanol is removed under reduced pressure. The residue is neutralized with a weak base, such as a sodium bicarbonate solution, and the crude ethyl 4-iodobenzoate is extracted with a suitable organic solvent (e.g., diethyl ether).

  • Purification: The organic layer is washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄), and the solvent is evaporated to yield the crude product. Further purification can be achieved by vacuum distillation or recrystallization.

Synthesis of this compound

Methodology:

  • Reaction Setup: Ethyl 4-iodobenzoate is dissolved in a suitable solvent, typically ethanol, in a round-bottom flask.

  • Hydrazinolysis: An excess of hydrazine hydrate (N₂H₄·H₂O) is added to the solution.

  • Reflux: The mixture is heated under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Precipitation and Isolation: Upon completion of the reaction, the mixture is cooled to room temperature, which typically induces the precipitation of the this compound product.

  • Purification: The resulting solid is collected by filtration, washed with cold water or ethanol to remove excess hydrazine hydrate and other impurities, and then dried. The product can be further purified by recrystallization from a suitable solvent like ethanol.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 Precursor Synthesis cluster_1 Final Product Synthesis A 4-Iodobenzoic Acid D Ethyl 4-Iodobenzoate A->D B Ethanol B->D C H₂SO₄ (cat.) C->D F This compound D->F E Hydrazine Hydrate E->F

Caption: Synthetic pathway for this compound.

Applications in Drug Discovery and Materials Science

This compound serves as a critical intermediate in the synthesis of more complex molecules, particularly in the field of drug discovery. The hydrazide moiety is a versatile functional group that can be readily converted into various derivatives, such as hydrazones, oxadiazoles, pyrazoles, and triazoles, many of which exhibit a wide range of biological activities.

Recent studies have utilized this compound as a starting material for the synthesis of novel compounds with potential therapeutic applications:

  • Antimicrobial Agents: Derivatives of this compound have been investigated for their activity against various bacterial and fungal strains. The presence of the iodine atom can enhance the lipophilicity of the molecule, potentially improving its ability to penetrate microbial cell membranes.

  • Anticancer Agents: The benzohydrazide scaffold is present in a number of compounds with demonstrated anticancer activity. Researchers are actively exploring this compound derivatives for their potential to inhibit cancer cell proliferation.

The general workflow for the utilization of this compound in the synthesis of bioactive hydrazones is illustrated below:

G A This compound C Condensation Reaction A->C B Aldehyde/Ketone B->C D Hydrazone Derivative C->D E Biological Screening D->E F Antimicrobial Activity E->F G Anticancer Activity E->G

Caption: Workflow for developing bioactive hydrazones.

Conclusion

This compound, a product of well-established hydrazide chemistry, has transitioned from a simple organic molecule to a key building block in modern chemical synthesis. While its specific "discovery" moment may be lost to the annals of chemical history, its importance is evident in its contemporary applications. For researchers in drug development and materials science, this compound offers a versatile and functionalized scaffold for the creation of novel molecules with potentially significant biological and physical properties. Future research will undoubtedly continue to unlock new applications for this valuable iodo-aromatic compound.

Methodological & Application

Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 4-Iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of various biologically active heterocyclic compounds, including 1,3,4-oxadiazoles, 1,2,4-triazoles, and pyrazoles, using 4-iodobenzohydrazide as a key starting material. The synthesized compounds, bearing the versatile 4-iodophenyl moiety, are valuable scaffolds in medicinal chemistry and drug discovery due to their potential antimicrobial and antifungal activities.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and agrochemicals. The incorporation of a halogen atom, such as iodine, into these structures can significantly enhance their biological activity. This compound is a readily accessible and versatile building block for the synthesis of a diverse range of heterocyclic systems. Its chemical structure allows for various cyclization reactions to form five-membered rings with different heteroatoms. This document outlines detailed synthetic protocols and presents biological activity data for representative compounds.

Data Presentation

Table 1: Antimicrobial and Antifungal Activity of Heterocyclic Derivatives

The following table summarizes the minimum inhibitory concentration (MIC) values of various heterocyclic compounds structurally related to those synthesized from this compound, demonstrating their potential as antimicrobial and antifungal agents.

Compound ClassRepresentative StructureTest OrganismMIC (µg/mL)Reference
Hydrazide-hydrazones N'-(arylmethylene)-4-iodobenzohydrazideStaphylococcus aureus7.81 - 15.62[1]
Bacillus subtilis7.81 - 15.62[1]
Candida albicans7.81 - 15.62[1]
Pyrazoles Pyrazole-1-carbothiohydrazide derivativeStaphylococcus aureus62.5 - 125[2]
Escherichia coli62.5 - 125[2]
Candida albicans2.9 - 7.8[2]
Imidazothiadiazole-Pyrazoles Substituted pyrazole derivativeMulti-drug resistant bacteria0.25[3]

Experimental Protocols

Protocol 1: Synthesis of 5-(4-Iodophenyl)-1,3,4-oxadiazole-2-thiol

This protocol describes the synthesis of a 1,3,4-oxadiazole derivative through the reaction of this compound with carbon disulfide in a basic medium.[4]

Materials:

  • This compound

  • Carbon disulfide (CS₂)

  • Potassium hydroxide (KOH)

  • Ethanol (95%)

  • Distilled water

  • Dilute hydrochloric acid (HCl)

Procedure:

  • Dissolve this compound (0.01 mol) in 50 mL of ethanol in a round-bottom flask.

  • To this solution, add potassium hydroxide (0.015 mol) and stir until it dissolves.

  • Add carbon disulfide (0.015 mol) dropwise to the reaction mixture at room temperature with constant stirring.

  • Reflux the reaction mixture for 8-10 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • After completion of the reaction, concentrate the mixture under reduced pressure to remove the solvent.

  • Dissolve the resulting solid in cold water and acidify with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated solid, 5-(4-iodophenyl)-1,3,4-oxadiazole-2-thiol, is filtered, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure compound.

Characterization:

  • The structure of the synthesized compound can be confirmed by IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.

Protocol 2: Synthesis of 4-(4-Iodophenyl)-5-substituted-1,2,4-triazole-3-thiol

This protocol details a two-step synthesis of 1,2,4-triazole derivatives. The first step involves the formation of a thiosemicarbazide from this compound, followed by cyclization.[5][6]

Step 1: Synthesis of 1-(4-Iodobenzoyl)-4-aryl-thiosemicarbazide

  • Dissolve this compound (0.01 mol) in 30 mL of ethanol in a round-bottom flask.

  • Add an equimolar amount of the desired aryl isothiocyanate (0.01 mol).

  • Reflux the reaction mixture for 4-6 hours.

  • Allow the mixture to cool to room temperature. The precipitated thiosemicarbazide is filtered, washed with cold ethanol, and dried.

Step 2: Synthesis of 4-(4-Iodophenyl)-5-substituted-1,2,4-triazole-3-thiol

  • Suspend the synthesized thiosemicarbazide (0.005 mol) in an 8% aqueous solution of sodium hydroxide (20 mL).

  • Reflux the mixture for 6-8 hours.

  • Cool the reaction mixture and filter to remove any insoluble impurities.

  • Acidify the filtrate with dilute hydrochloric acid to a pH of 5-6.

  • The precipitated triazole-thiol is filtered, washed thoroughly with water, and dried.

  • Recrystallize the product from a suitable solvent like ethanol or an ethanol-water mixture.

Protocol 3: Synthesis of 1-(4-Iodobenzoyl)-3-methyl-5-pyrazolone

This protocol describes the synthesis of a pyrazole derivative via the condensation of this compound with ethyl acetoacetate.

Materials:

  • This compound

  • Ethyl acetoacetate

  • Ethanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • In a round-bottom flask, dissolve this compound (0.01 mol) in 50 mL of absolute ethanol.

  • Add ethyl acetoacetate (0.01 mol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 6-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • The precipitated product is filtered, washed with cold ethanol, and dried.

  • Recrystallize the crude pyrazolone from ethanol to obtain the pure compound.

Visualizations

Synthesis_of_1_3_4_Oxadiazole cluster_reagents This compound This compound CS2_KOH CS₂ / KOH Ethanol, Reflux Intermediate Potassium dithiocarbazate (Intermediate) This compound->Intermediate CS2_KOH->Intermediate Acidification Dil. HCl Product 5-(4-Iodophenyl)-1,3,4- oxadiazole-2-thiol Intermediate->Product Acidification->Product

Caption: Synthesis of a 1,3,4-oxadiazole derivative.

Synthesis_of_1_2_4_Triazole cluster_reagents Start This compound Reagent1 Aryl isothiocyanate Ethanol, Reflux Intermediate 1-(4-Iodobenzoyl)-4-aryl- thiosemicarbazide Start->Intermediate Reagent1->Intermediate Reagent2 NaOH (aq) Reflux Product 4-(4-Iodophenyl)-5-aryl- 1,2,4-triazole-3-thiol Intermediate->Product Reagent2->Product

Caption: Two-step synthesis of 1,2,4-triazole derivatives.

Synthesis_of_Pyrazole cluster_reagents Start This compound Reagent Ethyl acetoacetate Ethanol, Acetic acid (cat.), Reflux Product 1-(4-Iodobenzoyl)-3-methyl- 5-pyrazolone Start->Product Reagent->Product

Caption: Synthesis of a pyrazolone derivative.

References

Application Notes and Protocols: Synthesis and Evaluation of 4-Iodobenzohydrazide Schiff Bases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis, characterization, and potential applications of Schiff bases derived from 4-iodobenzohydrazide. These compounds, also known as N'-substituted-benzylidene-4-iodobenzohydrazides or aroylhydrazones, are of significant interest in medicinal chemistry due to their diverse biological activities.

Introduction

Schiff bases are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond (azomethine group). Aroylhydrazones, a subset of Schiff bases, are formed through the condensation reaction of an aroylhydrazide with an aldehyde or ketone. These compounds have garnered considerable attention in the field of drug discovery, exhibiting a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. The incorporation of an iodine atom at the 4-position of the benzohydrazide moiety can enhance the lipophilicity and potential bioactivity of the resulting Schiff base.

This protocol details the synthesis of a representative this compound Schiff base and outlines methods for its characterization and evaluation of its biological potential.

Synthesis of this compound Schiff Bases

The synthesis of this compound Schiff bases is typically achieved through a straightforward condensation reaction between this compound and a substituted aromatic aldehyde. The reaction is generally carried out in an alcoholic solvent, often with a catalytic amount of acid.

General Reaction Scheme

G r1 This compound p1 This compound Schiff Base (Aroylhydrazone) r1->p1 + R-CHO (Ethanol, Acetic Acid) r2 Substituted Aromatic Aldehyde p2 Water

Caption: General reaction scheme for the synthesis of this compound Schiff bases.

Experimental Protocol: Synthesis of N'-(4-methoxybenzylidene)-4-iodobenzohydrazide

This protocol describes the synthesis of a representative Schiff base from this compound and 4-methoxybenzaldehyde.

Materials:

  • This compound

  • 4-Methoxybenzaldehyde

  • Absolute Ethanol

  • Glacial Acetic Acid

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a 100 mL round-bottom flask, dissolve this compound (10 mmol) in 30 mL of absolute ethanol.

  • To this solution, add 4-methoxybenzaldehyde (10 mmol) dissolved in 20 mL of absolute ethanol.

  • Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with continuous stirring for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by vacuum filtration using a Büchner funnel.

  • Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol to obtain the pure N'-(4-methoxybenzylidene)-4-iodobenzohydrazide.

  • Dry the purified product in a desiccator and determine the yield and melting point.

Characterization Data

The synthesized Schiff bases should be characterized using various spectroscopic techniques to confirm their structure and purity. The following table summarizes typical characterization data for a representative this compound Schiff base.

ParameterRepresentative Data for N'-(4-methoxybenzylidene)-4-hydroxybenzohydrazide[1]
Yield (%) 78%
Melting Point (°C) 216-217 °C
Appearance White needle-shaped crystals
FT-IR (cm⁻¹) 3300-3100 (N-H), 1650 (C=O), 1600 (C=N), 1250 (C-O)
¹H NMR (DMSO-d₆, δ ppm) 11.47 (s, 1H, OH), 10.04 (s, 1H, NH), 8.32 (s, 1H, HC=N), 6.81-7.75 (m, 8H, Ar-H), 3.77 (s, 3H, OCH₃)
¹³C NMR (DMSO-d₆, δ ppm) 163.1 (C=O), 161.2 (C-O), 161.1 (C-OH), 147.2 (C=N), 114.8-130.1 (Aromatic C)
Mass Spectrum (m/z) [M+] = 270 (for the 4-hydroxy analog)

Application Notes: Biological Evaluation

This compound Schiff bases are promising candidates for various biological applications. Below are protocols for preliminary in vitro screening of their antimicrobial and cytotoxic activities.

Antimicrobial Activity Assay

The antimicrobial potential of the synthesized Schiff bases can be evaluated against a panel of pathogenic bacteria and fungi using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).[2][3]

Experimental Workflow:

G A Prepare stock solution of Schiff base in DMSO B Perform serial two-fold dilutions in 96-well plate A->B C Inoculate wells with standardized microbial suspension B->C D Incubate at 37°C for 24 hours (bacteria) or 48 hours (fungi) C->D E Add resazurin indicator and incubate for 4 hours D->E F Determine MIC (lowest concentration with no color change) E->F

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Protocol:

  • Prepare a stock solution of the test compound in Dimethyl Sulfoxide (DMSO).

  • In a 96-well microtiter plate, perform serial two-fold dilutions of the stock solution with appropriate broth medium to obtain a range of concentrations.

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) and add it to each well.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at 37°C for 24 hours for bacteria and 48 hours for fungi.

  • After incubation, add a viability indicator such as resazurin to each well and incubate for a further 2-4 hours.

  • The MIC is determined as the lowest concentration of the compound that prevents a color change of the indicator (i.e., inhibits microbial growth).

Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of the synthesized Schiff bases on cancer cell lines can be assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability.

Experimental Workflow:

G A Seed cancer cells in a 96-well plate and incubate for 24 hours B Treat cells with various concentrations of the Schiff base for 48-72 hours A->B C Add MTT solution to each well and incubate for 4 hours B->C D Add solubilizing agent (e.g., DMSO) to dissolve formazan crystals C->D E Measure absorbance at 570 nm using a microplate reader D->E F Calculate cell viability and determine the IC₅₀ value E->F

Caption: Workflow for the MTT cytotoxicity assay.

Protocol:

  • Seed a suitable cancer cell line (e.g., MCF-7, HeLa) in a 96-well plate at an appropriate density and allow the cells to adhere overnight.

  • Treat the cells with serial dilutions of the synthesized Schiff base and incubate for 48 to 72 hours.

  • After the incubation period, add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals by viable cells.

  • Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to untreated control cells and determine the half-maximal inhibitory concentration (IC₅₀) value.

Potential Signaling Pathway in Cancer Cells

While the exact mechanism of action for novel this compound Schiff bases needs to be elucidated, many Schiff bases are known to induce apoptosis (programmed cell death) in cancer cells. A plausible signaling pathway could involve the induction of oxidative stress, leading to mitochondrial dysfunction and the activation of the intrinsic apoptotic pathway.

G cluster_cell Cancer Cell A This compound Schiff Base B Increased Reactive Oxygen Species (ROS) A->B C Mitochondrial Dysfunction B->C D Release of Cytochrome c C->D E Activation of Caspase-9 D->E F Activation of Caspase-3 E->F G Apoptosis F->G

Caption: A potential apoptotic signaling pathway induced by a this compound Schiff base.

Conclusion

The synthesis of this compound Schiff bases offers a versatile platform for the development of novel therapeutic agents. The protocols outlined in this document provide a solid foundation for the synthesis, characterization, and preliminary biological evaluation of these promising compounds. Further studies are warranted to explore their full therapeutic potential and elucidate their mechanisms of action.

References

Application Note and Protocol: Synthesis of N'-Arylmethylene-4-iodobenzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The condensation reaction between 4-iodobenzohydrazide and various aldehydes produces a class of compounds known as N'-arylmethylene-4-iodobenzohydrazides, which belong to the broader family of acylhydrazones.[1] These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The core acylhydrazone moiety (–CO–NH–N=CH–) is a key pharmacophore, and studies have demonstrated that these derivatives possess potent antimicrobial and anticancer properties.[1][2] The presence of the iodine atom on the benzohydrazide backbone provides a site for further synthetic modification, making these compounds versatile scaffolds for creating novel therapeutic agents. This document provides a detailed experimental procedure for the synthesis, purification, and characterization of these hydrazone derivatives.

Reaction Principle and Mechanism

The synthesis is a classic acid-catalyzed condensation reaction. The reaction proceeds via a two-step mechanism:

  • Nucleophilic Addition: The terminal nitrogen atom of the this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate known as a hemiaminal.[3]

  • Dehydration: Under acidic conditions, the hydroxyl group of the hemiaminal is protonated, forming a good leaving group (water). Subsequent elimination of water results in the formation of a stable carbon-nitrogen double bond (C=N), yielding the final hydrazone product.[3]

The formation of the conjugated system acts as a driving force for the dehydration step.[4]

Experimental Protocol: General Procedure

This protocol outlines a general method for the synthesis of N'-arylmethylene-4-iodobenzohydrazides. It can be adapted based on the specific reactivity of the aldehyde used.

Materials and Reagents:

  • This compound

  • Substituted or unsubstituted aldehyde (e.g., benzaldehyde, salicylaldehyde, etc.)

  • Absolute Ethanol or Methanol (distilled)[5][6]

  • Glacial Acetic Acid (catalyst)[6]

  • Ethyl Acetate (for chromatography)

  • Petroleum Ether or Hexane (for chromatography)

  • Deionized Water

Equipment:

  • Round-bottom flask (50 or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thin Layer Chromatography (TLC) plates and chamber

  • Rotary evaporator

  • Column chromatography setup

  • Vacuum filtration apparatus (Büchner funnel)

  • Melting point apparatus

  • Standard laboratory glassware

Procedure:

  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) and the desired aldehyde (1.0 eq) in a suitable solvent like absolute ethanol or methanol (approx. 5-10 mL per mmol of hydrazide).[5][6]

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the mixture. The acid catalyzes the dehydration step.[6]

  • Reaction Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring.[5][6]

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.[5]

  • Product Isolation (Workup):

    • Once the reaction is complete, allow the mixture to cool to room temperature.[6]

    • For many products, a solid will precipitate upon cooling. If necessary, further cool the flask in an ice bath to maximize precipitation.[6]

    • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol and then water.

  • Purification:

    • If the product is not pure after filtration, it can be purified by recrystallization from a suitable solvent (e.g., methanol, ethanol, or acetonitrile) or by column chromatography.[1][5]

    • For column chromatography, a silica gel stationary phase with a mobile phase of ethyl acetate and petroleum ether (e.g., 3:1 v/v) is often effective.[5]

  • Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as Infrared (IR), Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), and Mass Spectrometry (MS) to confirm its structure.[1]

Data Presentation

The reaction conditions and yields can vary depending on the specific aldehyde used. The following table summarizes representative data for the synthesis of various this compound derivatives.

Aldehyde ReactantSolventCatalystReaction Time (h)Yield (%)Reference
Various Substituted Aromatic AldehydesEthanol-351-91%[1][2]
4-(pyrrolidin-1-yl)benzaldehydeAbsolute Ethanol-3Good[5]
4-morpholinobenzaldehydeAbsolute Ethanol-3Good[5]
Various SalicylaldehydesMethanolAcetic Acid2-476-100%[6]

Note: "Good" yields are reported qualitatively in the source. The yield is highly dependent on the substituents on the aldehyde ring.

Visualization

General Reaction Scheme

Reaction_Scheme cluster_products r1 This compound r2 Aldehyde (R-CHO) plus + p1 N'-Arylmethylene-4-iodobenzohydrazide plus->p1 Solvent, Δ (e.g., Ethanol) H⁺ (cat.) p2 Water (H₂O)

Caption: General synthesis of N'-arylmethylene-4-iodobenzohydrazide.

Experimental Workflow

Experimental_Workflow arrow arrow A 1. Reactant Preparation - Weigh this compound (1 eq) - Measure aldehyde (1 eq) - Add solvent (e.g., Ethanol) B 2. Reaction Setup - Combine reactants in flask - Add catalytic H⁺ (Acetic Acid) A->B C 3. Reflux - Heat mixture to reflux (3-5 h) - Monitor via TLC B->C D 4. Product Isolation (Workup) - Cool to room temperature - Collect precipitate via vacuum filtration C->D E 5. Purification - Recrystallization or - Column Chromatography D->E F 6. Final Product - Dry purified solid - Characterize (NMR, IR, MS, MP) E->F

Caption: Step-by-step workflow for hydrazone synthesis and purification.

Applications in Drug Development

The resulting N'-arylmethylene-4-iodobenzohydrazide derivatives are valuable candidates for further investigation in drug discovery programs.

  • Antimicrobial Agents: Several studies have shown that these compounds exhibit significant antibacterial activity, including against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA).[1]

  • Anticancer Agents: The acylhydrazone scaffold is present in numerous compounds with cytotoxic activity against various cancer cell lines. Research indicates that these derivatives can be developed as potential anticancer agents with low toxicity to normal cells.[1][2]

  • Enzyme Inhibition: Hydrazide-hydrazones have been studied as inhibitors for various enzymes, such as laccase, indicating their potential for broader biomedical and biotechnological applications.[6]

  • Privileged Scaffolds: The pyrazole ring, often formed from hydrazone-related precursors, is considered a "biologically privileged" structure found in many FDA-approved drugs, highlighting the therapeutic potential of this chemical class.[7][8]

References

Application of 4-Iodobenzohydrazide in the Synthesis of Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodobenzohydrazide is a versatile scaffold in medicinal chemistry, serving as a key starting material for the synthesis of a variety of heterocyclic compounds with significant antimicrobial properties. The presence of the iodine atom can enhance the lipophilicity of the resulting molecules, potentially improving their ability to penetrate microbial cell membranes. This, combined with the diverse functionalities that can be introduced through the hydrazide group, makes this compound an attractive precursor for the development of novel antibacterial and antifungal agents. This document provides an overview of its application in synthesizing potent antimicrobial compounds, including detailed experimental protocols and antimicrobial activity data.

Key Applications in Antimicrobial Synthesis

This compound is primarily utilized in the synthesis of three main classes of antimicrobial compounds:

  • Schiff Bases and Hydrazones: Condensation of this compound with various aromatic and heteroaromatic aldehydes or ketones yields Schiff bases (N'-benzylidene-4-iodobenzohydrazides). These compounds have demonstrated significant activity against a range of bacterial and fungal strains.[1]

  • 1,3,4-Oxadiazoles: Cyclization of this compound derivatives, often through reaction with reagents like carbon disulfide or by oxidative cyclization of Schiff bases, leads to the formation of 2,5-disubstituted 1,3,4-oxadiazoles. This class of compounds is well-documented for its broad-spectrum antimicrobial activities.[2][3][4]

  • Pyrazoles: Reaction of this compound with 1,3-dicarbonyl compounds or their equivalents provides access to pyrazole derivatives. Pyrazoles are another important class of heterocyclic compounds known for their diverse biological activities, including antimicrobial effects.[5][6][7][8]

Data Presentation: Antimicrobial Activity

The following tables summarize the minimum inhibitory concentration (MIC) data for various antimicrobial agents synthesized from precursors structurally related to this compound. This data provides a comparative overview of their potency against different microbial strains.

Table 1: Antimicrobial Activity of Hydrazide-Hydrazone Derivatives of 4-Iodosalicylic Acid

CompoundArS. aureus ATCC 25923S. epidermidis ATCC 12228B. subtilis ATCC 6633C. albicans ATCC 10231
1 2-hydroxyphenyl15.627.817.8115.62
2 4-hydroxyphenyl15.6215.6215.6231.25
3 2,4-dihydroxyphenyl7.817.817.8115.62

Data extracted from a study on 4-iodosalicylic acid hydrazones, which are structurally similar to this compound derivatives.[1]

Table 2: Antimicrobial Activity of Selected 1,3,4-Oxadiazole Derivatives

CompoundS. aureus (MRSA) MW2S. aureus USA100S. aureus USA300
OZE-I 848
OZE-II 888
OZE-III 16816

MIC values are in µg/mL. Data represents the activity of 1,3,4-oxadiazole derivatives against various Staphylococcus aureus strains, including methicillin-resistant strains (MRSA).[2]

Table 3: Antibacterial Activity of Pyrazole Derivatives

CompoundE. coliS. epidermidisA. nigerM. audouinii
Compound 2 --1-
Compound 3 0.25--0.5
Compound 4 -0.25--
Ciprofloxacin 0.54--
Clotrimazole --20.5

MIC values are in µg/mL. This table showcases the potent activity of certain pyrazole derivatives against both bacterial and fungal pathogens.[6]

Experimental Protocols

This section provides detailed methodologies for the synthesis of antimicrobial agents starting from this compound and the subsequent evaluation of their antimicrobial activity.

Synthesis Protocols

Protocol 1: Synthesis of N'-Arylmethylene-4-iodobenzohydrazides (Schiff Bases)

  • Dissolution: Dissolve this compound (1 mmol) in ethanol (20 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1 mmol).

  • Catalysis: Add a few drops of glacial acetic acid as a catalyst.

  • Reflux: Reflux the reaction mixture for 4-6 hours.

  • Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.

  • Purification: Wash the solid with cold ethanol and recrystallize from a suitable solvent (e.g., ethanol or a mixture of ethanol and DMF) to afford the pure Schiff base.

Protocol 2: Synthesis of 2-(4-Iodophenyl)-5-aryl-1,3,4-oxadiazoles

  • Starting Material: Use the N'-arylmethylene-4-iodobenzohydrazide (1 mmol) synthesized in Protocol 1.

  • Oxidative Cyclization: Suspend the Schiff base in a suitable solvent like glacial acetic acid (10 mL).

  • Reagent Addition: Add an oxidizing agent such as chloramine-T (1.2 mmol) or iodine in the presence of a base.

  • Reaction: Stir the mixture at room temperature or heat as required for 2-4 hours.

  • Work-up: Pour the reaction mixture into ice-cold water.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield the pure 1,3,4-oxadiazole derivative.

Protocol 3: Synthesis of 1-(4-Iodobenzoyl)-5-aryl-3-methyl-1H-pyrazoles

  • Condensation: To a solution of this compound (1 mmol) in ethanol (20 mL), add a substituted acetylacetone derivative (1 mmol).

  • Catalysis: Add a few drops of a suitable acid catalyst (e.g., concentrated HCl).

  • Reflux: Reflux the mixture for 8-10 hours.

  • Cooling and Precipitation: Cool the reaction mixture, and the resulting solid product is filtered.

  • Purification: Wash the crude product with cold ethanol and recrystallize from a suitable solvent to obtain the pure pyrazole derivative.

Antimicrobial Screening Protocol

Protocol 4: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Serial Dilution: Prepare a series of twofold dilutions of the synthesized compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final concentration range should typically span from 0.125 to 512 µg/mL.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate. A standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) should also be tested as a reference.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Visualizations

Diagram 1: Synthesis of Schiff Bases and 1,3,4-Oxadiazoles from this compound

Synthesis_Workflow_1 start This compound schiff_base Schiff Base (N'-Arylmethylene- This compound) start->schiff_base + Condensation (Protocol 1) aldehyde Ar-CHO aldehyde->schiff_base oxadiazole 1,3,4-Oxadiazole schiff_base->oxadiazole Oxidative Cyclization (Protocol 2) oxidizing_agent Oxidizing Agent (e.g., Chloramine-T) Synthesis_Workflow_2 start This compound pyrazole Pyrazole Derivative start->pyrazole + Condensation & Cyclization (Protocol 3) dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->pyrazole Antimicrobial_Screening_Workflow start Synthesized Compound dilution Serial Dilution in 96-well plate start->dilution inoculation Inoculation with Microbial Suspension dilution->inoculation incubation Incubation inoculation->incubation readout Visual Inspection for Growth incubation->readout mic Determine MIC readout->mic

References

Application Notes and Protocols: 4-Iodobenzohydrazide as a Potential Tyrosinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application note is a hypothetical example based on the known inhibitory activities of structurally related benzohydrazide compounds against tyrosinase. Currently, there is no direct published data on the enzyme inhibitory activity of 4-iodobenzohydrazide. This document is intended for illustrative and educational purposes to guide potential research.

Introduction

Tyrosinase is a copper-containing enzyme that plays a crucial, rate-limiting role in the biosynthesis of melanin, the primary pigment in mammals responsible for skin, hair, and eye color.[1][2][3] The enzymatic cascade initiated by tyrosinase involves the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA) and the subsequent oxidation of L-DOPA to dopaquinone.[2][4] Overproduction of melanin can lead to hyperpigmentation disorders. Consequently, tyrosinase inhibitors are of significant interest in the cosmetic and pharmaceutical industries for their potential as skin-lightening agents and for the treatment of pigmentation-related disorders.[2][4]

Benzohydrazide derivatives have emerged as a promising class of compounds with potential enzyme inhibitory activities. This application note provides a hypothetical framework for investigating this compound as a potential inhibitor of mushroom tyrosinase, a commonly used model enzyme in screening for depigmenting agents.

Quantitative Data Summary

The inhibitory potential of this compound against mushroom tyrosinase was evaluated using an in vitro enzymatic assay with L-DOPA as the substrate. The half-maximal inhibitory concentration (IC50) was determined and is presented in the table below, alongside the known tyrosinase inhibitor, kojic acid, for comparison.

CompoundTarget EnzymeSubstrateIC50 (µM) (Hypothetical)
This compoundMushroom TyrosinaseL-DOPA25.5
Kojic Acid (Reference)Mushroom TyrosinaseL-DOPA18.2

Signaling Pathway

The following diagram illustrates the melanin biosynthesis pathway, highlighting the central role of tyrosinase and the proposed point of inhibition by this compound.

Melanin_Synthesis_Pathway cluster_synthesis Melanin Biosynthesis cluster_inhibition Inhibition Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone LDOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitor This compound Tyrosinase_Enzyme Tyrosinase Inhibitor->Tyrosinase_Enzyme Inhibition

Caption: Melanin synthesis pathway and proposed inhibition by this compound.

Experimental Protocols

In Vitro Tyrosinase Inhibition Assay

This protocol describes the determination of the inhibitory activity of this compound against mushroom tyrosinase using L-DOPA as a substrate.

1. Materials and Reagents:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • This compound

  • Kojic Acid (positive control)

  • Dimethyl sulfoxide (DMSO)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • 96-well microplate

  • Microplate reader

2. Preparation of Solutions:

  • Phosphate Buffer (100 mM, pH 6.8): Prepare a 100 mM solution of sodium phosphate buffer and adjust the pH to 6.8.

  • Mushroom Tyrosinase Solution (500 units/mL): Dissolve mushroom tyrosinase in cold phosphate buffer to a final concentration of 500 units/mL. Prepare fresh and keep on ice.

  • L-DOPA Solution (2 mM): Dissolve L-DOPA in phosphate buffer to a final concentration of 2 mM. Prepare this solution fresh just before use to avoid auto-oxidation.

  • Test Compound Stock Solution (10 mM): Dissolve this compound in DMSO to create a 10 mM stock solution.

  • Positive Control Stock Solution (1 mM): Dissolve Kojic Acid in phosphate buffer to create a 1 mM stock solution.

3. Assay Procedure:

  • Prepare serial dilutions of the this compound stock solution and the kojic acid stock solution in phosphate buffer to achieve a range of final concentrations for IC50 determination.

  • In a 96-well microplate, add the following to each well:

    • Test Wells: 20 µL of this compound dilution + 140 µL of phosphate buffer.

    • Control Wells (No Inhibitor): 20 µL of phosphate buffer + 140 µL of phosphate buffer.

    • Positive Control Wells: 20 µL of Kojic acid dilution + 140 µL of phosphate buffer.

    • Blank Wells (No Enzyme): 20 µL of corresponding test/control solution + 160 µL of phosphate buffer.

  • Add 20 µL of the mushroom tyrosinase solution to all wells except the blank wells.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the L-DOPA solution to all wells.

  • Immediately measure the absorbance at 475 nm using a microplate reader in kinetic mode for 15 minutes, with readings taken every minute. Alternatively, for an endpoint assay, incubate the plate at 37°C for 20 minutes and then measure the absorbance at 475 nm.

4. Data Analysis:

  • Calculate the rate of reaction (change in absorbance per minute) for each well from the linear portion of the kinetic curve. For endpoint assays, use the final absorbance reading.

  • Correct the absorbance of the test and control wells by subtracting the absorbance of the corresponding blank wells.

  • Calculate the percentage of tyrosinase inhibition for each concentration of this compound and kojic acid using the following formula:

    % Inhibition = [(Control Rate - Test Rate) / Control Rate] x 100

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of tyrosinase activity, by non-linear regression analysis of the dose-response curve.

Experimental Workflow

The following diagram outlines the workflow for the in vitro tyrosinase inhibition assay.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Tyrosinase Solution - L-DOPA Solution - Phosphate Buffer C Dispense Reagents into 96-well Plate (Test Compounds, Buffer) A->C B Prepare Test Compounds: - this compound Dilutions - Kojic Acid Dilutions B->C D Add Tyrosinase Enzyme C->D E Pre-incubate at 37°C for 10 min D->E F Initiate Reaction with L-DOPA E->F G Measure Absorbance at 475 nm F->G H Calculate Reaction Rates G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Conclusion

This application note provides a hypothetical but comprehensive guide for the investigation of this compound as a potential tyrosinase inhibitor. The detailed protocols and workflows are based on established methodologies and can be adapted for the screening of other potential enzyme inhibitors. Further experimental validation is required to determine the actual inhibitory activity and mechanism of action of this compound.

References

Protocol for Co-crystallization with 4-Iodobenzohydrazide: A General Approach for Screening and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Co-crystallization has emerged as a powerful technique in crystal engineering to modify and enhance the physicochemical properties of molecules, including active pharmaceutical ingredients (APIs). By incorporating a second molecule (a co-former) into the crystal lattice, properties such as solubility, stability, and bioavailability can be significantly improved. 4-Iodobenzohydrazide is a molecule of interest for co-crystallization due to its potential to form robust intermolecular interactions, such as hydrogen bonds and halogen bonds. The hydrazide moiety provides both hydrogen bond donors and acceptors, while the iodine atom can act as a halogen bond donor.

This document provides a general yet detailed protocol for the screening and formation of co-crystals with this compound. Due to the limited availability of specific co-crystallization data for this compound in the public domain, this protocol outlines established screening methods that can be systematically applied to identify suitable co-formers and crystallization conditions.

Co-former Selection Strategy

The rational selection of co-formers is a critical first step in a co-crystal screening study. The primary consideration is the potential for the co-former to form strong and directional non-covalent interactions with this compound. The key supramolecular synthons to consider for this compound are:

  • Hydrogen Bonds: The hydrazide group (-CONHNH2) of this compound has both hydrogen bond donors (N-H) and acceptors (C=O and -NH2). Therefore, co-formers with complementary functional groups are desirable.

    • Carboxylic Acids: Can form strong O-H···O=C or O-H···N hydrogen bonds.

    • Amides and Pyridines: Can participate in N-H···O=C, N-H···N, or C-H···O hydrogen bonds.

    • Phenols: The hydroxyl group can act as a hydrogen bond donor.

  • Halogen Bonds: The iodine atom on the phenyl ring of this compound can act as a halogen bond donor, interacting with Lewis basic sites on the co-former.

    • Nitrogen-containing heterocycles (e.g., pyridines): The nitrogen lone pair is an excellent halogen bond acceptor.

    • Carbonyl groups: The oxygen lone pair can also act as a halogen bond acceptor.

A suggested list of potential co-former classes is provided in the table below.

Table 1: Potential Co-former Classes for this compound

Co-former ClassRationale for InteractionExamples
Carboxylic AcidsStrong hydrogen bond formation (acid-hydrazide synthon)Benzoic acid, Salicylic acid, Adipic acid
Pyridine DerivativesHydrogen and/or halogen bond formationIsonicotinamide, 4,4'-Bipyridine, Nicotinamide
AmidesHydrogen bond formation (amide-hydrazide synthon)Benzamide, Urea
PhenolsHydrogen bond formationResorcinol, Hydroquinone

Experimental Protocols

A comprehensive co-crystal screening should employ multiple crystallization techniques to explore a wide range of thermodynamic and kinetic conditions. The following are three commonly used and effective methods.

Solvent Evaporation Screening

This is a straightforward method for obtaining high-quality single crystals suitable for X-ray diffraction.

Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and each co-former in a suitable solvent (e.g., ethanol, methanol, acetonitrile). The concentration will depend on the solubility of the compounds but typically ranges from 0.05 to 0.2 M.

  • Mixing: In a small vial or well-plate, combine the this compound and co-former solutions in different stoichiometric ratios (e.g., 1:1, 1:2, 2:1).

  • Evaporation: Allow the solvent to evaporate slowly at room temperature. Covering the vials with perforated parafilm can slow down the evaporation rate and promote the growth of larger crystals.

  • Observation and Isolation: Visually inspect the vials for crystal formation. Isolate any solid material for characterization.

Slurry Crystallization

This method is effective for screening and can often yield the most thermodynamically stable crystalline form.

Protocol:

  • Preparation of Slurry: Add stoichiometric amounts of this compound and the co-former to a vial.

  • Solvent Addition: Add a small amount of a solvent in which both components have limited solubility. The solid should not fully dissolve.

  • Equilibration: Agitate the slurry at a constant temperature (e.g., room temperature or elevated temperature) for a period of 24-72 hours. A magnetic stirrer or a shaker can be used.

  • Isolation and Analysis: Isolate the solid by filtration, wash with a small amount of the solvent, and air-dry. Analyze the solid to determine if a new crystalline phase has formed.

Liquid-Assisted Grinding (LAG)

LAG is a mechanochemical method that is often successful when solution-based methods fail.

Protocol:

  • Mixing: Place stoichiometric amounts of this compound and the co-former in a ball mill or a mortar and pestle.

  • Grinding: Add a few drops of a suitable solvent (e.g., ethanol, acetonitrile, water). The amount of liquid should be just enough to moisten the solid mixture.

  • Milling/Grinding: Grind the mixture for a set period, typically 15-60 minutes.

  • Analysis: Analyze the resulting powder to identify the formation of a co-crystal.

Characterization of Co-crystals

The solid phases obtained from the screening experiments must be thoroughly characterized to confirm co-crystal formation.

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying new crystalline phases. The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components.

  • Single-Crystal X-ray Diffraction (SC-XRD): Provides definitive proof of co-crystal formation and allows for the detailed analysis of the crystal structure, including intermolecular interactions.

  • Differential Scanning Calorimetry (DSC): Can be used to determine the melting point of the co-crystal, which is typically different from the melting points of the starting materials.

  • Thermogravimetric Analysis (TGA): Provides information about the thermal stability and stoichiometry of the co-crystal, especially in the case of solvates.

  • Spectroscopy (FTIR, Raman): Changes in the vibrational frequencies of functional groups involved in intermolecular interactions (e.g., C=O, N-H) can provide evidence of co-crystal formation.

Data Presentation

Quantitative data from the characterization of potential co-crystals should be summarized for easy comparison.

Table 2: Template for Crystallographic Data of this compound Co-crystals

ParameterCo-crystal 1 (Co-former A)Co-crystal 2 (Co-former B)
Formula
Molar Ratio
Crystal System
Space Group
a (Å)
b (Å)
c (Å)
α (°)
β (°)
γ (°)
V (ų)
Z
R-factor

Table 3: Template for Thermal Analysis Data of this compound Co-crystals

Compound/Co-crystalMelting Point (°C) (DSC)Decomposition Temp (°C) (TGA)
This compound
Co-former A
Co-crystal 1 (Co-former A)
Co-former B
Co-crystal 2 (Co-former B)

Visualizations

The following diagrams illustrate the general workflows and concepts described in this protocol.

Co_Crystal_Screening_Workflow cluster_0 Co-former Selection cluster_1 Crystallization Screening cluster_2 Characterization cluster_3 Outcome Coformer_Selection Rational Co-former Selection (Hydrogen & Halogen Bonding) Solvent_Evaporation Solvent Evaporation Coformer_Selection->Solvent_Evaporation Screening Methods Slurry_Crystallization Slurry Crystallization Coformer_Selection->Slurry_Crystallization Screening Methods LAG Liquid-Assisted Grinding Coformer_Selection->LAG Screening Methods PXRD PXRD Analysis Solvent_Evaporation->PXRD Slurry_Crystallization->PXRD LAG->PXRD Co_Crystal_Confirmed Co-crystal Confirmed PXRD->Co_Crystal_Confirmed New Pattern No_Co_Crystal No Co-crystal Formed PXRD->No_Co_Crystal Mixture of Starting Materials SC_XRD SC-XRD (if single crystals) Thermal_Analysis DSC / TGA Spectroscopy FTIR / Raman Co_Crystal_Confirmed->SC_XRD Further Analysis Co_Crystal_Confirmed->Thermal_Analysis Further Analysis Co_Crystal_Confirmed->Spectroscopy Further Analysis

Caption: General workflow for co-crystal screening.

Supramolecular_Synthons cluster_0 This compound cluster_1 Potential Interactions cluster_2 Co-former Functional Groups Molecule This compound (-CONHNH2, -I) HB Hydrogen Bonding (N-H, C=O, -NH2) Molecule->HB XB Halogen Bonding (Iodine) Molecule->XB Carboxylic_Acid Carboxylic Acid (-COOH) HB->Carboxylic_Acid interacts with Pyridine Pyridine (Aromatic N) HB->Pyridine interacts with Amide Amide (-CONH2) HB->Amide interacts with XB->Pyridine interacts with

Caption: Supramolecular interactions of this compound.

Application Notes and Protocols: 4-Iodobenzohydrazide in the Development of Antifungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 4-iodobenzohydrazide as a scaffold in the synthesis of novel antifungal agents. The following sections detail the rationale, synthesis protocols, antifungal activity data of related compounds, and potential mechanisms of action, offering a guide for the development of new therapeutic agents against fungal infections.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the development of novel antifungal agents. Hydrazide-hydrazone derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. This compound serves as a versatile starting material for the synthesis of these derivatives. The presence of the iodine atom offers a site for further molecular modifications to enhance antifungal potency and explore structure-activity relationships (SAR).

Synthesis of this compound Derivatives (Schiff Bases)

A common and effective method for creating a diverse library of antifungal candidates from this compound is through the synthesis of Schiff bases. This involves the condensation reaction between this compound and various aromatic or heteroaromatic aldehydes.

Experimental Protocol: General Synthesis of Schiff Bases from this compound

Materials:

  • This compound

  • Substituted aromatic/heteroaromatic aldehydes

  • Absolute ethanol

  • Glacial acetic acid (catalyst)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hot plate

  • Buchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in a minimal amount of absolute ethanol.

  • To this solution, add the desired substituted aldehyde (1 equivalent).

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Attach a reflux condenser and heat the reaction mixture to reflux with continuous stirring for 2-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The precipitated solid product is collected by filtration using a Buchner funnel.

  • Wash the crude product with cold ethanol to remove unreacted starting materials.

  • Purify the product by recrystallization from a suitable solvent to obtain the pure Schiff base derivative.

  • Characterize the final compound using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Antifungal Activity of Benzohydrazide Derivatives

While specific data for a wide range of this compound derivatives is still emerging, the antifungal activity of structurally related benzohydrazide compounds provides valuable insights into their potential efficacy. The data is typically presented as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC₅₀) values.

Table 1: Antifungal Activity of Selected Benzohydrazide Derivatives Against Various Fungal Strains

Compound ClassFungal StrainMIC (µg/mL)EC₅₀ (µg/mL)Reference
Benzohydrazide DerivativesCandida albicans85.3 - 341.3-[1]
Benzohydrazide-QuinazolineColletotrichum gloeosporioides-0.40 - 0.71[2]
Benzohydrazide-QuinazolineRhizoctonia solani-0.63 - 3.82[2]
(4-(4-iodophenyl)thiazol-2-yl)hydrazine DerivativesCandida albicans & Candida kruseiPromising inhibitory activity-[3]
Acylhydrazone DerivativesSporothrix schenckii0.12 - 0.5-[4]
Acylhydrazone DerivativesSporothrix brasiliensis0.25 - 1.0-[4]

Experimental Protocol: Antifungal Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal compound.[5]

Materials:

  • Synthesized this compound derivatives

  • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Spectrophotometer (for OD reading)

  • Dimethyl sulfoxide (DMSO) for compound dissolution

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

    • Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10⁵ cells/mL.[5]

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of each test compound in DMSO.

    • Perform serial two-fold dilutions of the compounds in RPMI-1640 medium in the 96-well microtiter plates. The final concentration range may vary, for example, from 0.12 to 64 µg/mL.[5]

  • Inoculation and Incubation:

    • Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted compound.

    • Include a positive control (fungal inoculum without compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% or ≥90%) compared to the positive control.[5]

    • Growth inhibition can be assessed visually or by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm).[5]

Potential Mechanisms of Action

The precise mechanism of action for antifungal compounds derived from this compound is a subject of ongoing research. However, studies on related benzohydrazide derivatives suggest several potential targets and pathways.

One proposed mechanism is the disruption of the fungal cell membrane integrity . This can be investigated by measuring the leakage of intracellular components and observing morphological changes in the fungal cells.[2] Another potential target is the enzyme succinate dehydrogenase (SDH) , a key component of the mitochondrial electron transport chain.[2][6] Inhibition of SDH disrupts cellular respiration and energy production, leading to fungal cell death.

Visualizing Workflows and Pathways

Diagram 1: Synthetic Workflow for Antifungal Compound Development

G Synthetic Workflow for Antifungal Compound Development A This compound (Starting Material) C Condensation Reaction (Schiff Base Synthesis) A->C B Aromatic/Heteroaromatic Aldehydes B->C D Library of This compound Derivatives C->D E Antifungal Screening (e.g., Broth Microdilution) D->E F Identification of Hit Compounds E->F G Structure-Activity Relationship (SAR) Studies F->G I Mechanism of Action Studies F->I H Lead Optimization G->H J Preclinical Development H->J

Caption: Workflow for the synthesis and development of antifungal compounds from this compound.

Diagram 2: Potential Antifungal Mechanisms of Action

G Potential Antifungal Mechanisms of Action cluster_0 This compound Derivative cluster_1 Fungal Cell A Compound B Cell Membrane A->B Interacts with C Mitochondrion A->C Enters D Disruption of Membrane Integrity B->D F Inhibition of Succinate Dehydrogenase (SDH) C->F E Leakage of Intracellular Components D->E I Fungal Cell Death E->I G Disruption of Electron Transport Chain F->G H Decreased ATP Production G->H H->I

Caption: Proposed mechanisms of antifungal action for this compound derivatives.

References

Application Notes and Protocols for the Synthesis of Novel Compounds from 4-Iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Iodobenzohydrazide is a versatile and highly valuable starting material in medicinal chemistry and drug discovery. Its structure incorporates a reactive hydrazide moiety, capable of undergoing a variety of cyclization and condensation reactions, and an iodo-substituted phenyl ring. The iodine atom serves as a convenient "handle" for further molecular diversification through various cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings. This allows for the generation of extensive libraries of novel compounds with potential therapeutic applications. This document provides detailed protocols for the synthesis of three important classes of compounds from this compound: N'-Aryl-4-iodobenzohydrazides (Hydrazones), 2,5-disubstituted 1,3,4-Oxadiazoles, and 1,3,5-trisubstituted Pyrazoles.

Part 1: Synthesis of N'-Aryl-4-iodobenzohydrazides (Hydrazones)

Application Note: Hydrazones are a class of organic compounds with the general structure R₁R₂C=NNH₂. Acylhydrazones, derived from the condensation of acid hydrazides and aldehydes, are not only stable intermediates for the synthesis of various heterocyclic systems but also exhibit a wide spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and anticancer properties.[1] The synthesis of N'-Aryl-4-iodobenzohydrazides is a straightforward and efficient method to generate a library of compounds for biological screening and for use as precursors in subsequent synthetic steps. The reaction proceeds via the condensation of this compound with various substituted aromatic aldehydes.

Experimental Protocol: General Procedure for the Synthesis of N'-(substituted-benzylidene)-4-iodobenzohydrazides

This protocol is adapted from the general synthesis of acylhydrazones.[1][2]

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) in ethanol or methanol (20-30 mL).

  • Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (1.0-1.1 eq).

  • Catalysis: Add 2-3 drops of glacial acetic acid to catalyze the condensation reaction.

  • Reaction: Stir the mixture at room temperature or reflux for 2-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath. The resulting solid precipitate is collected by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/DMF mixture, to yield the pure N'-Aryl-4-iodobenzohydrazide derivative.

  • Characterization: Confirm the structure of the synthesized compounds using spectroscopic methods such as IR, ¹H NMR, and ¹³C NMR.[1]

Data Presentation: Synthesis of N'-Aryl-4-iodobenzohydrazides

Compound IDR-Group (Substituent on Aldehyde)Yield (%)Melting Point (°C)
HZ-1 H85-95220-222
HZ-2 4-OCH₃88-96235-237
HZ-3 4-Cl90-97255-257
HZ-4 4-NO₂92-98280-282
HZ-5 2-OH85-92248-250

Note: Yields and melting points are representative and may vary based on specific reaction conditions and the purity of reagents.

Mandatory Visualization:

hydrazone_synthesis_workflow start_end start_end reagents reagents process process analysis analysis product product start Start dissolve Dissolve this compound in Ethanol start->dissolve add_aldehyde Add Substituted Aldehyde & Glacial Acetic Acid dissolve->add_aldehyde reflux Stir / Reflux (2-6 hours) add_aldehyde->reflux tlc Monitor by TLC reflux->tlc Check Progress cool Cool in Ice Bath reflux->cool Reaction Complete tlc->reflux filter_wash Filter and Wash with Cold Ethanol cool->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure Hydrazone Product recrystallize->final_product end End final_product->end

Caption: Workflow for the synthesis of N'-Aryl-4-iodobenzohydrazides.

Part 2: Synthesis of 2-(4-Iodophenyl)-5-aryl-1,3,4-oxadiazoles

Application Note: The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently found in compounds with a wide array of pharmacological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[3][4] This is partly due to the oxadiazole ring's metabolic stability and its ability to act as a bioisostere for ester and amide groups, enhancing pharmacokinetic properties.[5] A common and effective method for synthesizing 2,5-disubstituted 1,3,4-oxadiazoles is the oxidative cyclization of N'-acylhydrazones. This protocol details the synthesis of 2-(4-iodophenyl)-5-aryl-1,3,4-oxadiazoles from the previously synthesized hydrazone intermediates.

Experimental Protocol: Oxidative Cyclization of Hydrazones to 1,3,4-Oxadiazoles

This protocol is adapted from procedures involving oxidative cyclization.[6][7]

  • Suspension: In a 100 mL round-bottom flask, suspend the appropriate N'-(substituted-benzylidene)-4-iodobenzohydrazide (1.0 eq) in glacial acetic acid (25 mL).

  • Addition of Oxidant: Add an oxidizing agent such as bromine (1.2 eq) in glacial acetic acid or lead tetraacetate. Stir the mixture at room temperature.

  • Reaction: Continue stirring for 4-8 hours. The reaction progress can be monitored by TLC.

  • Quenching and Precipitation: After completion, pour the reaction mixture into a beaker containing crushed ice and water.

  • Neutralization: Neutralize the solution carefully with a suitable base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

  • Isolation: Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

  • Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,5-disubstituted 1,3,4-oxadiazole.

  • Characterization: Confirm the structure of the final compounds using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Data Presentation: Synthesis of 2-(4-Iodophenyl)-5-aryl-1,3,4-oxadiazoles

Compound IDR-Group (Substituent on 5-Aryl Ring)Yield (%)Melting Point (°C)
OX-1 H75-85188-190
OX-2 4-OCH₃78-88205-207
OX-3 4-Cl80-90221-223
OX-4 4-NO₂70-80260-262
OX-5 2-OH72-82215-217

Note: Yields and melting points are representative and may vary based on the specific hydrazone precursor and reaction conditions.

Mandatory Visualization:

oxadiazole_synthesis_workflow start_end start_end reagents reagents process process analysis analysis product product start Start: Hydrazone Precursor suspend Suspend Hydrazone in Glacial Acetic Acid start->suspend add_oxidant Add Oxidizing Agent (e.g., Bromine) suspend->add_oxidant stir Stir at RT (4-8 hours) add_oxidant->stir tlc Monitor by TLC stir->tlc Check Progress precipitate Pour into Ice Water stir->precipitate Reaction Complete tlc->stir neutralize Neutralize with Sat. NaHCO₃ precipitate->neutralize filter_wash Filter and Wash with Water neutralize->filter_wash recrystallize Recrystallize filter_wash->recrystallize final_product Pure 1,3,4-Oxadiazole Product recrystallize->final_product end End final_product->end

Caption: Workflow for the synthesis of 1,3,4-Oxadiazoles via oxidative cyclization.

Part 3: Synthesis of 1-(4-Iodobenzoyl)-5-aryl-3-methyl-1H-pyrazoles

Application Note: Pyrazoles are a prominent class of five-membered nitrogen-containing heterocyclic compounds.[8] The pyrazole scaffold is a key feature in numerous pharmaceuticals, including anti-inflammatory drugs (e.g., Celecoxib), anticancer agents, and antivirals.[9] One of the classical and effective methods for pyrazole synthesis is the reaction of a hydrazide with a 1,3-dicarbonyl compound. This protocol describes the synthesis of novel pyrazole derivatives by reacting this compound with substituted benzoylacetones.

Experimental Protocol: Synthesis of Pyrazoles from 1,3-Diketones

This protocol is a standard procedure for pyrazole synthesis from hydrazides and β-diketones.

  • Dissolution: In a 100 mL round-bottom flask, dissolve this compound (1.0 eq) and a substituted 1-aryl-1,3-butanedione (a benzoylacetone derivative) (1.0 eq) in glacial acetic acid (20-30 mL).

  • Reaction: Reflux the reaction mixture for 6-10 hours. Monitor the reaction's completion using TLC.

  • Isolation: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice-cold water with stirring.

  • Filtration: Collect the solid product that precipitates out by vacuum filtration.

  • Washing: Wash the solid thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol.

  • Purification: The crude product is purified by recrystallization from a suitable solvent like ethanol to afford the pure pyrazole derivative.

  • Characterization: The final products are characterized by spectroscopic techniques (IR, ¹H NMR, ¹³C NMR, MS) to confirm their structures.

Data Presentation: Synthesis of 1-(4-Iodobenzoyl)-5-aryl-3-methyl-1H-pyrazoles

Compound IDR-Group (Substituent on 5-Aryl Ring)Yield (%)Melting Point (°C)
PZ-1 H70-80155-157
PZ-2 4-OCH₃72-82168-170
PZ-3 4-Cl75-85179-181
PZ-4 4-NO₂65-75195-197
PZ-5 4-CH₃70-80162-164

Note: Yields and melting points are representative and may vary based on the specific diketone used and reaction conditions.

Mandatory Visualization:

pyrazole_synthesis_pathway cluster_reagents reagent reagent condition condition intermediate intermediate product product hydrazide This compound condensation Condensation & Cyclization hydrazide->condensation diketone Substituted 1,3-Diketone diketone->condensation acetic_acid Glacial Acetic Acid (Solvent/Catalyst) acetic_acid->condensation reflux Reflux (6-10h) reflux->condensation final_product Pure Pyrazole Product condensation->final_product -2H₂O

Caption: Logical relationship for the synthesis of Pyrazole derivatives.

References

Application Notes and Protocols for 4-Iodobenzohydrazide in the Preparation of Potential Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the application of 4-iodobenzohydrazide as a scaffold for the synthesis of novel hydrazone and Schiff base derivatives with potential anticancer activity. It includes detailed synthetic protocols, methods for biological evaluation, and insights into their potential mechanisms of action.

Introduction

This compound is a versatile building block in medicinal chemistry, primarily utilized for the synthesis of hydrazones and Schiff bases. The presence of the iodine atom offers a site for further structural modifications, and the hydrazide moiety readily condones with various aldehydes and ketones to generate a diverse library of derivatives. Many of these derivatives have shown promising cytotoxic activity against a range of cancer cell lines, often attributed to their ability to induce apoptosis and interfere with key cellular signaling pathways.

Synthesis of this compound Derivatives

The general synthetic route to obtaining potential anticancer agents from this compound involves a two-step process. First, this compound is synthesized from the corresponding ester. Subsequently, it is condensed with various aromatic or heteroaromatic aldehydes to yield the final hydrazone or Schiff base derivatives.

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of the core intermediate, this compound, from methyl 4-iodobenzoate.

  • Materials:

    • Methyl 4-iodobenzoate

    • Hydrazine hydrate (100%)

    • Ethanol

    • Round-bottom flask

    • Reflux condenser

    • Magnetic stirrer

    • Heating mantle

    • Buchner funnel and filter paper

  • Procedure:

    • To a solution of methyl 4-iodobenzoate (1 equivalent) in ethanol, add hydrazine hydrate (10 equivalents).

    • Reflux the reaction mixture for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the reaction mixture to room temperature.

    • The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to yield this compound.

Protocol 2: Synthesis of this compound Hydrazone/Schiff Base Derivatives

This protocol outlines the condensation reaction between this compound and an appropriate aldehyde.

  • Materials:

    • This compound

    • Substituted aromatic or heteroaromatic aldehyde (1 equivalent)

    • Ethanol or Glacial Acetic Acid

    • Round-bottom flask

    • Magnetic stirrer

    • Reflux condenser (if heating is required)

  • Procedure:

    • Dissolve this compound (1 equivalent) in a suitable solvent (e.g., ethanol or glacial acetic acid).

    • Add the substituted aldehyde (1 equivalent) to the solution.

    • A catalytic amount of glacial acetic acid can be added if ethanol is used as the solvent.

    • Stir the reaction mixture at room temperature or reflux for 2-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, the precipitated product is filtered, washed with a suitable solvent (e.g., cold ethanol), and recrystallized to afford the pure hydrazone/Schiff base derivative.

Visualization of Synthetic Workflow

Synthetic Workflow for this compound Derivatives Synthesis of this compound Hydrazones cluster_synthesis Synthesis of this compound cluster_derivatization Synthesis of Hydrazone/Schiff Base Derivatives cluster_evaluation Biological Evaluation Methyl_4_iodobenzoate Methyl 4-iodobenzoate 4_Iodobenzohydrazide This compound Methyl_4_iodobenzoate->4_Iodobenzohydrazide Ethanol, Reflux Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->4_Iodobenzohydrazide Final_Product This compound Hydrazone/Schiff Base 4_Iodobenzohydrazide->Final_Product Ethanol or Acetic Acid, Stir/Reflux Aldehyde Substituted Aldehyde Aldehyde->Final_Product Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT) Final_Product->Cytotoxicity_Assay Mechanism_Study Mechanism of Action Study (e.g., Apoptosis Assay) Cytotoxicity_Assay->Mechanism_Study

Caption: Synthetic and evaluation workflow for this compound derivatives.

Biological Evaluation of Anticancer Activity

The synthesized this compound derivatives are typically evaluated for their in vitro cytotoxicity against a panel of human cancer cell lines.

Protocol 3: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

    • 96-well plates

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • Synthesized compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • Microplate reader

  • Procedure:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

    • Prepare serial dilutions of the test compounds in the culture medium.

    • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plates for 48-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Anticancer Activity of Selected Hydrazone Derivatives (Illustrative Data)

Compound IDCancer Cell LineIC50 (µM)Reference
Hydrazone AMCF-7 (Breast)5.2Fictional
Hydrazone BHeLa (Cervical)8.1Fictional
Hydrazone CHepG2 (Liver)3.5Fictional
DoxorubicinMCF-7 (Breast)0.9Fictional
DoxorubicinHeLa (Cervical)1.2Fictional
DoxorubicinHepG2 (Liver)0.7Fictional

Note: The data in this table is illustrative. Actual IC50 values for specific this compound derivatives need to be determined experimentally.

Mechanism of Action Studies

Hydrazone and Schiff base derivatives often exert their anticancer effects by inducing programmed cell death, or apoptosis.

Protocol 4: Apoptosis Detection by Annexin V-FITC/PI Staining

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cancer cells

    • 6-well plates

    • Test compound

    • Annexin V-FITC Apoptosis Detection Kit

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer provided in the kit.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate the cells in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry within one hour.

    • Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).

Visualization of a Potential Signaling Pathway

The induction of apoptosis by hydrazone derivatives can occur through the intrinsic (mitochondrial) and/or extrinsic (death receptor) pathways. The following diagram illustrates a generalized apoptosis signaling pathway that may be activated by these compounds.

Apoptosis Signaling Pathway Potential Apoptosis Pathway Induced by this compound Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound Derivative Bcl2_BclxL Bcl-2/Bcl-xL Inhibition Compound->Bcl2_BclxL Death_Receptor Death Receptor (e.g., Fas, TRAIL-R) Compound->Death_Receptor Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax_Bak Bax/Bak Activation Bax_Bak->Mitochondrion Bcl2_BclxL->Bax_Bak Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Death_Receptor->Caspase8 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized apoptosis signaling pathway potentially activated by derivatives.

Conclusion

This compound serves as a valuable and readily accessible scaffold for the development of novel anticancer agents. The synthetic protocols provided herein are robust and can be adapted for the generation of a wide array of derivatives. The biological evaluation methods outlined are standard procedures for assessing the cytotoxic potential and elucidating the apoptotic mechanism of these compounds. Further research into the specific molecular targets and signaling pathways affected by this compound derivatives will be crucial for their future development as therapeutic agents.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 4-Iodobenzohydrazide Condensation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the condensation reaction of 4-iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low reaction yields, and to provide clear, actionable guidance for optimizing this important synthetic transformation.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the condensation of this compound with aldehydes or ketones, presented in a question-and-answer format.

Q1: My reaction yield is significantly lower than expected. What are the primary factors I should investigate?

A low yield in this condensation reaction can stem from several factors. A systematic approach to troubleshooting is recommended. The most common culprits are suboptimal reaction conditions, purity of starting materials, and the occurrence of side reactions.

Key Areas to Investigate for Low Yield:

  • Reaction pH: The pH of the reaction medium is critical. The condensation is typically acid-catalyzed, with an optimal pH range of 4.5-6.[1] A neutral or basic medium can significantly slow down or even prevent the reaction.

  • Purity of Reactants: Ensure the this compound and the corresponding aldehyde or ketone are of high purity. Impurities can interfere with the reaction.

  • Reaction Time and Temperature: The reaction may not have reached completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or moderately increasing the temperature.

  • Side Reactions: The formation of unwanted byproducts can consume starting materials and reduce the yield of the desired hydrazone. A common side reaction is the formation of azines.[1]

Q2: I'm observing multiple spots on my TLC plate, suggesting the formation of byproducts. What are these and how can I minimize them?

The most common byproduct in hydrazone synthesis is an azine . This occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.

To minimize azine formation:

  • Stoichiometry: Use a slight excess of this compound relative to the carbonyl compound. A 1.1:1 molar ratio is a good starting point.

  • Slow Addition: Add the aldehyde or ketone dropwise to the solution of this compound to avoid a localized excess of the carbonyl compound.

Another potential issue is the hydrolysis of the hydrazone product back to the starting materials, especially during workup if aqueous acidic conditions are too harsh. Ensure to neutralize the reaction mixture before extraction.

Q3: My product is an oil and is difficult to purify. What can I do?

If your crude product is an oil instead of a solid, purification can be challenging.

  • Induce Crystallization: Try triturating the oil with a cold, non-polar solvent like n-hexane or pentane. This can often induce solidification.

  • Recrystallization: If trituration fails, attempt recrystallization from a suitable solvent system. A good starting point is a polar solvent in which the compound is soluble at high temperatures but sparingly soluble at low temperatures, such as ethanol or methanol.

  • Chromatography: If crystallization is not feasible, column chromatography is an alternative. However, be aware that hydrazones can be sensitive to the acidity of silica gel. To mitigate this, you can:

    • Use basic alumina as the stationary phase.

    • Neutralize the silica gel by pre-treating it with a solution of a volatile base like triethylamine (e.g., 1% in the eluent).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the condensation of this compound, and how do I achieve it?

The optimal pH for hydrazone formation is typically in the mildly acidic range of 4.5 to 6.[1] This is because the reaction requires protonation of the carbonyl oxygen to increase its electrophilicity, but at very low pH, the hydrazine nitrogen becomes protonated, rendering it non-nucleophilic. A catalytic amount of a weak acid, such as a few drops of glacial acetic acid, is commonly added to the reaction mixture to achieve the desired pH.

Q2: What is a suitable solvent for this reaction?

The choice of solvent depends on the solubility of your reactants. Ethanol and methanol are the most commonly used solvents as they typically dissolve both the this compound and a wide range of aldehydes and ketones, and are compatible with the gentle heating that may be required.

Q3: How can I monitor the progress of the reaction?

Thin Layer Chromatography (TLC) is the most convenient method for monitoring the reaction. Spot the starting materials (this compound and the carbonyl compound) and the reaction mixture on a silica gel plate. The formation of a new, typically less polar spot corresponding to the hydrazone product and the disappearance of the limiting reactant will indicate the progress of the reaction.

Q4: Can this reaction be performed without a catalyst?

While the reaction can proceed without an added catalyst, it is often significantly slower. The presence of a catalytic amount of acid is highly recommended to achieve a reasonable reaction rate and yield.

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of N'-(Arylmethylene)-4-iodobenzohydrazides

AldehydeSolventCatalystTemperature (°C)Time (h)Yield (%)Reference
BenzaldehydeEthanolAcetic AcidReflux285Fictionalized Data
4-ChlorobenzaldehydeEthanolAcetic AcidReflux392Fictionalized Data
4-NitrobenzaldehydeMethanolAcetic AcidReflux1.595Fictionalized Data
4-MethoxybenzaldehydeEthanolNoneReflux845Fictionalized Data
2-HydroxybenzaldehydeMethanolAcetic AcidRoom Temp1278Fictionalized Data

Note: The data in this table is representative and compiled from general knowledge of similar reactions. Actual yields may vary based on specific experimental conditions.

Experimental Protocols

General Protocol for the Synthesis of N'-(Arylmethylene)-4-iodobenzohydrazide

  • Dissolution of Hydrazide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent (e.g., ethanol, 10-15 mL per gram of hydrazide).

  • Addition of Aldehyde and Catalyst: To the stirred solution, add the corresponding aromatic aldehyde (1.0 eq). Then, add a catalytic amount of glacial acetic acid (2-3 drops).

  • Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC. The reaction is typically complete within 1-4 hours at reflux, but may require longer at room temperature.

  • Work-up: Once the reaction is complete (as indicated by the disappearance of the limiting starting material on TLC), cool the reaction mixture to room temperature. In many cases, the product will precipitate out of the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with a small amount of cold solvent to remove any soluble impurities.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain the pure N'-(arylmethylene)-4-iodobenzohydrazide.

  • Characterization: Dry the purified product under vacuum and characterize it by appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).

Mandatory Visualization

Troubleshooting_Low_Yield Start Low Yield in Condensation Reaction Check_Purity Are Starting Materials Pure? Start->Check_Purity Check_pH Is the Reaction pH Acidic (4.5-6)? Check_Purity->Check_pH Yes Purify_Reactants Purify Starting Materials Check_Purity->Purify_Reactants No Check_Completion Is the Reaction Complete (via TLC)? Check_pH->Check_Completion Yes Add_Catalyst Add Catalytic Acid (e.g., Acetic Acid) Check_pH->Add_Catalyst No Check_Side_Reactions Are Side Products (e.g., Azines) Observed? Check_Completion->Check_Side_Reactions No Optimize_Conditions Increase Reaction Time or Temperature Check_Completion->Optimize_Conditions Yes Adjust_Stoichiometry Use Slight Excess of Hydrazide / Slow Addition of Aldehyde Check_Side_Reactions->Adjust_Stoichiometry Yes Successful_Reaction Improved Yield Check_Side_Reactions->Successful_Reaction No Purify_Reactants->Start Add_Catalyst->Start Optimize_Conditions->Start Adjust_Stoichiometry->Start

Caption: Troubleshooting workflow for low yield in this compound condensation.

Reaction_Pathway cluster_reactants Reactants cluster_mechanism Acid-Catalyzed Mechanism cluster_product Product 4_Iodobenzohydrazide This compound (Nucleophile) Nucleophilic_Attack Nucleophilic Attack by Hydrazide 4_Iodobenzohydrazide->Nucleophilic_Attack Aldehyde Aldehyde/Ketone (Electrophile) Protonation Protonation of Carbonyl Oxygen Aldehyde->Protonation Protonation->Nucleophilic_Attack [H+] Proton_Transfer Proton Transfer Nucleophilic_Attack->Proton_Transfer Dehydration Dehydration (Loss of H2O) Proton_Transfer->Dehydration Hydrazone N'-(Arylmethylene)-4-iodobenzohydrazide Dehydration->Hydrazone

Caption: Signaling pathway for the acid-catalyzed condensation of this compound.

References

Technical Support Center: 4-Iodobenzohydrazide Reaction Optimization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzohydrazide. The focus is on optimizing solvent conditions to improve reaction outcomes for common transformations such as hydrazone formation, N-acylation, and cyclization reactions.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a solid, typically a white to off-white powder. It has poor solubility in water but is soluble in some polar organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and to a moderate extent in alcohols like ethanol and methanol. Its solubility in nonpolar solvents is generally low.

Q2: I am seeing low yields in my reaction with this compound. What are the common causes?

A2: Low yields can arise from several factors not necessarily specific to this compound chemistry. It is crucial to first rule out common experimental errors.[1][2] These include:

  • Reagent Purity: Ensure the this compound and other reactants are of high purity. Impurities can lead to side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC).

  • Suboptimal Temperature: Reactions may require specific temperature control. Ensure the reaction is conducted at the optimal temperature for the specific transformation.

  • Moisture: Hydrazides can be sensitive to moisture. Ensure you are using dry solvents and an inert atmosphere if the reaction is moisture-sensitive.

  • Product Loss During Workup: Significant product can be lost during extraction, filtration, or purification steps.[1][3]

Q3: How does the choice of solvent affect reactions with this compound?

A3: The solvent plays a critical role in reactions involving this compound by influencing the solubility of reactants, reaction rates, and in some cases, the reaction pathway and product selectivity. For instance, polar solvents can facilitate the dissolution of the polar this compound, while the choice between protic and aprotic solvents can influence the reactivity of the hydrazide moiety.

Troubleshooting Guides

Troubleshooting Low Yield in Hydrazone Formation

The reaction of this compound with an aldehyde or ketone to form a hydrazone is a common transformation. If you are experiencing low yields, consider the following:

Problem: Low yield of the desired 4-iodobenzohydrazone.

Possible Causes & Solutions:

  • Poor Solubility of Reactants: If either this compound or the carbonyl compound has low solubility in the chosen solvent, the reaction rate will be slow.

    • Solution: Switch to a solvent that can dissolve both reactants. A common choice is ethanol or methanol, which can be heated to reflux to increase solubility and reaction rate.[4]

  • Unfavorable Reaction Equilibrium: Hydrazone formation is a reversible reaction.

    • Solution: Use a Dean-Stark apparatus to remove the water byproduct and drive the equilibrium towards the product. Alternatively, adding a dehydrating agent like molecular sieves can be effective.

  • Slow Reaction Rate: The reaction may be kinetically slow at room temperature.

    • Solution: Heat the reaction mixture. Refluxing in ethanol is a common practice.[4] Additionally, a catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) can accelerate the reaction.[4][5]

  • Side Reactions: The starting aldehyde or ketone might be unstable under the reaction conditions.

    • Solution: Analyze the crude reaction mixture to identify potential side products. This can help in modifying the reaction conditions (e.g., lowering the temperature or changing the catalyst) to minimize side reactions.

Illustrative Data on Solvent Effects in Hydrazone Formation

The following table provides an illustrative summary of how solvent choice can impact the synthesis of 4-iodobenzohydrazones. Note: This data is generalized from benzohydrazide chemistry due to a lack of specific comparative studies on this compound.

SolventPolarityTypeExpected OutcomeRationale
EthanolPolarProticGood to Excellent YieldGood solubility for reactants, allows for heating to reflux.[4]
MethanolPolarProticGood YieldSimilar to ethanol, good for dissolving reactants.
Acetic AcidPolarProticGood YieldCan act as both solvent and catalyst.
Dichloromethane (DCM)NonpolarAproticPoor to Moderate YieldMay have limited solubility for this compound.
TolueneNonpolarAproticModerate Yield (with water removal)Useful with a Dean-Stark trap to remove water and drive the reaction.
WaterPolarProticModerate to Good YieldCan be effective, especially with a catalyst, but product may precipitate.
Troubleshooting N-Acylation Reactions

The acylation of the terminal nitrogen of this compound with an acyl chloride or anhydride is another key reaction.

Problem: Low yield or formation of multiple products in the N-acylation of this compound.

Possible Causes & Solutions:

  • Diacylation: Both nitrogen atoms of the hydrazide can be acylated, leading to a diacylated byproduct.

    • Solution: Use a controlled stoichiometry, typically adding the acylating agent slowly at a low temperature (e.g., 0 °C) to favor mono-acylation. Using a bulky base can also sterically hinder diacylation.

  • Low Reactivity: The acylation reaction may be slow.

    • Solution: Ensure an appropriate base (e.g., triethylamine, pyridine) is used to neutralize the HCl generated from acyl chlorides. The choice of a more polar aprotic solvent like DMF or acetonitrile can sometimes accelerate the reaction.

  • Side reactions with the solvent: Reactive solvents may compete with the hydrazide.

    • Solution: Use inert, aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or 1,4-dioxane.[6]

Illustrative Data on Solvent Effects in N-Acylation

The following table illustrates the potential impact of solvent choice on the N-acylation of this compound. Note: This data is generalized from benzohydrazide chemistry due to a lack of specific comparative studies on this compound.

SolventPolarityTypeExpected OutcomeRationale
Dichloromethane (DCM)NonpolarAproticGood YieldInert and allows for easy workup.
1,4-DioxaneNonpolarAproticGood to Excellent YieldA good solvent for this type of reaction, often leading to high yields.[6]
Tetrahydrofuran (THF)PolarAproticGood YieldA common aprotic solvent for acylation reactions.
AcetonitrilePolarAproticModerate to Good YieldIts polarity can enhance reaction rates.
PyridinePolarAproticGood YieldCan act as both a solvent and a base.
Dimethylformamide (DMF)PolarAproticGood YieldHighly polar, can increase reaction rates but may be harder to remove.
Troubleshooting Cyclization Reactions (e.g., Oxadiazole Synthesis)

This compound is a common precursor for the synthesis of 1,3,4-oxadiazoles.

Problem: Low yield in the cyclization of an N-acyl-4-iodobenzohydrazide derivative to a 1,3,4-oxadiazole.

Possible Causes & Solutions:

  • Ineffective Dehydrating Agent: The cyclization to an oxadiazole is a dehydration reaction. The chosen reagent may not be potent enough.

    • Solution: Common and effective dehydrating/cyclizing agents include phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA).[7] The choice of reagent can be critical.

  • Decomposition at High Temperatures: Some starting materials or products may be unstable at the high temperatures often required for cyclization.

    • Solution: If using a high-boiling solvent or neat conditions, monitor for decomposition. It may be necessary to use a stronger cyclizing agent that works at a lower temperature.

  • Poor Solubility in the Reaction Medium: The starting material may not be sufficiently soluble in the cyclizing agent or solvent.

    • Solution: While some cyclizations are run neat in the dehydrating agent (e.g., POCl₃), co-solvents can sometimes be used. However, care must be taken as the co-solvent must be inert to the strong dehydrating agent.

Illustrative Data on Reagent/Solvent Effects in Oxadiazole Formation

The following table provides an illustrative summary of common conditions for the cyclization to 1,3,4-oxadiazoles. Note: This data is generalized from benzohydrazide chemistry due to a lack of specific comparative studies on this compound.

Reagent/SolventConditionsExpected OutcomeRationale
Phosphorus Oxychloride (POCl₃)RefluxGood to Excellent YieldA powerful and common cyclodehydrating agent.[7][8]
Thionyl Chloride (SOCl₂)RefluxGood YieldAnother effective cyclodehydrating agent.[7]
Polyphosphoric Acid (PPA)High Temperature (e.g., 100-150 °C)Good YieldActs as both a catalyst and a dehydrating medium.[7]
Acetic AcidRefluxModerate YieldCan work for some substrates, often in the presence of another dehydrating agent.[7]
Dimethylformamide (DMF)High TemperatureModerate to Good YieldCan be used as a high-boiling solvent for thermal cyclizations.
Solvent-freeHigh Temperature / MicrowaveGood to Excellent YieldEnvironmentally friendly, can lead to rapid reactions.[9]

Experimental Protocols

Protocol 1: Synthesis of a 4-Iodobenzohydrazone

This protocol describes a general method for the synthesis of a hydrazone from this compound and an aldehyde.

  • Dissolution: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

  • Addition of Aldehyde: To this solution, add the desired aldehyde (1.0 eq).

  • Catalysis (Optional): Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Stir the mixture at room temperature or heat to reflux for 1-4 hours. The progress of the reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.

  • Isolation: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by filtration.

  • Washing and Drying: Wash the collected solid with cold ethanol and then dry it under vacuum to obtain the purified hydrazone. If no precipitate forms, the product can be isolated by removing the solvent under reduced pressure and purifying by recrystallization or column chromatography.

Protocol 2: N-Acylation of this compound

This protocol outlines a general procedure for the N-acylation of this compound using an acyl chloride.

  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) and a base (e.g., triethylamine, 1.1 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Add the acyl chloride (1.0 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction by adding water. Separate the organic layer, and wash it sequentially with a dilute acid solution (e.g., 1M HCl), a saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acyl-4-iodobenzohydrazide.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 3: Synthesis of a 2,5-Disubstituted-1,3,4-Oxadiazole

This protocol provides a general method for the cyclization of an N-acyl-4-iodobenzohydrazide to a 1,3,4-oxadiazole using phosphorus oxychloride.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃) to the N-acyl-4-iodobenzohydrazide (1.0 eq). This reaction should be performed in a well-ventilated fume hood.

  • Heating: Heat the mixture to reflux for 2-6 hours. The reaction progress can be monitored by TLC (after careful quenching of an aliquot).

  • Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with stirring.

  • Neutralization: Neutralize the acidic solution by the slow addition of a base, such as a saturated sodium bicarbonate solution or dilute sodium hydroxide, until the pH is neutral.

  • Isolation: The solid product that precipitates out is collected by filtration.

  • Washing and Drying: Wash the solid with water and then dry it thoroughly.

  • Purification: The crude oxadiazole can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).

Visualizations

G cluster_start Start cluster_troubleshooting Initial Checks cluster_reaction_specific Reaction-Specific Troubleshooting cluster_solutions Potential Solutions start Low Yield in This compound Reaction reagent_purity Check Reagent Purity start->reagent_purity First, check... reaction_monitoring Monitor Reaction (TLC, LC-MS) reagent_purity->reaction_monitoring reaction_conditions Verify Temperature & Atmosphere reaction_monitoring->reaction_conditions hydrazone Hydrazone Formation Issues (Solubility, Equilibrium) reaction_conditions->hydrazone If basics are okay, consider reaction type... acylation Acylation Issues (Diacylation, Reactivity) reaction_conditions->acylation If basics are okay, consider reaction type... cyclization Cyclization Issues (Dehydration, Temperature) reaction_conditions->cyclization If basics are okay, consider reaction type... change_solvent Change Solvent hydrazone->change_solvent Address with... change_temp Adjust Temperature hydrazone->change_temp Address with... add_catalyst Add Catalyst/ Dehydrating Agent hydrazone->add_catalyst Address with... acylation->change_solvent Address with... acylation->change_temp Address with... control_stoichiometry Control Stoichiometry acylation->control_stoichiometry Address with... cyclization->change_temp Address with... cyclization->add_catalyst Address with... end Optimized Reaction change_solvent->end To achieve... change_temp->end To achieve... add_catalyst->end To achieve... control_stoichiometry->end To achieve...

Caption: A troubleshooting workflow for addressing low yields in this compound reactions.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products iodobenzohydrazide This compound reaction Condensation iodobenzohydrazide->reaction aldehyde Aldehyde / Ketone aldehyde->reaction solvent Solvent (e.g., Ethanol) solvent->reaction in catalyst Catalyst (e.g., Acetic Acid) catalyst->reaction with heat Heat (Reflux) heat->reaction under hydrazone 4-Iodobenzohydrazone water Water reaction->hydrazone yields reaction->water and

Caption: Experimental workflow for the synthesis of a 4-iodobenzohydrazone.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products acyl_hydrazide N-Acyl-4-iodobenzohydrazide reaction Cyclodehydration acyl_hydrazide->reaction cyclizing_agent Cyclizing Agent (e.g., POCl₃) cyclizing_agent->reaction with heat Heat (Reflux) heat->reaction under oxadiazole 1,3,4-Oxadiazole byproducts Byproducts reaction->oxadiazole yields reaction->byproducts and

Caption: Experimental workflow for the synthesis of a 1,3,4-oxadiazole derivative.

References

Technical Support Center: Purification of 4-Iodobenzohydrazide by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 4-iodobenzohydrazide by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude this compound product?

A1: Common impurities in crude this compound, typically synthesized from methyl 4-iodobenzoate and hydrazine hydrate, may include:

  • Unreacted Starting Materials: Methyl 4-iodobenzoate and residual hydrazine hydrate.

  • By-products: 4-iodobenzoic acid, formed from the hydrolysis of the starting ester.

  • Diacyl Hydrazines: N,N'-bis(4-iodobenzoyl)hydrazine, formed by the reaction of two equivalents of the ester with one equivalent of hydrazine.

Q2: How do I choose a suitable solvent for the recrystallization of this compound?

A2: The ideal recrystallization solvent should dissolve the crude product at an elevated temperature but have low solubility at lower temperatures. For this compound, polar solvents are generally a good starting point due to the presence of the polar hydrazide group. Commonly used solvents for similar aromatic hydrazides include:

  • Ethanol

  • Methanol

  • Isopropanol

  • Water

  • Aqueous ethanol or methanol mixtures

Solvent selection should be guided by small-scale solubility tests.

Q3: What is the expected appearance of pure this compound?

A3: Pure this compound is typically a white to off-white crystalline solid. The presence of color may indicate impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Product does not dissolve in the hot solvent. Insufficient solvent volume. The chosen solvent is unsuitable.Add more solvent in small increments until the product dissolves. If a large volume of solvent is required, it may not be a suitable solvent. Try a different solvent or a solvent mixture.
Product "oils out" instead of crystallizing. The solution is supersaturated. The cooling rate is too fast. The melting point of the solute is lower than the boiling point of the solvent.Add a small amount of additional hot solvent to dissolve the oil. Allow the solution to cool more slowly. Use a lower-boiling point solvent or a solvent mixture.
No crystals form upon cooling. The solution is not sufficiently saturated. The solution is too pure (lack of nucleation sites).Evaporate some of the solvent to increase the concentration of the product. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
Low recovery of the purified product. Too much solvent was used. The crystals were filtered before crystallization was complete. The product has significant solubility in the cold solvent.Minimize the amount of hot solvent used to dissolve the crude product. Ensure the solution has cooled to room temperature or below before filtration. Cool the solution in an ice bath to minimize solubility. Use a minimal amount of ice-cold solvent for washing the crystals.
The purified product is still impure. Inefficient removal of impurities. Co-precipitation of impurities.Ensure the correct solvent was chosen, where the impurity is either very soluble or insoluble. Perform a second recrystallization.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general procedure for the recrystallization of this compound. The optimal solvent and volumes should be determined by preliminary small-scale tests.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol)

  • Erlenmeyer flask

  • Heating source (hot plate or water bath)

  • Buchner funnel and filter paper

  • Vacuum flask

  • Cold solvent for washing

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent. Heat the mixture gently while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. The formation of crystals should be observed. To maximize crystal formation, the flask can be placed in an ice bath.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.

Quantitative Data Summary

The following table provides an example of data that should be recorded during the recrystallization process.

ParameterValue
Mass of Crude Product10.0 g
Recrystallization SolventEthanol
Volume of Hot Solvent Used150 mL
Cooling Temperature0-5 °C
Mass of Pure Product8.5 g
Percent Recovery85%
Melting Point of Pure ProductTBD

Process Flow and Troubleshooting Logic

G cluster_troubleshooting Troubleshooting start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve hot_filtration Hot filtration (if insoluble impurities exist) dissolve->hot_filtration cool Cool solution to induce crystallization hot_filtration->cool oiling_out Product oils out? cool->oiling_out crystals_form Crystals form? filter_wash Filter and wash crystals crystals_form->filter_wash Yes no_crystals No Crystals crystals_form->no_crystals No oiling_out->crystals_form No oiled_out Oiled Out oiling_out->oiled_out Yes dry Dry purified product filter_wash->dry end End dry->end add_seed Add seed crystal or scratch flask no_crystals->add_seed concentrate Concentrate solution no_crystals->concentrate add_seed->cool concentrate->cool add_solvent Add more hot solvent and cool slowly oiled_out->add_solvent add_solvent->cool

Caption: Troubleshooting workflow for the recrystallization of this compound.

Technical Support Center: 4-Iodobenzohydrazide Reaction Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and detailed protocols for researchers, scientists, and drug development professionals encountering challenges with the removal of unreacted aldehydes from the reaction with 4-iodobenzohydrazide to form 4-iodobenzohydrazones.

Frequently Asked Questions (FAQs)

Q1: How can I effectively remove unreacted aromatic aldehyde from my this compound reaction mixture?

A1: There are three primary methods for removing unreacted aldehydes: recrystallization, column chromatography, and the use of aldehyde scavengers. The choice of method depends on the specific properties of your aldehyde and the resulting hydrazone, as well as the scale of your reaction.

Q2: What is the most common side product in the reaction between this compound and an aldehyde?

A2: A common side reaction is the formation of an azine. This occurs when the initially formed hydrazone condenses with a second equivalent of the aldehyde.[1] This is more likely if there is an excess of the aldehyde or if the reaction conditions are not optimized. Purification methods like column chromatography or recrystallization are necessary to separate the desired hydrazone from any azine byproduct.

Q3: How can I monitor the progress of my reaction to minimize the amount of unreacted starting material?

A3: The progress of the reaction can be effectively monitored using Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting this compound and the aldehyde. The disappearance of the starting material spots and the appearance of a new spot corresponding to the hydrazone product indicates the reaction's progress.

Q4: Are there any specific safety precautions I should take when working with these purification methods?

A4: Yes. When using sodium bisulfite, be aware that it can generate sulfur dioxide gas, so this procedure should be carried out in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. When working with flammable organic solvents, ensure there are no nearby ignition sources.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of 4-iodobenzohydrazones.

Problem Possible Cause Troubleshooting Steps
Low or no product yield after purification. Incorrect pH of the reaction mixture. The formation of hydrazones is pH-sensitive and is typically acid-catalyzed. A mildly acidic medium (pH 4-6) is often optimal.Check and adjust the pH of the reaction mixture. A few drops of glacial acetic acid can be used as a catalyst.
Poor quality of reagents. Ensure the purity of your this compound and aldehyde. Impurities can interfere with the reaction.
Product is an oil and difficult to handle. Oily products can be challenging to purify. Try triturating the oil with a non-polar solvent like cold pentane or hexane to induce solidification.
Impure product after recrystallization. Inappropriate recrystallization solvent. The chosen solvent may be too good at dissolving the product even at low temperatures, or it may also dissolve the impurities.Perform small-scale solvent screening to find an optimal solvent or solvent system. Common solvents for hydrazones include ethanol, methanol, and acetonitrile. Mixed solvent systems (e.g., hexane/ethyl acetate) can also be effective.
Cooling the solution too quickly. Allow the solution to cool slowly to room temperature before placing it in an ice bath to promote the formation of purer crystals.
Difficulty separating product and aldehyde by column chromatography. Inappropriate eluent system. The polarity of the eluent may be too high or too low, resulting in poor separation.Systematically test different solvent systems with varying polarities using TLC to find the optimal eluent for separation. A common starting point for neutral organic molecules is a mixture of hexanes and ethyl acetate.
Sodium bisulfite extraction is ineffective. Insufficient reaction time with bisulfite. The formation of the water-soluble bisulfite adduct may be slow.Increase the shaking time of the biphasic mixture to ensure complete reaction between the aldehyde and sodium bisulfite.
The bisulfite adduct is not sufficiently water-soluble. For highly non-polar aldehydes, the bisulfite adduct may precipitate at the interface. In such cases, filtration of the entire mixture through celite may be necessary to remove the adduct.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This method is suitable for solid products with different solubility profiles from the unreacted aldehyde.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetonitrile) at room and elevated temperatures. An ideal solvent will dissolve the hydrazone when hot but not when cold.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This technique is effective for separating compounds with different polarities.

Methodology:

  • Prepare the Column: Prepare a slurry of silica gel in the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Pack a chromatography column with the slurry.

  • Sample Preparation: Dissolve the crude product in a minimum amount of a suitable solvent.

  • Loading: Load the sample onto the top of the silica gel column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Monitoring: Monitor the fractions by TLC to identify those containing the pure hydrazone.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Aldehyde Removal using Sodium Bisulfite Extraction

This method selectively removes aldehydes by converting them into a water-soluble adduct.

Methodology:

  • Dissolution: Dissolve the crude reaction mixture in a water-miscible solvent such as methanol or THF.

  • Reaction with Bisulfite: Add a freshly prepared saturated aqueous solution of sodium bisulfite to the mixture and shake vigorously for 30-60 seconds.

  • Extraction: Add a water-immiscible organic solvent (e.g., ethyl acetate or dichloromethane) and water to the mixture. Shake the separatory funnel and allow the layers to separate.

  • Separation: The aqueous layer containing the aldehyde-bisulfite adduct is separated and removed.

  • Washing: Wash the organic layer with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the purified hydrazone.

Data Presentation

Table 1: Efficiency of Aldehyde Removal by Sodium Bisulfite Extraction

Aldehyde TypeMiscible SolventImmiscible SolventAldehyde Removal Efficiency (%)
Aromatic AldehydesMethanol10% Ethyl Acetate/Hexanes>95%
Aliphatic AldehydesDimethylformamide (DMF)10% Ethyl Acetate/Hexanes>90%

Note: The efficiency can be influenced by the specific aldehyde and reaction conditions.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_purification Purification Options cluster_product Final Product Reaction_Mixture Crude Reaction Mixture (4-Iodobenzohydrazone + Unreacted Aldehyde) Recrystallization Recrystallization Reaction_Mixture->Recrystallization Column_Chromatography Column Chromatography Reaction_Mixture->Column_Chromatography Bisulfite_Extraction Sodium Bisulfite Extraction Reaction_Mixture->Bisulfite_Extraction Pure_Product Pure 4-Iodobenzohydrazone Recrystallization->Pure_Product Column_Chromatography->Pure_Product Bisulfite_Extraction->Pure_Product

Caption: Purification workflow for 4-iodobenzohydrazone.

troubleshooting_logic Start Impure Product Check_TLC Analyze by TLC Start->Check_TLC Multiple_Spots Multiple Spots Observed Check_TLC->Multiple_Spots Yes Streaking Streaking on TLC Check_TLC->Streaking Yes Aldehyde_Present Unreacted Aldehyde Present? Multiple_Spots->Aldehyde_Present Adjust_Solvent Adjust TLC Solvent System (add acid/base) Streaking->Adjust_Solvent Other_Impurity Other Impurity? Aldehyde_Present->Other_Impurity No Use_Scavenger Use Aldehyde Scavenger (e.g., Sodium Bisulfite) Aldehyde_Present->Use_Scavenger Yes Recrystallize Recrystallize Other_Impurity->Recrystallize Solid Column Perform Column Chromatography Other_Impurity->Column Oil/Similar Polarity

Caption: Troubleshooting logic for impure 4-iodobenzohydrazone.

References

Technical Support Center: Synthesis of 4-Iodobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-iodobenzohydrazide and its derivatives.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound and its subsequent derivatives.

Issue 1: Low Yield of this compound

Question: I am getting a low yield of this compound from the reaction of methyl 4-iodobenzoate and hydrazine hydrate. What are the possible causes and solutions?

Answer:

Low yields in the synthesis of this compound can stem from several factors. Below is a summary of potential causes and recommended troubleshooting steps.

Potential Cause Recommended Solution Remarks
Incomplete Reaction - Increase the molar excess of hydrazine hydrate (e.g., from 3 to 5-10 equivalents).[1] - Extend the reflux time (monitor by TLC). - Ensure the reaction temperature is maintained at the boiling point of the solvent (e.g., methanol or ethanol).Hydrazine hydrate is a reactant and also acts as a scavenger for the alcohol byproduct, driving the equilibrium towards the product.
Impure Starting Material - Check the purity of methyl 4-iodobenzoate by melting point or NMR spectroscopy.[2] - Use freshly opened or properly stored hydrazine hydrate.Old or improperly stored hydrazine hydrate can absorb water and carbon dioxide from the atmosphere, reducing its reactivity.
Product Loss During Workup - this compound has some solubility in alcohols. Minimize the amount of cold solvent used for washing the precipitate. - Ensure complete precipitation by cooling the reaction mixture in an ice bath before filtration.The product typically precipitates from the reaction mixture upon cooling.[3][4]
Side Reactions - While the iodo-group is generally stable under these conditions, prolonged heating in the presence of impurities could potentially lead to side reactions. Ensure the reaction is not heated for an excessive amount of time after completion.The C-I bond in aryl iodides is relatively stable to nucleophilic attack by hydrazine under typical hydrazinolysis conditions.

Experimental Protocol: Synthesis of this compound

  • To a solution of methyl 4-iodobenzoate (1 equivalent) in methanol or ethanol, add hydrazine hydrate (3-10 equivalents).

  • Heat the reaction mixture at reflux for 4-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and then in an ice bath to facilitate precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold methanol or ethanol to remove any remaining impurities.

  • Dry the purified this compound, typically a white to off-white solid. The melting point of pure this compound is approximately 190-195 °C.[5]

Synthesis_Workflow start Start ester Methyl 4-Iodobenzoate in Methanol/Ethanol start->ester hydrazine Add Hydrazine Hydrate (3-10 eq.) ester->hydrazine reflux Reflux (4-24h) Monitor by TLC hydrazine->reflux cool Cool to RT, then Ice Bath reflux->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Product wash->dry product This compound dry->product

Synthesis workflow for this compound.
Issue 2: Difficulties in the Synthesis of N-Acylhydrazone Derivatives

Question: The condensation reaction between this compound and an aromatic aldehyde to form the N-acylhydrazone is not proceeding as expected (low yield, no product formation, or impure product). What can I do?

Answer:

The synthesis of N-acylhydrazones from this compound is generally a straightforward condensation reaction. However, several factors can influence its success.

Potential Cause Recommended Solution Remarks
Low Reactivity of Aldehyde - Add a catalytic amount of glacial acetic acid or another acid catalyst to the reaction mixture.[6][7] - Increase the reaction temperature or extend the reaction time.Acid catalysis protonates the carbonyl oxygen of the aldehyde, making it more electrophilic.
Impure Reactants - Ensure the this compound is pure and dry. - Use a pure sample of the aromatic aldehyde. Impurities in the aldehyde can lead to side reactions.Aldehydes can oxidize to carboxylic acids on storage.
Product Solubility - The N-acylhydrazone product often precipitates from the reaction medium (e.g., ethanol). If the product is soluble, it may need to be isolated by removing the solvent under reduced pressure and then purified by recrystallization or column chromatography.[7]The choice of solvent for recrystallization is crucial and may require some experimentation. Common solvents include ethanol, methanol, and acetonitrile.[3][4][8][9][10]
Formation of Rotamers/Isomers - N-acylhydrazones can exist as a mixture of E/Z isomers and syn/anti rotamers in solution, which can complicate NMR spectra. This is not necessarily an impurity issue but a characteristic of the product.[6][7]Variable temperature NMR may help in analyzing these isomers.

Experimental Protocol: Synthesis of N-Acylhydrazone Derivatives

  • Dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol.

  • Add the desired aromatic aldehyde (1 equivalent) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 2-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid product by vacuum filtration and wash with a small amount of cold solvent.

  • If the product does not precipitate, concentrate the solution under reduced pressure and purify the residue by recrystallization or column chromatography.

Troubleshooting_NAcylhydrazone start Low Yield/No Product check_reactants Check Reactant Purity start->check_reactants add_catalyst Add Acid Catalyst (e.g., Acetic Acid) check_reactants->add_catalyst increase_temp_time Increase Temperature/Time add_catalyst->increase_temp_time check_solubility Product Soluble? increase_temp_time->check_solubility precipitate Cool to Precipitate check_solubility->precipitate No isolate_purify Concentrate & Purify (Recrystallization/Chromatography) check_solubility->isolate_purify Yes success Pure Product precipitate->success isolate_purify->success

Troubleshooting logic for N-acylhydrazone synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the synthesis of this compound?

A1: Methanol and ethanol are the most commonly used solvents for the synthesis of this compound from its corresponding ester. They are good solvents for the starting materials and the resulting hydrazide often has limited solubility in the cold solvent, which facilitates its isolation by precipitation.

Q2: How can I purify crude this compound?

A2: Recrystallization is the most common method for purifying this compound.[8][9][10] Ethanol or methanol are often suitable solvents. The crude product should be dissolved in a minimum amount of the hot solvent, and then allowed to cool slowly to form pure crystals.

Q3: Are there any specific safety precautions I should take when working with hydrazine hydrate?

A3: Yes, hydrazine hydrate is toxic and corrosive. It should be handled in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves and safety goggles. Avoid inhalation of vapors and contact with skin.

Q4: Can the iodine atom in this compound be displaced during subsequent reactions?

A4: The carbon-iodine bond in aryl iodides is relatively strong and not typically cleaved under the conditions used for N-acylhydrazone formation (mild acid catalysis and heating). However, under more drastic conditions, such as in the presence of strong bases or certain metal catalysts, the iodine atom can participate in various coupling reactions.[11]

Q5: How can I confirm the formation of the N-acylhydrazone product?

A5: The formation of the N-acylhydrazone can be confirmed by various spectroscopic methods. In FT-IR spectroscopy, you should observe the appearance of a C=N (imine) stretching band and the retention of the C=O (amide) band. In 1H NMR spectroscopy, a characteristic singlet for the N=CH proton will appear, and the signals corresponding to the aldehyde proton will disappear.[6] Mass spectrometry can be used to confirm the molecular weight of the product.

References

Technical Support Center: Synthesis and Purification of 4-Iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 4-iodobenzohydrazide.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most common and straightforward method for synthesizing this compound is the hydrazinolysis of an appropriate ester, typically methyl 4-iodobenzoate or ethyl 4-iodobenzoate, with hydrazine hydrate. This reaction is a nucleophilic acyl substitution where hydrazine displaces the alkoxy group of the ester.

Q2: What are the potential impurities in my crude this compound?

A2: Several impurities can be present in the crude product. These include:

  • Unreacted starting material: Residual methyl 4-iodobenzoate.

  • Hydrolysis products: 4-iodobenzoic acid, which can form from the hydrolysis of the starting ester or the final hydrazide product.

  • Diacyl hydrazine: Formation of N,N'-bis(4-iodobenzoyl)hydrazine can occur if the stoichiometry is not carefully controlled, particularly if there is an excess of the ester relative to hydrazine.[1]

  • Oxidation products: Hydrazides can be susceptible to oxidation, especially when exposed to air and light.[1]

Q3: My crude product is off-color (e.g., yellow or brown). What is the likely cause?

A3: A discolored product can be due to the presence of colored impurities or degradation products. In some cases, residual starting materials or byproducts from the synthesis of the starting materials may be colored. If the discoloration is significant, a decolorizing agent like activated charcoal can be used during recrystallization.

Q4: I am observing a low yield of my this compound. What are the possible reasons?

A4: Low yields can result from several factors:

  • Incomplete reaction: The reaction may not have gone to completion due to insufficient reaction time, suboptimal temperature, or inadequate mixing. Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended.

  • Side reactions: The formation of byproducts, such as diacyl hydrazine, consumes the starting material and reduces the yield of the desired product.

  • Loss during work-up and purification: Significant amounts of product can be lost during filtration, extraction, and recrystallization steps if not performed carefully. Using an excessive amount of solvent during recrystallization is a common cause of yield loss.

Q5: What are the recommended safety precautions when working with hydrazine hydrate?

A5: Hydrazine and its derivatives are toxic and can be corrosive. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Anhydrous hydrazine can be pyrophoric.[1]

Troubleshooting Guides

Issue 1: Low Purity of the Final Product
Symptom Possible Cause Troubleshooting Step
Melting point of the product is broad and lower than the expected value.Presence of unreacted starting material (methyl 4-iodobenzoate) or 4-iodobenzoic acid.Perform a second recrystallization. If the impurity persists, consider washing the crude product with a solvent that selectively dissolves the impurity but not the desired product. For example, a dilute sodium bicarbonate solution can help remove acidic impurities like 4-iodobenzoic acid.
The product contains a significant amount of a higher melting point, less soluble impurity.Formation of N,N'-bis(4-iodobenzoyl)hydrazine (diacyl hydrazine).This byproduct is often less soluble than the desired mono-acyl hydrazide. It can sometimes be removed by hot filtration during recrystallization if it is insoluble in the hot solvent. To prevent its formation, use a slight excess of hydrazine hydrate during the synthesis.
The product color does not improve significantly after recrystallization.Presence of persistent colored impurities.During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount of activated charcoal. Boil the solution for a few minutes and then perform a hot filtration to remove the charcoal and the adsorbed impurities before allowing the solution to cool.
Issue 2: Problems During Recrystallization
Symptom Possible Cause Troubleshooting Step
The crude product does not dissolve in the hot recrystallization solvent.The chosen solvent is not suitable, or there are insoluble impurities.If the majority of the solid does not dissolve even with the addition of more hot solvent, it is likely an insoluble impurity. Perform a hot filtration to remove the solid. If the desired product itself is not dissolving, a different recrystallization solvent or a solvent mixture is required.
No crystals form upon cooling the solution.Too much solvent was used, resulting in a solution that is not supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod at the surface of the solution or by adding a seed crystal of pure this compound. If this fails, evaporate some of the solvent to concentrate the solution and then allow it to cool again.
The product "oils out" instead of forming crystals.The melting point of the impure product is below the boiling point of the solvent, or the solution is cooling too rapidly.Add a small amount of additional hot solvent to ensure the compound is fully dissolved. Allow the solution to cool more slowly by insulating the flask. If oiling persists, consider using a different solvent system with a lower boiling point or a higher solubility for the impurities.

Data Presentation

Table 1: Physicochemical Properties of this compound and Related Compounds

Compound Molecular Formula Molar Mass ( g/mol ) Melting Point (°C) Appearance
This compoundC₇H₇IN₂O262.05~160-164White to off-white solid
Methyl 4-iodobenzoateC₈H₇IO₂262.04112-116White solid[2]
4-Iodobenzoic acidC₇H₅IO₂248.02270-274White to pale cream crystals or powder[3]

Note: The melting point of this compound can vary depending on its purity. The provided range is a typical expectation for a reasonably pure sample.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 4-Iodobenzoate

This protocol is based on the general procedure for the synthesis of aromatic hydrazides from their corresponding esters.

Materials:

  • Methyl 4-iodobenzoate

  • Hydrazine hydrate (80-100% solution)

  • Ethanol or Methanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask for vacuum filtration

  • Beakers and Erlenmeyer flasks

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 4-iodobenzoate in a suitable amount of ethanol or methanol.

  • Addition of Hydrazine Hydrate: To the stirred solution, add a slight excess (1.1 to 1.5 equivalents) of hydrazine hydrate.

  • Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the starting ester spot.

  • Cooling and Crystallization: After the reaction is complete, allow the mixture to cool to room temperature. The product, this compound, will often precipitate out of the solution upon cooling. Further cooling in an ice bath can maximize the yield of the crude product.

  • Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the filter cake with a small amount of cold ethanol or methanol to remove residual soluble impurities.

  • Drying: Dry the crude this compound. This can be done in a desiccator or a vacuum oven at a moderate temperature.

Protocol 2: Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., methanol, ethanol, or acetonitrile)

  • Erlenmeyer flasks

  • Hot plate or heating mantle

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

Procedure:

  • Solvent Selection: Choose a suitable solvent in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature. Methanol and acetonitrile have been reported to be effective.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to the boiling point of the solvent while stirring to dissolve the solid completely. Add more hot solvent in small portions if necessary until the solid is fully dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization of the product.

  • Crystallization: Cover the flask containing the hot solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Maximizing Yield: Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize the precipitation of the crystals.

  • Isolation of Pure Product: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.

  • Drying: Dry the purified this compound crystals thoroughly to remove all traces of the solvent.

Visualizations

Synthesis_Workflow Start Methyl 4-iodobenzoate + Hydrazine Hydrate in Ethanol Reaction Reflux for 2-4 hours Start->Reaction Heat Cooling Cool to Room Temperature & Ice Bath Reaction->Cooling Filtration Vacuum Filtration Cooling->Filtration Crude_Product Crude this compound Filtration->Crude_Product Purification Recrystallization (e.g., from Methanol) Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product

Caption: Experimental workflow for the synthesis of this compound.

Purification_Workflow Start Crude this compound Dissolve Dissolve in Minimal Hot Solvent Start->Dissolve Hot_Filtration Hot Filtration (if insoluble impurities) Dissolve->Hot_Filtration Cool_Slowly Slow Cooling to Room Temperature Hot_Filtration->Cool_Slowly Clear Solution Ice_Bath Cool in Ice Bath Cool_Slowly->Ice_Bath Collect_Crystals Vacuum Filtration Ice_Bath->Collect_Crystals Wash_Crystals Wash with Cold Solvent Collect_Crystals->Wash_Crystals Dry_Crystals Dry Crystals Wash_Crystals->Dry_Crystals Pure_Product Pure this compound Dry_Crystals->Pure_Product Troubleshooting_Tree Start Low Purity of This compound Problem1 Low & Broad Melting Point Start->Problem1 Problem2 Off-Color Product Start->Problem2 Problem3 Insoluble Impurity Present Start->Problem3 Solution1a Impurity: Unreacted Ester or 4-Iodobenzoic Acid Problem1->Solution1a Solution2a Impurity: Colored Byproducts Problem2->Solution2a Solution3a Impurity: Diacyl Hydrazine Problem3->Solution3a Solution1b Action: Recrystallize or Wash with NaHCO3(aq) Solution1a->Solution1b Solution2b Action: Use Activated Charcoal during Recrystallization Solution2a->Solution2b Solution3b Action: Hot Filtration during Recrystallization Solution3a->Solution3b

References

side reactions to consider in 4-iodobenzohydrazide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of this important compound.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.

Question 1: My reaction yield of this compound is significantly lower than expected. What are the potential causes and how can I improve it?

Answer: Low yields are a common issue and can stem from several factors. Below is a summary of potential causes and their corresponding solutions.

Potential CauseRecommended SolutionExpected Outcome
Incomplete Reaction The reaction between methyl 4-iodobenzoate and hydrazine hydrate may not have reached completion.Increase the reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ester spot disappears. Using a slight excess of hydrazine hydrate (e.g., 1.5 to 2 equivalents) can also drive the reaction to completion.
Side Reaction: Formation of N,N'-bis(4-iodobenzoyl)hydrazine The desired this compound can react with another molecule of methyl 4-iodobenzoate.Use a larger excess of hydrazine hydrate (e.g., 3 to 5 equivalents). This ensures that the intermediate hydrazide is more likely to react with hydrazine than with the starting ester. Maintain a moderate reaction temperature, as higher temperatures can favor the formation of the diacylhydrazine byproduct.
Side Reaction: Hydrolysis of Methyl 4-Iodobenzoate The presence of water in the reaction mixture can lead to the hydrolysis of the starting ester to 4-iodobenzoic acid.Ensure that the reagents and solvent (if used) are anhydrous. If using hydrazine hydrate, which contains water, minimize the reaction time once the conversion of the starting material is complete.
Product Loss During Workup This compound has some solubility in water, and significant product loss can occur during the washing steps.When washing the crude product, use ice-cold water to minimize solubility. Perform washes quickly and use a minimal amount of water.
Suboptimal Purification Improper choice of recrystallization solvent or technique can lead to significant product loss.Ethanol or a mixture of ethanol and water is a common and effective solvent for the recrystallization of this compound. Ensure the minimum amount of hot solvent is used to dissolve the crude product, and allow for slow cooling to maximize crystal formation.

Question 2: I have a significant amount of a white, insoluble solid in my product that is not this compound. What is it and how can I remove it?

Answer: This is likely N,N'-bis(4-iodobenzoyl)hydrazine, the most common side product in this synthesis. Its formation and removal are outlined below.

Side Product Identification and Removal
Identity N,N'-bis(4-iodobenzoyl)hydrazine
Reason for Formation Reaction of the initially formed this compound with unreacted methyl 4-iodobenzoate. This is more likely to occur when the concentration of hydrazine is low.
Prevention Use a significant excess of hydrazine hydrate (3-5 equivalents) relative to the methyl 4-iodobenzoate. Add the methyl 4-iodobenzoate slowly to the hydrazine hydrate solution to maintain a high concentration of hydrazine throughout the reaction.
Removal N,N'-bis(4-iodobenzoyl)hydrazine is significantly less soluble in most common organic solvents, including ethanol, compared to this compound. It can often be removed by careful recrystallization from ethanol. The diacylhydrazine will precipitate out of the hot solution, while the desired product remains dissolved and crystallizes upon cooling. In some cases, a hot filtration step may be necessary to remove the insoluble diacylhydrazine before allowing the desired product to crystallize.

Question 3: My final product is acidic and shows a broad peak in the NMR spectrum. What is the impurity and how do I get rid of it?

Answer: This impurity is likely 4-iodobenzoic acid, resulting from the hydrolysis of the starting ester.

Side Product Identification and Removal
Identity 4-Iodobenzoic Acid
Reason for Formation Hydrolysis of methyl 4-iodobenzoate due to the presence of water in the reaction mixture.
Prevention Use anhydrous hydrazine if possible, or minimize reaction time when using hydrazine hydrate. Ensure all glassware and other reagents are dry.
Removal 4-Iodobenzoic acid can be removed by washing the crude product with a dilute aqueous solution of a weak base, such as sodium bicarbonate. The 4-iodobenzoic acid will be converted to its water-soluble sodium salt and will be removed in the aqueous layer. The this compound will remain as a solid. After the base wash, it is important to wash the product with water to remove any remaining base before drying.

Frequently Asked Questions (FAQs)

Q1: What is the typical experimental protocol for the synthesis of this compound?

A1: A general and effective protocol is as follows:

Experimental Protocol: Synthesis of this compound

  • Materials:

    • Methyl 4-iodobenzoate

    • Hydrazine hydrate (80-100%)

    • Ethanol (optional, as a solvent)

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add methyl 4-iodobenzoate (1 equivalent).

    • Add hydrazine hydrate (3-5 equivalents). If using a solvent, ethanol can be added to facilitate mixing.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 2-4 hours.

    • Monitor the reaction progress by TLC (Thin Layer Chromatography) until the starting material (methyl 4-iodobenzoate) is consumed.

    • After the reaction is complete, cool the mixture to room temperature.

    • Slowly add ice-cold water to the reaction mixture to precipitate the crude product.

    • Collect the solid product by vacuum filtration and wash it with a small amount of ice-cold water.

    • Purify the crude product by recrystallization from ethanol or an ethanol/water mixture.

    • Dry the purified crystals under vacuum to obtain this compound as a white solid.

Q2: What are the expected yields and purity of this compound?

A2: With a well-optimized protocol, yields of this compound are typically in the range of 70-90%. The purity of the final product after recrystallization should be high, with a sharp melting point.

Q3: How can I confirm the identity and purity of my synthesized this compound?

A3: The identity and purity can be confirmed using several analytical techniques:

  • Melting Point: A sharp melting point close to the literature value indicates high purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure of the compound.

  • FT-IR Spectroscopy: Look for characteristic peaks for the N-H, C=O, and C-I bonds.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Visualizing Reaction Pathways

To better understand the synthesis and the formation of side products, the following diagrams illustrate the chemical transformations.

Synthesis_Pathway Start Methyl 4-iodobenzoate Product This compound Start->Product + Hydrazine Hydrate Acid 4-Iodobenzoic Acid Start->Acid + Water (Hydrolysis) Hydrazine Hydrazine Hydrate Diacyl N,N'-bis(4-iodobenzoyl)hydrazine Product->Diacyl + Methyl 4-iodobenzoate Water Water

Caption: Main reaction pathway for the synthesis of this compound and the formation of major side products.

Troubleshooting_Logic Problem Low Yield or Impure Product Incomplete Incomplete Reaction? Problem->Incomplete SideProduct Side Product Formation? Incomplete->SideProduct No Solution_Incomplete Increase reaction time/temp Use excess hydrazine Incomplete->Solution_Incomplete Yes Diacyl Insoluble White Solid? SideProduct->Diacyl Acidic Acidic Product? Diacyl->Acidic No Solution_Diacyl Use larger excess of hydrazine Recrystallize from ethanol Diacyl->Solution_Diacyl Yes Solution_Acidic Wash with dilute base (e.g., NaHCO3) Acidic->Solution_Acidic Yes

Caption: A logical workflow for troubleshooting common issues in this compound synthesis.

Technical Support Center: Scaling Up the Synthesis of 4-Iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-iodobenzohydrazide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this important intermediate for research purposes.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

The most widely used and scalable method for preparing this compound is the hydrazinolysis of a corresponding ester, typically methyl 4-iodobenzoate, with hydrazine hydrate.[1][2] This two-step approach involves the initial esterification of 4-iodobenzoic acid to methyl 4-iodobenzoate, followed by reaction with hydrazine hydrate.[2][3] For larger scale production, continuous flow processes have also been successfully employed for the synthesis of hydrazides, offering advantages in terms of safety, time, and energy efficiency.[4][5]

Q2: What are the typical starting materials and reagents required?

The primary starting materials are either 4-iodobenzoic acid or its corresponding methyl ester, methyl 4-iodobenzoate.[2][3] The key reagent for the hydrazinolysis step is hydrazine hydrate.[1][2] Solvents such as methanol or ethanol are commonly used to facilitate the reaction.[1][6]

Q3: What kind of yields can I expect when scaling up the synthesis?

Yields for the synthesis of this compound from its methyl ester are generally good, with reported yields in the range of 67-72% for laboratory-scale synthesis.[2] For scaled-up syntheses of hydrazides, yields can be significantly higher, with some methods reporting yields of over 90%.[7] Continuous flow synthesis of a dihydrazide on a 200g scale has been demonstrated with an 86% overall yield.[4][5]

Q4: How can I monitor the progress of the reaction?

The progress of the reaction can be effectively monitored using thin-layer chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material (methyl 4-iodobenzoate), the consumption of the ester and the formation of the product can be tracked over time.

Q5: What is the recommended method for purifying the final product?

The most common method for purifying this compound is recrystallization.[1][6] Alcohols such as methanol or ethanol are typically used as the recrystallization solvent.[1][6]

Troubleshooting Guide

Problem Potential Cause(s) Troubleshooting Steps
Low Yield of this compound - Incomplete reaction. - Sub-optimal reaction temperature or time. - Insufficient amount of hydrazine hydrate. - Loss of product during workup or purification.- Monitor the reaction by TLC to ensure completion.[1] - Ensure the reaction is refluxed for an adequate amount of time (typically 3-6 hours).[1][6] - Use a molar excess of hydrazine hydrate (e.g., 1.1 to 1.5 equivalents).[7] - Optimize the recrystallization process to minimize product loss.
Presence of Impurities in the Final Product - Unreacted starting material (methyl 4-iodobenzoate). - Formation of diacylhydrazine byproduct.[1] - Contaminants from starting materials or solvents.- Ensure complete reaction by extending the reaction time or slightly increasing the temperature. - Avoid using a large excess of the ester, which can favor the formation of diacylhydrazine. - Purify the product thoroughly by recrystallization.[1][6] Consider a second recrystallization if necessary. - Use high-purity starting materials and solvents.
Difficulty in Isolating the Product - Product is too soluble in the reaction solvent. - Formation of an oil instead of a solid.- After the reaction is complete, distill off the solvent under reduced pressure to obtain the crude product.[1] - If an oil forms during recrystallization, try adding a co-solvent or cooling the solution more slowly to induce crystallization.
Reaction is a different color than expected - The reaction may have been heated for too long or at too high a temperature.- Reduce the reflux time and/or temperature. - Ensure that the heating mantle is set to the correct temperature.

Experimental Protocols

Protocol 1: Synthesis of this compound from Methyl 4-Iodobenzoate

This protocol is adapted from established laboratory procedures for hydrazide synthesis.[1][2][6]

Materials:

  • Methyl 4-iodobenzoate

  • Hydrazine hydrate (100%)

  • Methanol or Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer

  • Thin-layer chromatography (TLC) plates

  • Rotary evaporator

  • Buchner funnel and filter paper

Procedure:

  • In a round-bottom flask, dissolve methyl 4-iodobenzoate (1 equivalent) in a minimal amount of methanol or ethanol to create a clear solution.

  • Add hydrazine hydrate (1.1 equivalents) to the flask.

  • Attach a reflux condenser and heat the mixture to reflux with stirring for 3-6 hours.

  • Monitor the reaction progress using TLC.

  • Once the reaction is complete (as indicated by the disappearance of the starting material spot on TLC), allow the mixture to cool to room temperature.

  • Distill off the solvent under reduced pressure using a rotary evaporator.

  • Recrystallize the resulting solid from methanol or ethanol to obtain pure this compound.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Quantitative Data Summary
ParameterValueReference
Starting Material Methyl 4-iodobenzoate[2]
Reagent Hydrazine hydrate (100%)[2]
Molar Ratio (Ester:Hydrazine) 1 : 1.1 - 1.5[7]
Solvent Methanol or Ethanol[1][6]
Reaction Time 3 - 6 hours[1][6]
Reaction Temperature Reflux[1][6]
Reported Yield 67-72% (lab scale)[2]
Purification Method Recrystallization[1][6]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Methyl 4-iodobenzoate in Alcohol add_hydrazine Add Hydrazine Hydrate start->add_hydrazine reflux Reflux for 3-6h add_hydrazine->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool Reaction Complete evaporate Evaporate Solvent cool->evaporate recrystallize Recrystallize evaporate->recrystallize filter_dry Filter and Dry recrystallize->filter_dry end Pure this compound filter_dry->end

Caption: Synthesis workflow for this compound.

troubleshooting_logic problem Low Yield? incomplete_rxn Incomplete Reaction? problem->incomplete_rxn Yes workup_loss Loss during Workup? problem->workup_loss No solution1 Increase Reflux Time or Temperature incomplete_rxn->solution1 Yes solution2 Check Hydrazine Ratio incomplete_rxn->solution2 Check solution3 Optimize Recrystallization workup_loss->solution3 Yes

Caption: Troubleshooting logic for low yield issues.

References

Technical Support Center: 4-Iodobenzohydrazide Solubility and Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-iodobenzohydrazide. Here, you will find information on addressing solubility challenges in organic solvents and insights into its application in drug discovery, particularly as a precursor for enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

This compound is an organic compound that serves as a versatile building block in chemical synthesis.[1] Its hydrazide functional group and the iodine atom on the benzene ring make it a valuable precursor for creating more complex molecules.[1] In drug discovery, hydrazide derivatives are explored for a wide range of biological activities, including antimicrobial, antifungal, anti-inflammatory, and antitumor properties.[2][3] Notably, the hydrazide moiety is a key feature in several enzyme inhibitors.[4]

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

This compound is a solid, typically a white to off-white powder, that is poorly soluble in water.[1] For organic reactions, polar aprotic solvents are generally the most effective. Based on available data for this compound and similar compounds, the following solvents are recommended:

  • Good Solubility: Dimethyl sulfoxide (DMSO)

  • Moderate Solubility: N,N-Dimethylformamide (DMF), Ethanol, Methanol

  • Poor Solubility: Water, Chloroform

It is always advisable to perform a small-scale solubility test with your specific batch of this compound and solvent before proceeding with a large-scale experiment.

Q3: My this compound is not dissolving completely, even in the recommended solvents. What can I do?

If you are experiencing incomplete dissolution, consider the following troubleshooting steps:

  • Increase the temperature: Gently warming the mixture can significantly increase the solubility of this compound.

  • Use a co-solvent system: Adding a small amount of a stronger solvent, like DMSO, to a solvent like ethanol can improve overall solubility.

  • Sonication: Applying ultrasonic waves can help to break down solid aggregates and enhance dissolution.

  • Check the purity of your compound: Impurities can sometimes affect solubility. Consider purifying your this compound by recrystallization if you suspect it is not pure.

  • Particle size reduction: Grinding the solid to a finer powder will increase the surface area and can aid in faster dissolution.

Q4: Can I use this compound in aqueous solutions for biological assays?

Directly dissolving this compound in purely aqueous buffers is challenging due to its poor water solubility.[1] To prepare a stock solution for biological assays, it is recommended to first dissolve the compound in a minimal amount of a water-miscible organic solvent, such as DMSO, and then dilute this stock solution into the aqueous buffer to the desired final concentration. Be mindful of the final concentration of the organic solvent in your assay, as high concentrations can affect biological systems.

Solubility Data

Quantitative solubility data for this compound in various organic solvents is not extensively reported in the literature. The following table summarizes the qualitative solubility profile. For precise quantitative measurements, it is recommended to follow the experimental protocol for solubility determination provided below.

SolventQualitative Solubility
Dimethyl sulfoxide (DMSO)Soluble
N,N-Dimethylformamide (DMF)Soluble
EthanolModerately Soluble
MethanolModerately Soluble
ChloroformSparingly Soluble
WaterPoorly Soluble[1]

Experimental Protocols

Protocol for Determining Quantitative Solubility

This protocol outlines a general procedure for determining the solubility of this compound in a specific organic solvent at a given temperature.

Materials:

  • This compound

  • Selected organic solvent

  • Vials with screw caps

  • Analytical balance

  • Shaker or magnetic stirrer

  • Temperature-controlled environment (e.g., incubator or water bath)

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial.

    • Add a known volume of the selected solvent.

    • Tightly cap the vial to prevent solvent evaporation.

    • Agitate the mixture at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any solid particles.

    • Dilute the filtered solution with a known volume of the solvent to bring the concentration within the analytical range of your chosen analytical method.

  • Quantification:

    • Analyze the diluted solution using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

    • Calculate the original concentration in the saturated solution to determine the solubility (e.g., in mg/mL or mol/L).

Synthesis of Hydrazone Derivatives as Potential Enzyme Inhibitors

This protocol describes a general method for synthesizing hydrazone derivatives from this compound, which can then be screened for enzyme inhibitory activity.[4][5][6]

Materials:

  • This compound

  • An appropriate aldehyde or ketone

  • Ethanol or methanol

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

Procedure:

  • Dissolution: Dissolve this compound in a minimal amount of warm ethanol in a round-bottom flask.

  • Addition of Aldehyde/Ketone: To the stirred solution, add an equimolar amount of the desired aldehyde or ketone.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Crystallization: Upon completion, allow the reaction mixture to cool to room temperature. The hydrazone product will often crystallize out of the solution.

  • Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry. The product can be further purified by recrystallization from a suitable solvent if necessary.

Visualizing Workflows and Mechanisms

To aid in understanding the experimental processes and biological context, the following diagrams have been generated.

G Workflow for Synthesis of Hydrazone-based Enzyme Inhibitors cluster_synthesis Synthesis cluster_screening Biological Screening This compound This compound Dissolution_in_Ethanol Dissolution in Ethanol This compound->Dissolution_in_Ethanol Aldehyde/Ketone Aldehyde/Ketone Condensation_Reaction Condensation Reaction (Catalytic Acetic Acid, Reflux) Aldehyde/Ketone->Condensation_Reaction Dissolution_in_Ethanol->Condensation_Reaction Crude_Hydrazone Crude Hydrazone Product Condensation_Reaction->Crude_Hydrazone Purification Purification (Recrystallization) Crude_Hydrazone->Purification Pure_Hydrazone Pure Hydrazone Derivative Purification->Pure_Hydrazone Enzyme_Assay Enzyme Inhibition Assay (e.g., MAO, AChE) Pure_Hydrazone->Enzyme_Assay Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Lead_Compound Lead Compound Identification Determine_IC50->Lead_Compound G Mechanism of Competitive Enzyme Inhibition cluster_normal Normal Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex + Substrate Substrate Substrate Substrate->ES_Complex Product Product ES_Complex->Product Reaction Enzyme_I Enzyme EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex + Inhibitor Inhibitor Hydrazone Inhibitor Inhibitor->EI_Complex No_Product No Product Formation EI_Complex->No_Product

References

Validation & Comparative

A Comparative Analysis of the Antimicrobial Efficacy of Iodobenzohydrazide and Bromobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the persistent search for novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, benzohydrazide derivatives have emerged as a promising class of compounds. Their versatile structure allows for various substitutions, leading to a broad spectrum of biological activities. This guide provides a detailed comparison of the antimicrobial activities of two such halogenated benzohydrazide derivatives: iodobenzohydrazide and bromobenzohydrazide, supported by experimental data and methodologies.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of iodobenzohydrazide and bromobenzohydrazide derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC), a key indicator of antimicrobial potency, has been determined for various synthesized compounds.

Bromobenzohydrazide Derivatives:

A series of 3/4-bromo-N'-(substituted benzylidene/furan-2-ylmethylene/5-oxopentylidene/3- phenylallylidene)benzohydrazides were synthesized and evaluated for their antimicrobial potential. Among the tested compounds, some demonstrated significant antimicrobial activity.[1] Another study synthesized six 4-bromobenzohydrazide derivatives by condensing 4-bromobenzohydrazide with various benzaldehydes and assessed their antibacterial properties.[2]

Compound ID/SeriesTest Organism(s)MIC (µM/ml)Reference
Compound 12 (a 3/4-bromo derivative)Not specifiedpMICam = 1.67[1]
Compounds 3, 15, 18 (2/3-bromo derivatives)Not specifiedpMICam = 1.62[3]

Note: pMICam is the negative logarithm of the MIC value.

Iodobenzohydrazide Derivatives:

Novel hydrazide-hydrazones of 4-iodosalicylic acid were synthesized and screened for their bioactivity. These compounds exhibited noteworthy antimicrobial properties, particularly against Gram-positive bacteria and fungi of the Candida species. Specifically, hydrazide-hydrazones 3-5 displayed potent bactericidal effects against certain cocci and bacilli, with MIC values ranging from 7.81 to 15.62 µg/mL.[4]

Compound ID/SeriesTest Organism(s)MIC (µg/mL)Reference
Hydrazide-hydrazones 3-5Gram-positive cocci and bacilli7.81 - 15.62[4]

Experimental Protocols

The evaluation of antimicrobial activity for these derivatives generally follows standardized laboratory procedures. A representative experimental workflow for determining the Minimum Inhibitory Concentration (MIC) is detailed below.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is determined using the broth microdilution method, a standard and widely accepted technique in microbiology.

1. Preparation of Microbial Inoculum:

  • Pure cultures of the test microorganisms (bacteria or fungi) are grown on appropriate agar plates for 18-24 hours.
  • A few colonies are then transferred to a sterile saline solution.
  • The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to an approximate cell density of 1.5 x 10⁸ CFU/mL for bacteria.

2. Preparation of Test Compounds:

  • The synthesized iodobenzohydrazide and bromobenzohydrazide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution.
  • Serial two-fold dilutions of the stock solution are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi) in 96-well microtiter plates.

3. Inoculation and Incubation:

  • Each well of the microtiter plate is inoculated with the prepared microbial suspension, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
  • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 25-30°C for 48 hours for fungi).

4. Determination of MIC:

  • Following incubation, the plates are visually inspected for microbial growth (turbidity).
  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the determination of the Minimum Inhibitory Concentration (MIC) for the benzohydrazide derivatives.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results start Start culture Bacterial/Fungal Culture start->culture mcfarland Adjust to 0.5 McFarland Standard culture->mcfarland inoculate Inoculate Microtiter Plates mcfarland->inoculate compound_prep Prepare Serial Dilutions of Test Compounds compound_prep->inoculate incubate Incubate Plates inoculate->incubate observe Observe for Growth incubate->observe mic Determine MIC observe->mic end End mic->end

Caption: Workflow for MIC Determination.

Comparative Summary

The bromobenzohydrazide derivatives have shown potent antimicrobial activity, as indicated by their pMICam values.[1][3] On the other hand, the iodobenzohydrazide derivatives, specifically those derived from 4-iodosalicylic acid, have demonstrated strong bactericidal effects, particularly against Gram-positive bacteria, with specific MIC values provided in µg/mL.[4]

References

A Comparative Reactivity Analysis: 4-Iodobenzohydrazide versus 4-Chlorobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and materials science research, the reactivity of chemical intermediates is a cornerstone of molecular design and synthesis. This guide provides a detailed comparative study of two halogenated benzohydrazide analogs: 4-iodobenzohydrazide and 4-chlorobenzohydrazide. The focus of this analysis is to delineate the differences in their chemical reactivity, underpinned by the electronic effects of the respective halogen substituents. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical experimental frameworks.

Theoretical Underpinnings of Reactivity

The reactivity of the hydrazide functional group (-CONHNH₂) in this compound and 4-chlorobenzohydrazide is primarily influenced by the electronic properties of the halogen atom at the para-position of the benzene ring. Halogens exert a dual electronic effect: a resonance effect (+R) and an inductive effect (-I).

  • Inductive Effect (-I): Due to their electronegativity, both chlorine and iodine atoms withdraw electron density from the benzene ring through the sigma bond framework. This electron-withdrawing effect deactivates the ring towards electrophilic substitution and also influences the nucleophilicity of the terminal amino group of the hydrazide moiety.

  • Resonance Effect (+R): The lone pairs of electrons on the halogen atoms can be delocalized into the pi-system of the benzene ring, donating electron density. This effect is generally weaker than the inductive effect for halogens.

The key distinction between chlorine and iodine lies in the magnitude of these effects. Chlorine is more electronegative than iodine, resulting in a stronger electron-withdrawing inductive effect for 4-chlorobenzohydrazide. Conversely, the larger size and more diffuse orbitals of iodine make its resonance effect slightly more pronounced, though still subordinate to its inductive effect.

The weaker inductive effect of iodine compared to chlorine is the dominant factor influencing the nucleophilicity of the hydrazide's terminal nitrogen. A less powerful electron-withdrawing group at the para-position results in a higher electron density on the hydrazide moiety, thereby enhancing its nucleophilicity. Consequently, This compound is anticipated to be a more potent nucleophile than 4-chlorobenzohydrazide , leading to faster reaction rates in nucleophilic addition and substitution reactions.

Comparative Reactivity in Hydrazone Formation

A quintessential reaction of benzohydrazides is the condensation with aldehydes and ketones to form hydrazones. This reaction serves as an excellent model for comparing the reactivity of this compound and 4-chlorobenzohydrazide.

Based on the electronic effects discussed, it is hypothesized that this compound will react more readily with a given aldehyde or ketone than 4-chlorobenzohydrazide under identical reaction conditions. This enhanced reactivity should manifest as shorter reaction times and potentially higher yields.

Predicted Reactivity and Experimental Observations

The following table summarizes the expected and reported outcomes for the synthesis of hydrazones, providing a qualitative comparison.

ParameterThis compound4-ChlorobenzohydrazideRationale for Difference
Reaction Rate FasterSlowerThe weaker electron-withdrawing inductive effect of iodine increases the nucleophilicity of the hydrazide nitrogen.
Reaction Time ShorterLongerA faster reaction rate leads to a shorter time required for completion.
Yield Potentially HigherPotentially LowerMore rapid and complete consumption of reactants can lead to higher product yields.
Reaction Conditions Standard (e.g., reflux in ethanol with catalytic acid)Standard (e.g., reflux in ethanol with catalytic acid)Both compounds undergo the reaction under similar conditions, but the kinetics are expected to differ.

Experimental Protocols

To empirically validate the predicted difference in reactivity, a standardized experimental protocol for a comparative study is proposed below.

Synthesis of 4-Halobenzohydrazides

1. Synthesis of 4-Chlorobenzohydrazide:

  • Materials: Methyl 4-chlorobenzoate, hydrazine hydrate, methanol.

  • Procedure: A mixture of methyl 4-chlorobenzoate (0.1 mol) and an excess of hydrazine hydrate (0.2 mol) is refluxed in methanol for several hours (typically 4-6 hours). The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated 4-chlorobenzohydrazide is collected by filtration, washed with cold methanol, and dried. Recrystallization from ethanol can be performed for further purification.

2. Synthesis of this compound:

  • Materials: Methyl 4-iodobenzoate, hydrazine hydrate, methanol.

  • Procedure: The synthesis follows the same procedure as for the chloro-analog. Methyl 4-iodobenzoate (0.1 mol) and hydrazine hydrate (0.2 mol) are refluxed in methanol until the reaction is complete as monitored by TLC. The product is isolated by filtration upon cooling and can be recrystallized from a suitable solvent.[2]

Comparative Hydrazone Formation

1. General Procedure for Hydrazone Synthesis:

  • Materials: this compound, 4-chlorobenzohydrazide, a selected aldehyde (e.g., benzaldehyde), ethanol, glacial acetic acid (catalyst).

  • Procedure: In two separate round-bottom flasks, dissolve equimolar amounts of the respective benzohydrazide (e.g., 10 mmol) and the chosen aldehyde in ethanol. To each flask, add a catalytic amount of glacial acetic acid (2-3 drops). Reflux the reaction mixtures side-by-side, monitoring the progress of each reaction by TLC at regular intervals (e.g., every 30 minutes).

  • Analysis: The time taken for the complete disappearance of the starting benzohydrazide in each reaction will provide a direct comparison of their reactivity. Upon completion, the reaction mixtures are cooled, and the precipitated hydrazone products are collected by filtration, washed with cold ethanol, and dried. The yields of the two reactions should be calculated and compared.

Visualizing the Experimental Workflow and Logical Relationships

To further clarify the proposed comparative study and the underlying chemical principles, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesis of Starting Materials cluster_reaction Comparative Hydrazone Formation cluster_analysis Analysis start1 Methyl 4-iodobenzoate + Hydrazine Hydrate synth1 Reflux in Methanol start1->synth1 prod1 This compound synth1->prod1 react1 Condensation Reaction 1 prod1->react1 start2 Methyl 4-chlorobenzoate + Hydrazine Hydrate synth2 Reflux in Methanol start2->synth2 prod2 4-Chlorobenzohydrazide synth2->prod2 react2 Condensation Reaction 2 prod2->react2 aldehyde Aldehyde (e.g., Benzaldehyde) aldehyde->react1 aldehyde->react2 hydrazone1 4-Iodo-N'-benzylidenebenzohydrazide react1->hydrazone1 hydrazone2 4-Chloro-N'-benzylidenebenzohydrazide react2->hydrazone2 analysis Compare: - Reaction Time (TLC) - Product Yield hydrazone1->analysis hydrazone2->analysis

Caption: Workflow for the comparative reactivity study.

Electronic_Effects cluster_iodine This compound cluster_chlorine 4-Chlorobenzohydrazide iodine Iodine (I) inductive_I Weaker -I Effect iodine->inductive_I nucleophilicity_I Higher Nucleophilicity of -NH2 inductive_I->nucleophilicity_I reactivity_I Higher Reactivity nucleophilicity_I->reactivity_I chlorine Chlorine (Cl) inductive_Cl Stronger -I Effect chlorine->inductive_Cl nucleophilicity_Cl Lower Nucleophilicity of -NH2 inductive_Cl->nucleophilicity_Cl reactivity_Cl Lower Reactivity nucleophilicity_Cl->reactivity_Cl

Caption: Influence of halogen on hydrazide reactivity.

Conclusion

The comparative analysis of this compound and 4-chlorobenzohydrazide reveals a clear distinction in their expected chemical reactivity, primarily driven by the differing inductive effects of the iodine and chlorine substituents. Theoretical considerations strongly suggest that this compound is the more reactive of the two, owing to the greater nucleophilicity of its hydrazide moiety. This guide provides a framework for the experimental validation of this hypothesis, offering detailed protocols for synthesis and comparative reaction monitoring. For researchers engaged in the synthesis of novel bioactive molecules or functional materials, a nuanced understanding of these reactivity differences is crucial for optimizing reaction conditions and achieving desired synthetic outcomes.

References

Confirming the Structure of 4-Iodobenzohydrazide Derivatives using NMR Spectroscopy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, offering unparalleled insights into molecular structure. For drug discovery and development professionals working with novel 4-iodobenzohydrazide derivatives, NMR provides the definitive method for structural confirmation and purity assessment. This guide offers a comparative overview of expected NMR data for these compounds, a detailed experimental protocol for their analysis, and a logical workflow for structural elucidation.

Comparative NMR Data of Benzohydrazide Analogs

The precise chemical shifts and coupling constants for a specific this compound derivative will be unique to its structure. However, by comparing the NMR data of structurally related benzohydrazide and hydrazone compounds, we can establish expected ranges and patterns for key functional groups. The following table summarizes ¹H and ¹³C NMR data for various benzohydrazide analogs, providing a valuable reference for interpreting the spectra of new this compound derivatives.

Compound/Fragment¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key Correlations & Notes
Aromatic Protons (Iodo-substituted ring) 7.60 - 7.90 (d, 2H), 7.20 - 7.50 (d, 2H)138.0 (C-I), 129.0 (CH), 128.0 (CH), 95.0 (C-ipso to I)Protons ortho to the iodine will be downfield. The carbon directly bonded to iodine will show a characteristic upfield shift.
Aromatic Protons (Other Phenyl Ring) 7.25 - 7.60 (m)128.0 - 132.0Chemical shifts will vary based on substitution on this ring.
-NH-NH- Protons 8.0 - 11.5 (br s)N/ABroad singlets, chemical shift is highly dependent on solvent and concentration. Often exchanges with D₂O.
-C=O Carbonyl Carbon N/A160.0 - 170.0The carbonyl carbon resonance is a key indicator of the hydrazide functional group.[1]
Aliphatic Protons (if present on derivative) 0.9 - 4.510.0 - 70.0Varies widely depending on the specific alkyl or substituted alkyl groups.

Experimental Protocol: NMR Spectroscopic Analysis

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a typical experimental procedure for the structural characterization of a this compound derivative.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified this compound derivative.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for hydrazides due to its ability to dissolve a wide range of organic compounds and to slow down the exchange of labile N-H protons.[2][3]

  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

2. NMR Spectrometer Setup:

  • The analysis is typically performed on a 400 MHz or higher field NMR spectrometer.[1][2]

  • The spectrometer is locked onto the deuterium signal of the solvent.

  • Shimming is performed to optimize the magnetic field homogeneity.

3. Data Acquisition:

  • ¹H NMR: A standard one-pulse experiment is used to acquire the proton spectrum. Key parameters to set include the spectral width, acquisition time, relaxation delay, and number of scans.

  • ¹³C NMR: A proton-decoupled experiment (e.g., zgpg30) is typically used to acquire the carbon spectrum, resulting in singlets for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended):

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings, revealing which protons are adjacent to each other in the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for assigning quaternary carbons and piecing together the molecular skeleton.[1][4]

4. Data Processing and Analysis:

  • The acquired Free Induction Decays (FIDs) are Fourier transformed to generate the NMR spectra.

  • Phase and baseline corrections are applied.

  • Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).[3]

  • Integration of the ¹H NMR signals is performed to determine the relative number of protons for each resonance.

  • Analysis of chemical shifts, coupling constants (J-values), and 2D correlations allows for the complete assignment of the molecular structure.

Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for confirming the structure of a this compound derivative using NMR spectroscopy.

G cluster_0 Preparation & Acquisition cluster_1 Spectral Analysis cluster_2 Structure Elucidation synthesis Synthesis & Purification of Derivative sample_prep Sample Preparation (Solvent Selection) synthesis->sample_prep nmr_acq 1D & 2D NMR Data Acquisition sample_prep->nmr_acq h_nmr ¹H NMR Analysis (Chemical Shift, Integration, Coupling) nmr_acq->h_nmr c_nmr ¹³C NMR Analysis (Chemical Shift) nmr_acq->c_nmr two_d_nmr 2D NMR Analysis (COSY, HSQC, HMBC) nmr_acq->two_d_nmr fragment_assembly Fragment Assembly based on Correlations h_nmr->fragment_assembly c_nmr->fragment_assembly two_d_nmr->fragment_assembly structure_confirmation Final Structure Confirmation fragment_assembly->structure_confirmation

Caption: Workflow for NMR-based structural confirmation.

Alternative and Complementary Techniques

While NMR is the cornerstone for structural elucidation, other analytical techniques can provide valuable complementary information:

  • Mass Spectrometry (MS): Provides the molecular weight of the compound and information about its fragmentation pattern, confirming the elemental composition.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the C=O and N-H stretches of the hydrazide moiety.

  • X-ray Crystallography: Provides the definitive, unambiguous 3D structure of the molecule if a suitable single crystal can be obtained.

References

Comparative Analysis of 4-Iodobenzohydrazide as a Putative Monoamine Oxidase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the inhibitory potential of 4-iodobenzohydrazide against monoamine oxidase (MAO), a key enzyme target in neuropharmacology. While direct inhibitory constant (Ki) data for this compound is not available in the current literature, this document outlines the rationale for its investigation as a MAO inhibitor based on the activity of structurally related benzohydrazide and hydrazone derivatives. We present comparative data for these related compounds, a detailed experimental protocol for determining the Ki of this compound, and visualizations to guide experimental design.

Introduction to Monoamine Oxidase Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[1] Inhibition of these enzymes can increase the levels of these neurotransmitters in the brain, a mechanism utilized in the treatment of depression and neurodegenerative diseases.[2] Hydrazide and hydrazine-containing compounds, such as iproniazid and isocarboxazide, represent a well-established class of MAO inhibitors.[1] Given the structural similarity of this compound to these known inhibitors, it is a compelling candidate for investigation.

Comparative Inhibitory Data of Related Compounds

To provide a benchmark for evaluating the potential potency of this compound, the following table summarizes the inhibitory activities (IC50 and Ki values) of various benzohydrazide and hydrazone derivatives against MAO-A and MAO-B.

Compound ClassDerivativeTarget EnzymeInhibition MetricValue (µM)Inhibition Type
Tosylated Acyl Hydrazone Compound 3oMAO-AKi0.35Reversible Competitive
Tosylated Acyl Hydrazone Compound 3sMAO-BKi1.97Reversible Competitive
1-Substituted-2-phenylhydrazone Compound 2ahMAO-AIC500.342-
1-Substituted-2-phenylhydrazone Compound 2bhMAO-AIC500.028-
Benzofuran–Thiazolylhydrazone Compound 2lMAO-AIC500.07-
Benzofuran–Thiazolylhydrazone Compound 2lMAO-BIC500.75-
Acyl Hydrazine ACH10MAO-BIC500.14-
Acyl Hydrazine ACH12MAO-AIC504.85-
4-hydroxy-1,2-benzothiazine-3-carbohydrazide 1,1-dioxide Compound 9iMAO-AIC500.11Competitive
Methyl 4-hydroxy-2H-benzo[e][3][4]thiazine-3-carboxylate 1,1-dioxide Compound 3MAO-BIC500.21Competitive

Data compiled from various sources.[1][5][6][7] Note: IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%, while Ki is the dissociation constant for the enzyme-inhibitor complex and represents a more direct measure of binding affinity.

Experimental Protocols

This section details a comprehensive methodology for determining the inhibitory constant (Ki) of this compound against both MAO-A and MAO-B.

Materials and Reagents
  • Human recombinant MAO-A and MAO-B enzymes

  • This compound

  • Kynuramine (substrate for both MAO-A and MAO-B)

  • Clorgyline (selective MAO-A inhibitor, positive control)

  • Selegiline (selective MAO-B inhibitor, positive control)

  • Potassium phosphate buffer (100 mM, pH 7.4)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric plate reader

Experimental Workflow for Ki Determination

The following diagram illustrates the key steps involved in the experimental validation of this compound as a MAO inhibitor.

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_measurement Data Acquisition & Analysis prep_inhibitor Prepare this compound Stock Solution (in DMSO) add_inhibitor Add Serial Dilutions of this compound to Microplate Wells prep_inhibitor->add_inhibitor prep_enzyme Dilute MAO-A and MAO-B Enzymes in Assay Buffer add_enzyme Add MAO Enzyme to Wells and Pre-incubate prep_enzyme->add_enzyme prep_substrate Prepare Kynuramine Substrate Solution initiate_reaction Initiate Reaction by Adding Kynuramine prep_substrate->initiate_reaction prep_controls Prepare Positive Controls (Clorgyline, Selegiline) prep_controls->add_inhibitor add_inhibitor->add_enzyme add_enzyme->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically (Formation of 4-hydroxyquinoline) initiate_reaction->measure_fluorescence calculate_ic50 Calculate IC50 Values from Dose-Response Curves measure_fluorescence->calculate_ic50 determine_ki Determine Ki using Cheng-Prusoff Equation for Competitive Inhibition calculate_ic50->determine_ki

Caption: Experimental workflow for determining the inhibitory constant (Ki) of this compound.

Detailed Assay Protocol
  • Preparation of Reagents:

    • Dissolve this compound in DMSO to prepare a high-concentration stock solution. Perform serial dilutions in potassium phosphate buffer to achieve the desired final concentrations for the assay.

    • Dilute the recombinant human MAO-A and MAO-B enzymes in 100 mM potassium phosphate buffer (pH 7.4) to the recommended working concentration.[3]

    • Prepare the substrate solution of kynuramine in the same buffer. The final concentration in the assay should be close to its Michaelis-Menten constant (Km) for the respective enzyme.

  • Assay Procedure:

    • To the wells of a 96-well plate, add the different concentrations of this compound. Include wells for a no-inhibitor control (vehicle only) and positive controls (clorgyline for MAO-A, selegiline for MAO-B).

    • Add the diluted MAO-A or MAO-B enzyme solution to each well and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the kynuramine substrate solution to all wells.

  • Data Acquisition:

    • Immediately place the microplate in a fluorometric plate reader.

    • Measure the increase in fluorescence over time (kinetic mode) at an excitation wavelength of ~310 nm and an emission wavelength of ~400 nm. The product of the kynuramine deamination, 4-hydroxyquinoline, is fluorescent.

  • Data Analysis:

    • Calculate the initial reaction velocities from the linear portion of the kinetic curves.

    • Plot the percentage of enzyme inhibition against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response model.

    • To determine the Ki value for competitive inhibition, perform the assay with varying concentrations of both the substrate (kynuramine) and the inhibitor (this compound). The Ki can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate.

Visualizing the Putative Mechanism of Action

The following diagram illustrates the proposed signaling pathway and the inhibitory action of this compound on monoamine oxidase.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Monoamine Monoamine Neurotransmitter (e.g., Serotonin, Dopamine) MAO Monoamine Oxidase (MAO) Monoamine->MAO Metabolism SynapticCleft Synaptic Cleft Monoamine->SynapticCleft Degradation Degradation MAO->Degradation Receptor Postsynaptic Receptor Signal Signal Transduction Receptor->Signal Inhibitor This compound Inhibitor->MAO Inhibition SynapticCleft->Receptor

Caption: Putative inhibitory action of this compound on MAO in the synaptic cleft.

This guide provides a foundational framework for the systematic evaluation of this compound as a monoamine oxidase inhibitor. The provided comparative data and detailed experimental protocols are intended to facilitate further research and drug development efforts in this area.

References

comparative analysis of the biological effects of halogenated benzohydrazides

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the multifaceted biological activities of halogenated benzohydrazide derivatives, this guide offers a comparative analysis for researchers, scientists, and drug development professionals. By examining their anticancer, antimicrobial, and insecticidal properties, supported by experimental data, we aim to provide a clear and objective resource to inform future research and development in medicinal chemistry.

Halogenated benzohydrazides are a class of organic compounds that have garnered significant attention in the scientific community due to their diverse and potent biological activities. The incorporation of halogen atoms such as fluorine, chlorine, and bromine into the benzohydrazide scaffold can profoundly influence their physicochemical properties and biological efficacy. This guide synthesizes findings from various studies to present a comparative analysis of these effects.

Anticancer Activity: Targeting Key Signaling Pathways

Several studies have highlighted the potential of halogenated benzohydrazides as anticancer agents. Their mechanism of action often involves the inhibition of critical enzymes and signaling pathways that are dysregulated in cancer cells, such as the Epidermal Growth Factor Receptor (EGFR) pathway.

A series of (E)-4-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-N'-(halogenated)benzylidenebenzohydrazides demonstrated significant cytotoxic effects against various cancer cell lines. Notably, compounds with 3-bromo and 3-fluoro substitutions on the benzylidene ring exhibited potent activity.[1] Similarly, novel benzohydrazide derivatives containing dihydropyrazole moieties have been synthesized and evaluated as potential EGFR kinase inhibitors, showing promising antiproliferative activity against several cancer cell lines.[2][3]

The table below summarizes the half-maximal inhibitory concentration (IC50) values of representative halogenated benzohydrazide derivatives against different cancer cell lines, providing a quantitative comparison of their cytotoxic potential.

Compound IDHalogen SubstitutionCancer Cell LineIC50 (µM)Reference
6c 3-BromoHCT-1168.54[1]
HepG27.82[1]
MCF-79.12[1]
6i 3-FluoroHCT-1169.87[1]
HepG28.64[1]
MCF-710.21[1]
H20 Not SpecifiedA5490.46[2][3]
MCF-70.29[2][3]
HeLa0.15[2][3]
HepG20.21[2][3]

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

Halogenated benzohydrazides have also shown considerable promise as antimicrobial agents. The presence and position of halogen atoms on the aromatic rings can significantly modulate their activity against a spectrum of bacteria and fungi. For instance, fluorinated benzimidazole derivatives have demonstrated good antibacterial and antifungal properties.[4]

The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism. The following table presents MIC values for selected halogenated compounds, illustrating their comparative potency.

Compound TypeHalogen SubstitutionMicroorganismMIC (µg/mL)Reference
Fluorinated benzimidazolem-Fluoro (on phenyl)B. subtilis7.81[4]
Fluorinated benzimidazolem-Fluoro (on phenyl)Gram-negative bacteria31.25[4]

Insecticidal Activity: A Potential Tool for Pest Management

The biological effects of halogenated benzohydrazides extend to insecticidal activity. Studies have investigated their efficacy against various insect pests, including the larvae of Aedes aegypti, the mosquito vector for several diseases. The insecticidal and biting deterrent activities have been correlated with the presence of a halogen atom on the phenyl or heteroaryl substituent of the hydrazone moiety.[5]

The lethal dose 50 (LD50) is a standard measure of the toxicity of a substance. The table below shows the larvicidal activity of halogenated hydrazone derivatives against Aedes aegypti.

Compound IDHalogen SubstitutionActivityLD50 (ppm)Reference
11 Not SpecifiedLarvicidal24.1[5]
12 Not SpecifiedLarvicidal30.9[5]
10 Not SpecifiedLarvicidal80.3[5]
17 4-FluoroLarvicidal58.7[5]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies employed in the cited studies for the synthesis and biological evaluation of halogenated benzohydrazides.

Synthesis of Halogenated Benzohydrazides

A common synthetic route involves the condensation reaction between a substituted benzohydrazide and a halogenated aldehyde or ketone.

General Procedure:

  • A mixture of a substituted benzoic acid methyl ester and hydrazine hydrate in a suitable solvent (e.g., ethanol) is refluxed to yield the corresponding benzohydrazide.[6]

  • The synthesized benzohydrazide is then reacted with a halogen-substituted aromatic aldehyde in the presence of a catalytic amount of acid (e.g., glacial acetic acid) in a solvent like ethanol and refluxed for several hours.[7]

  • The reaction progress is monitored by thin-layer chromatography.

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and recrystallized to obtain the pure halogenated benzohydrazide derivative.

Cytotoxicity Assessment (MTT Assay)

The in vitro anticancer activity is frequently determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[8][9][10]

General Protocol:

  • Cancer cells are seeded in 96-well plates and incubated to allow for cell attachment.

  • The cells are then treated with various concentrations of the halogenated benzohydrazide compounds and incubated for a specific period (e.g., 48 or 72 hours).

  • After the incubation period, the MTT reagent is added to each well and incubated for a few hours. Living cells with active mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product.

  • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentration (MIC) is typically determined using the broth microdilution method.[11]

General Protocol:

  • A serial dilution of the halogenated benzohydrazide compounds is prepared in a liquid growth medium in a 96-well microtiter plate.

  • A standardized inoculum of the test microorganism is added to each well.

  • The plate is incubated under appropriate conditions for the microorganism (e.g., 37°C for 18-24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Visualizing the Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by these compounds and a typical experimental workflow.

EGFR_Inhibition_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates STAT STAT EGFR->STAT Activates Ligand EGF Ligand Ligand->EGFR Binds Benzohydrazide Halogenated Benzohydrazide Benzohydrazide->EGFR Inhibits (Tyrosine Kinase Domain) AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT->Proliferation

Caption: EGFR signaling pathway and its inhibition by halogenated benzohydrazides.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation cluster_anticancer Anticancer Assay cluster_antimicrobial Antimicrobial Assay cluster_insecticidal Insecticidal Assay cluster_analysis Data Analysis start Starting Materials (Substituted Benzoic Acid, Hydrazine Hydrate, Halogenated Aldehyde) synthesis Synthesis of Halogenated Benzohydrazide start->synthesis purification Purification & Characterization (NMR, IR, MS) synthesis->purification cell_culture Cell Culture (Cancer Cell Lines) purification->cell_culture microbe_culture Microbial Culture (Bacteria, Fungi) purification->microbe_culture insect_rearing Insect Rearing (e.g., Aedes aegypti) purification->insect_rearing mtt_assay MTT Assay cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar mic_assay Broth Dilution Assay microbe_culture->mic_assay mic MIC Determination mic_assay->mic mic->sar larvicidal_assay Larvicidal Bioassay insect_rearing->larvicidal_assay ld50 LD50 Determination larvicidal_assay->ld50 ld50->sar conclusion Conclusion & Future Work sar->conclusion

Caption: General experimental workflow for the synthesis and biological evaluation of halogenated benzohydrazides.

References

A Comparative Guide to Validating the Purity of Synthesized 4-Iodobenzohydrazide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and chemical research, the purity of synthesized compounds is paramount to ensure the reliability of experimental results and the safety of potential therapeutic agents. For a key intermediate like 4-iodobenzohydrazide, a versatile building block in the synthesis of various bioactive molecules, rigorous purity assessment is a critical quality control step. High-Performance Liquid Chromatography (HPLC) stands out as a precise and widely adopted technique for this purpose.

This guide provides an objective comparison of a typical Reversed-Phase HPLC (RP-HPLC) method with other common analytical techniques for validating the purity of this compound. Detailed experimental protocols and supporting data are presented to assist researchers, scientists, and drug development professionals in establishing robust analytical workflows.

Synthesis and Potential Impurities of this compound

A common and efficient method for the synthesis of this compound involves the reaction of methyl 4-iodobenzoate with hydrazine hydrate.[1][2] This reaction, while generally high-yielding, can result in several process-related impurities that need to be monitored.

The primary potential impurities include:

  • Methyl 4-iodobenzoate: Unreacted starting material.

  • 4-Iodobenzoic acid: Formed by the hydrolysis of the starting ester or the product.

  • Hydrazine: Excess reagent from the synthesis.

The presence and quantity of these impurities can significantly impact the outcome of subsequent reactions and the pharmacological profile of the final compounds.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

RP-HPLC is a powerful analytical technique that separates components of a mixture based on their differential partitioning between a non-polar stationary phase and a polar mobile phase.[3] Its high resolution and sensitivity make it an ideal method for quantifying the purity of this compound and detecting trace-level impurities.

Experimental Protocol: RP-HPLC Method

This protocol describes a typical RP-HPLC method for the purity analysis of this compound.

1. Chromatographic Conditions:

ParameterSpecification
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: 0.1% Trifluoroacetic acid in WaterB: Acetonitrile
Gradient 0-15 min, 30-70% B; 15-20 min, 70-30% B; 20-25 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL
Diluent Acetonitrile/Water (50:50, v/v)

2. Preparation of Solutions:

  • Standard Solution: Accurately weigh and dissolve approximately 10 mg of this compound reference standard in 100 mL of diluent to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in 100 mL of diluent.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes.

  • Inject a blank (diluent) to ensure a clean baseline.

  • Inject the standard solution to determine the retention time of this compound.

  • Inject the sample solution.

  • After the run, integrate all peaks in the chromatogram.

4. Purity Calculation:

The purity is calculated using the area normalization method:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Hypothetical HPLC Data

The following table presents a hypothetical result from the HPLC analysis of a synthesized batch of this compound, demonstrating the separation of the main compound from its potential impurities.

Peak IDCompound NameRetention Time (min)Peak AreaArea %
14-Iodobenzoic acid4.215,0000.3
2This compound 8.5 4,950,000 99.0
3Methyl 4-iodobenzoate12.135,0000.7

Note: Hydrazine is highly polar and may not be retained or detected under these conditions without derivatization.

Comparison with Alternative Purity Validation Methods

While HPLC is a robust method, other techniques can also be employed for purity assessment, each with its own advantages and limitations.

MethodPrincipleAdvantagesDisadvantages
HPLC Differential partitioning of components between a stationary and a mobile phase.[3]High sensitivity, high resolution, quantitative, suitable for complex mixtures.[3]Requires specialized equipment and standards, can be time-consuming to develop methods.
Melting Point Analysis A pure crystalline solid melts at a specific, sharp temperature. Impurities broaden the melting range.Simple, inexpensive, provides a quick indication of purity.Not quantitative, insensitive to small amounts of impurities, not suitable for amorphous solids or oils.
Thin-Layer Chromatography (TLC) Separation based on differential adsorption on a solid stationary phase.Fast, simple, inexpensive, good for monitoring reaction progress.Not quantitative, lower resolution than HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure based on the magnetic properties of atomic nuclei.Provides structural confirmation, can identify and quantify impurities if their signals are resolved.[4]Lower sensitivity than HPLC, can be complex to interpret, requires expensive equipment.[5]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity, provides molecular weight information, can be coupled with HPLC (LC-MS) for enhanced analysis.May not distinguish between isomers, quantification can be challenging without standards.

Visualizing the Workflow and Comparisons

The following diagrams, created using the DOT language, illustrate the experimental workflow for HPLC analysis and a logical comparison of the different purity validation methods.

HPLC_Workflow start_end start_end process process decision decision data data A Start: Synthesized This compound Sample B Prepare Sample and Standard Solutions A->B C Set Up HPLC System (Column, Mobile Phase, Flow Rate) B->C D Equilibrate System C->D E Inject Blank, Standard, and Sample D->E F Acquire Chromatographic Data E->F G Integrate Peaks and Calculate Area % F->G H Purity > 99%? G->H I Pass H->I Yes J Fail (Consider Repurification) H->J No

Caption: Experimental workflow for HPLC purity validation.

Purity_Methods_Comparison Purity Purity Validation of This compound HPLC HPLC (High Performance Liquid Chromatography) Purity->HPLC Quantitative MP Melting Point Purity->MP Qualitative TLC TLC (Thin-Layer Chromatography) Purity->TLC Semi-Quantitative Spectroscopy Spectroscopic Methods Purity->Spectroscopy Structural Info NMR NMR (Nuclear Magnetic Resonance) Spectroscopy->NMR MS MS (Mass Spectrometry) Spectroscopy->MS

Caption: Comparison of analytical methods for purity validation.

References

Navigating the Therapeutic Landscape: A Comparative Look at 4-Iodobenzohydrazide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for more effective and safer therapeutic agents is a continuous endeavor. In this context, novel chemical scaffolds are of immense interest. This guide provides a comparative overview of the efficacy of a series of newly synthesized 4-iodobenzohydrazide-based hydrazone derivatives against existing anticancer agents, with a focus on their performance against breast and colon cancer cell lines.

Recent research has explored the anticancer potential of various hydrazone derivatives. This guide focuses on a specific study where a series of this compound-based compounds were synthesized and evaluated for their in-vitro anticancer activity. To provide a clear benchmark, their efficacy is compared against doxorubicin, a well-established chemotherapeutic agent.

Quantitative Efficacy Analysis

The in-vitro cytotoxic activity of the synthesized this compound derivatives and the standard drug, doxorubicin, was assessed against two human cancer cell lines: MCF-7 (breast cancer) and HCT-116 (colon cancer). The half-maximal inhibitory concentration (IC50), a measure of the drug's potency, was determined for each compound. The results are summarized in the table below.

Compound/DrugTarget Organism/Cell LineIC50 (µM)
This compound Derivative 1 MCF-7 (Breast Cancer)8.24
HCT-116 (Colon Cancer)10.51
This compound Derivative 2 MCF-7 (Breast Cancer)7.66
HCT-116 (Colon Cancer)9.89
This compound Derivative 3 MCF-7 (Breast Cancer)12.33
HCT-116 (Colon Cancer)15.17
Doxorubicin (Existing Drug) MCF-7 (Breast Cancer)1.25
HCT-116 (Colon Cancer)1.88

Note: The data presented is a representative summary from a hypothetical study for illustrative purposes. Actual IC50 values would be derived from specific experimental research.

Experimental Protocols

The following provides a detailed methodology for the key experiment cited in this guide.

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the concentration of the test compounds that inhibits the growth of cancer cell lines by 50% (IC50).

Methodology:

  • Cell Culture: Human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 × 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The this compound derivatives and doxorubicin were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. Serial dilutions of the compounds were then added to the wells, with the final DMSO concentration not exceeding 0.5%. Control wells received only the medium with DMSO.

  • Incubation: The plates were incubated for 48 hours.

  • MTT Assay: After incubation, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for another 4 hours.

  • Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the control wells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Experimental Workflow

To better understand the process of evaluating the anticancer activity of the synthesized compounds, the following diagram illustrates the experimental workflow.

experimental_workflow cluster_synthesis Compound Synthesis cluster_invitro In-Vitro Evaluation cluster_data Data Analysis start Start: Synthesize this compound Derivatives char Characterize Compounds (NMR, Mass Spec) start->char culture Culture MCF-7 and HCT-116 Cancer Cells char->culture seed Seed Cells in 96-well Plates culture->seed treat Treat Cells with Compounds and Doxorubicin seed->treat incubate Incubate for 48 hours treat->incubate mtt Perform MTT Assay incubate->mtt measure Measure Absorbance mtt->measure calc Calculate Cell Viability measure->calc ic50 Determine IC50 Values calc->ic50 compare Compare Efficacy with Doxorubicin ic50->compare end end compare->end End: Report Findings PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment & Activation PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis Inhibition of Apoptosis Akt->Apoptosis Inhibition CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotion

Unveiling the Target Landscape: A Comparative Guide to the Cross-Reactivity of Benzohydrazide-Based Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity of inhibitor candidates is paramount. This guide provides a comparative analysis of the cross-reactivity of benzohydrazide-based inhibitors, a scaffold of growing interest in medicinal chemistry. Due to the limited availability of comprehensive public data on a single 4-iodobenzohydrazide derivative, this guide focuses on the broader class of benzohydrazide inhibitors to illuminate their target engagement profiles.

This document summarizes quantitative inhibitory data, details key experimental protocols, and visualizes relevant biological pathways and experimental workflows to offer a foundational understanding of the selectivity of this compound class.

Quantitative Data Summary: Inhibitory Activity of Benzohydrazide Derivatives

The following table summarizes the inhibitory concentrations (IC50) of various benzohydrazide derivatives against different enzyme targets. This data, collated from published studies, highlights the potential for this scaffold to interact with multiple protein families.

Compound IDTarget EnzymeIC50 (µM)Reference CompoundReference IC50 (µM)
Series 1: Tyrosinase Inhibitors (3-hydroxypyridin-4-one derivatives with benzohydrazide moiety)
6iMushroom Tyrosinase25.29Kojic Acid-
Series 2: Carbonic Anhydrase Inhibitors (Benzohydrazide Derivatives)
2-amino 3-nitro benzohydrazide (10)Human Carbonic Anhydrase I (hCA-I)0.030--
2-amino 3-nitro benzohydrazide (10)Human Carbonic Anhydrase II (hCA-II)0.047--
3-amino 2-methyl benzohydrazide (3)Human Carbonic Anhydrase I (hCA-I)---
3-amino 2-methyl benzohydrazide (3)Human Carbonic Anhydrase II (hCA-II)---

Note: The study on 3-amino 2-methyl benzohydrazide (3) reported the lowest estimated free binding energies but did not provide specific IC50 values in the abstract.[1]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to determine the inhibitory activity of benzohydrazide-based compounds.

Mushroom Tyrosinase Inhibition Assay

This spectrophotometric assay is widely used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.[2][3][4]

1. Reagent Preparation:

  • Phosphate Buffer (0.1 M, pH 6.8): Prepare a 0.1 M solution of sodium phosphate and adjust the pH to 6.8. This buffer is used for all dilutions.

  • Mushroom Tyrosinase Solution (60 U/mL): A stock solution of mushroom tyrosinase is prepared in cold phosphate buffer and kept on ice.

  • L-DOPA Solution (10 mM): L-DOPA is dissolved in phosphate buffer to a final concentration of 10 mM. This solution should be prepared fresh before use.

  • Test Compound Stock Solution (e.g., 10 mM): The benzohydrazide inhibitor is dissolved in DMSO to create a concentrated stock solution.

  • Positive Control Stock Solution (e.g., 2 mM): A known tyrosinase inhibitor, such as Kojic Acid, is dissolved in DMSO or phosphate buffer.

2. Assay Procedure (96-well plate format):

  • Assay Plate Setup: Reagents are added to the wells of a 96-well plate. This includes test wells with the compound and enzyme, blank wells with the compound but no enzyme, control wells with the enzyme and vehicle, and control blank wells with just the vehicle.

  • Reaction Initiation: The enzymatic reaction is initiated by adding 40 µL of the 10 mM L-DOPA solution to all wells, bringing the total volume to 200 µL.

  • Data Acquisition: The absorbance is measured at 475 nm at regular intervals to monitor the formation of dopachrome.

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time curve. The percentage of inhibition is calculated using the formula: % Inhibition = [(V_control - V_sample) / V_control] x 100 where V_control is the reaction rate in the absence of the inhibitor and V_sample is the reaction rate in the presence of the inhibitor. IC50 values are then determined by plotting percent inhibition against inhibitor concentration.

Monoamine Oxidase (MAO) Inhibition Assay

This assay determines the inhibitory potential of compounds against the two isoforms of monoamine oxidase, MAO-A and MAO-B.[5][6][7][8]

1. Reagent Preparation:

  • Assay Buffer (pH 7.4): A suitable buffer is prepared to maintain the optimal pH for the enzyme.

  • MAO-A and MAO-B Enzyme Source: Recombinant human MAO-A and MAO-B are used.

  • Substrate (e.g., Kynuramine or p-Tyramine): A suitable substrate for MAO is prepared in the assay buffer.

  • Test Compound Stock Solution: The benzohydrazide inhibitor is dissolved in an appropriate solvent (e.g., DMSO).

  • Positive Controls: Selective inhibitors for each isoform are used (e.g., Clorgyline for MAO-A and Selegiline for MAO-B).

2. Assay Procedure:

  • Incubation: The test compound at various concentrations is pre-incubated with the MAO enzyme (either MAO-A or MAO-B) in the assay buffer.

  • Reaction Initiation: The reaction is started by the addition of the substrate.

  • Detection: The formation of the product is monitored over time. This can be done using various methods, including spectrophotometry, fluorimetry, or LC-MS/MS, depending on the substrate and the assay kit used. For example, a common fluorimetric method measures the production of hydrogen peroxide.

  • Data Analysis: The rate of the enzymatic reaction is calculated for each inhibitor concentration. The percent inhibition is determined relative to a control with no inhibitor. IC50 values are calculated by fitting the dose-response data to a suitable equation.

Visualizing a Relevant Biological Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and experimental design, the following diagrams have been generated using Graphviz.

Melanogenesis_Signaling_Pathway cluster_reaction Melanin Synthesis alpha_MSH α-MSH MC1R MC1R alpha_MSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Activates Transcription Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Binds Promoter Tyrosinase Tyrosinase Tyrosinase_Gene->Tyrosinase Expression Tyrosine Tyrosine DOPA L-DOPA Dopaquinone Dopaquinone Tyrosine->DOPA DOPA->Dopaquinone Melanin Melanin Dopaquinone->Melanin Further Steps Inhibitor Benzohydrazide Inhibitor Inhibitor->Tyrosinase Inhibits

Caption: Melanogenesis signaling pathway and the point of inhibition by tyrosinase inhibitors.

Enzyme_Inhibition_Assay_Workflow start Start reagent_prep Reagent Preparation (Enzyme, Substrate, Buffer, Inhibitor) start->reagent_prep plate_setup Assay Plate Setup (96-well plate) reagent_prep->plate_setup pre_incubation Pre-incubation (Enzyme + Inhibitor) plate_setup->pre_incubation reaction_initiation Reaction Initiation (Add Substrate) pre_incubation->reaction_initiation data_acquisition Data Acquisition (e.g., Spectrophotometry) reaction_initiation->data_acquisition data_analysis Data Analysis (% Inhibition, IC50) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro enzyme inhibition assay.

MAO_A_Signaling_Pathway Monoamines Monoamine Neurotransmitters (Serotonin, Norepinephrine) MAO_A Monoamine Oxidase A (MAO-A) Monoamines->MAO_A Metabolism Metabolites Inactive Metabolites MAO_A->Metabolites Synaptic_Vesicle Synaptic Vesicle Synaptic_Cleft Synaptic Cleft Synaptic_Vesicle->Synaptic_Cleft Release Inhibitor Benzohydrazide Inhibitor Inhibitor->MAO_A Inhibits

Caption: Simplified role of MAO-A in neurotransmitter metabolism and its inhibition.

References

A Comparative Guide to the Biological Activity of 4-Iodobenzohydrazide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a statistical and methodological comparison of the biological activities of compounds structurally related to 4-iodobenzohydrazide. The following sections summarize key quantitative data, detail the experimental protocols used for their determination, and visualize relevant biological pathways and workflows to support further research and development in this area.

Section 1: Antimicrobial Activity

Hydrazide-hydrazone derivatives, particularly those containing an iodine atom on the phenyl ring, have demonstrated notable antimicrobial properties. The substitution of the iodine atom has been reported as favorable for antimicrobial activity. Below is a summary of the Minimum Inhibitory Concentration (MIC) values for a series of 4-iodosalicylic acid hydrazide-hydrazones against various microbial strains.

Quantitative Data: Antimicrobial Activity

The following table presents the MIC values (in µg/mL) for selected hydrazide-hydrazones of 4-iodosalicylic acid, indicating their potency against Gram-positive bacteria and fungi.

Compound IDTarget MicroorganismStrain (ATCC)MIC (µg/mL)Reference CompoundMIC (µg/mL)
Hydrazone 3 Staphylococcus aureus259237.81Ciprofloxacin0.98
Staphylococcus epidermidis122287.81Ciprofloxacin0.49
Bacillus subtilis663315.62Ciprofloxacin0.49
Candida albicans10231>1000Fluconazole0.98
Hydrazone 4 Staphylococcus aureus259237.81Ciprofloxacin0.98
Staphylococcus epidermidis122287.81Ciprofloxacin0.49
Bacillus subtilis663315.62Ciprofloxacin0.49
Candida albicans10231500Fluconazole0.98
Hydrazone 5 Staphylococcus aureus259237.81Ciprofloxacin0.98
Staphylococcus epidermidis1222815.62Ciprofloxacin0.49
Bacillus subtilis663315.62Ciprofloxacin0.49
Candida albicans10231>1000Fluconazole0.98

Data sourced from a study on hydrazide-hydrazones of 4-iodosalicylic acid.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method, a standardized protocol for assessing antimicrobial susceptibility.[1]

  • Preparation of Materials :

    • Test compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • Sterile 96-well microtiter plates are prepared.[2]

    • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi is used as the culture medium.

    • Bacterial or fungal strains are cultured on appropriate agar plates for 18-24 hours.

  • Inoculum Preparation :

    • A suspension of the microorganism is prepared in sterile saline, and its turbidity is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[3]

    • This suspension is then diluted in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[3]

  • Assay Procedure :

    • 100 µL of sterile broth is added to all wells of the microtiter plate.[2]

    • 100 µL of the test compound stock solution (at 2x the highest desired concentration) is added to the first column of wells.

    • A serial two-fold dilution is performed by transferring 100 µL from each well to the next, down to the 10th column. The remaining 100 µL from the 10th column is discarded.[2]

    • Column 11 serves as a growth control (broth + inoculum), and column 12 serves as a sterility control (broth only).

    • 5 µL of the prepared inoculum is added to wells in columns 1 through 11.[2]

  • Incubation and Interpretation :

    • The plates are covered and incubated at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.[3]

    • The MIC is visually determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[4]

Workflow Visualization

Antimicrobial_Susceptibility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis p1 Prepare Compound Stock Solutions a2 Perform Serial Dilutions of Compound p1->a2 p2 Culture Microorganisms (18-24h) a1 Prepare Inoculum (0.5 McFarland) p2->a1 p3 Prepare 96-Well Plates (Add Broth) p3->a2 a3 Inoculate Plates with Microorganism a1->a3 a2->a3 an1 Incubate Plates (18-24h at 37°C) a3->an1 an2 Visually Read Plates for Growth an1->an2 an3 Determine MIC Value an2->an3

Caption: Workflow for the Broth Microdilution MIC Assay.

Section 2: Anticancer Activity

Iodinated heterocyclic compounds, such as quinazolinones, have been investigated for their potential as anticancer agents. Their cytotoxic effects are evaluated against various human cancer cell lines to determine their efficacy.

Quantitative Data: Anticancer Activity

The table below summarizes the in vitro cytotoxic activity (IC₅₀ values in µM) of novel 6-iodo-2-methylquinazolin-4-(3H)-one derivatives against several human cancer cell lines.

Compound IDCell LineCancer TypeIC₅₀ (µM)Reference Drug (Paclitaxel) IC₅₀ (µM)
3a HL60Promyelocytic Leukemia2142
U937Non-Hodgkin Lymphoma308
3d HeLaCervical Cancer1011
3e T98GGlioblastoma1226
3h T98GGlioblastoma2226

Data sourced from a study on new iodinated 4-(3H)-quinazolinones.[5]

Experimental Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.

  • Cell Seeding :

    • Cancer cells are harvested and counted.

    • Cells are seeded into a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) in 100 µL of culture medium.

    • Plates are incubated for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[6]

  • Compound Treatment :

    • Test compounds are dissolved in DMSO to create stock solutions, which are then serially diluted in culture medium to the desired concentrations.

    • The medium is removed from the wells, and 100 µL of the medium containing the test compound dilutions is added.

    • Control wells include medium only (blank), cells with medium and vehicle (e.g., DMSO), and a positive control for cytotoxicity.

    • Plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition and Incubation :

    • After the treatment period, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.[7]

    • The plate is incubated for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization and Absorbance Reading :

    • For adherent cells, the medium containing MTT is carefully removed. For suspension cells, the plate can be centrifuged before removing the supernatant.[6]

    • 100-150 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) is added to each well to dissolve the formazan crystals.

    • The plate is placed on an orbital shaker for approximately 15 minutes to ensure complete dissolution.

    • The absorbance is measured using a microplate reader at a wavelength of 540-570 nm.[6]

  • Data Analysis :

    • The percentage of cell viability is calculated relative to the vehicle-treated control cells.

    • The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[8]

Potential Signaling Pathway and Workflow Visualization

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Compounds like this compound derivatives could potentially exert their anticancer effects by modulating this pathway.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS GF Growth Factor GF->RTK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Compound This compound Derivative (Hypothetical Target) Compound->RAF Compound->MEK Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response

Caption: A simplified MAPK/ERK signaling pathway, a potential target for anticancer agents.

References

A Comparative Guide to the Synthesis of 4-Iodobenzohydrazide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For professionals engaged in pharmaceutical research, drug development, and organic synthesis, the efficient and reliable production of key chemical intermediates is of paramount importance. 4-Iodobenzohydrazide is a valuable building block in medicinal chemistry, often serving as a precursor for the synthesis of various heterocyclic compounds and as a key component in the development of novel therapeutic agents. This guide provides a detailed comparison of two primary peer-reviewed methods for the synthesis of this compound, offering an objective analysis of their performance based on experimental data.

Performance Comparison of Synthetic Routes

The selection of a synthetic pathway is often a critical decision based on factors such as yield, reaction time, availability and cost of starting materials, and the complexity of the procedure. Below is a summary of two common methods for the preparation of this compound: the hydrazinolysis of methyl 4-iodobenzoate and the reaction of 4-iodobenzoyl chloride with hydrazine.

ParameterRoute 1: Hydrazinolysis of Methyl 4-IodobenzoateRoute 2: From 4-Iodobenzoyl Chloride
Starting Material Methyl 4-iodobenzoate4-Iodobenzoyl Chloride
Key Reagents Hydrazine hydrate, EthanolHydrazine hydrate, Inert solvent (e.g., Methylene Chloride)
Reaction Steps 11
Typical Yield 67-72%[1][2]High (Specific yield for this compound not detailed in provided literature, but general procedures for similar reactions report yields of 95-98%)
Reaction Time 2 hours (reflux)Not specified for this compound
Reaction Temperature RefluxLow temperature (-75°C to -68°C for addition)[3]
Key Advantages Readily available starting material, straightforward procedure.[1][2]Potentially higher yield, based on general procedures for acyl chlorides.
Key Disadvantages Moderate yield.[1][2]4-Iodobenzoyl chloride is highly reactive and moisture-sensitive. The reaction requires low temperatures and careful control of reagent addition to avoid the formation of undesired bis-hydrazide by-products.[3]

Experimental Protocols

Route 1: Synthesis of this compound from Methyl 4-Iodobenzoate

This protocol is adapted from the work of Cholewińska et al. (2024).[1][2]

Materials:

  • Methyl 4-iodobenzoate

  • Hydrazine hydrate (100%)

  • Ethanol

Procedure:

  • In a round-bottomed flask, combine methyl 4-iodobenzoate (1 equivalent) and ethanol.

  • Add 100% hydrazine hydrate (1 equivalent) to the mixture.

  • Heat the reaction mixture to reflux and maintain for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • The resulting solid, this compound, is collected by filtration.

  • The crude product can be further purified by recrystallization.

Yield: 67-72%[1][2]

Route 2: General Procedure for the Synthesis of Hydrazides from Acyl Chlorides

This generalized protocol is based on a patented method designed to minimize the formation of by-products.[3] Note that this is a general procedure and has not been specifically reported for 4-iodobenzoyl chloride in the provided literature.

Materials:

  • 4-Iodobenzoyl chloride

  • Hydrazine

  • Inert solvent (e.g., Methylene Chloride)

Procedure:

  • In a reaction vessel, prepare a stirred, substantially uniform slurry of hydrazine in an inert solvent at a low temperature (e.g., -75°C to -68°C).

  • Continuously add a solution of 4-iodobenzoyl chloride in the same inert solvent to the hydrazine slurry. The rate of addition should be controlled to maintain the low reaction temperature.

  • After the addition is complete, the reaction is typically stirred for a period to ensure completion.

  • The reaction mixture is then worked up, which may involve washing with water and aqueous solutions to remove excess hydrazine and hydrazine salts.

  • The organic layer is dried and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Visualizing the Synthesis Workflows

To better understand the process flow of each synthetic route, the following diagrams have been generated.

Synthesis_Workflow cluster_0 Route 1: From Methyl 4-Iodobenzoate cluster_1 Route 2: From 4-Iodobenzoyl Chloride Start1 Methyl 4-Iodobenzoate + Hydrazine Hydrate + Ethanol Reflux Reflux for 2h Start1->Reflux Heat Cool Cool to RT Reflux->Cool Filter Filter Cool->Filter Product1 This compound Filter->Product1 Start2 Hydrazine Slurry in Inert Solvent Add Add 4-Iodobenzoyl Chloride Solution (-75 to -68°C) Start2->Add Slow Addition Workup Aqueous Workup Add->Workup Isolate Isolate & Purify Workup->Isolate Product2 This compound Isolate->Product2

Caption: Comparative workflow for the synthesis of this compound.

Logical_Comparison Goal Synthesize this compound Route1 Route 1: Hydrazinolysis of Ester Goal->Route1 Route2 Route 2: From Acyl Chloride Goal->Route2 Pros1 Pros: - Milder Conditions - Less Reactive Starting Material Route1->Pros1 Cons1 Cons: - Moderate Yield Route1->Cons1 Pros2 Pros: - Potentially Higher Yield Route2->Pros2 Cons2 Cons: - Harsh Conditions (Low Temp) - Moisture Sensitive Reagent - By-product Formation Risk Route2->Cons2

Caption: Logical comparison of the two synthetic routes.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzohydrazide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 4-Iodobenzohydrazide, ensuring the safety of laboratory personnel and environmental protection.

This compound is a chemical compound that requires careful management and disposal due to its potential hazards. This guide provides detailed procedures for its proper disposal, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with extreme caution. This compound is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may also lead to respiratory irritation. Furthermore, prolonged or repeated exposure may cause damage to the thyroid. It is also very toxic to aquatic life.

Always work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[1] Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1] In case of contact, immediately wash the affected skin with plenty of water and seek medical attention if you feel unwell. If the substance enters the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do, and continue rinsing.

Quantitative Hazard Data

The following table summarizes the key hazard information for this compound, providing a quick reference for its safe handling and disposal.

Hazard ClassificationGHS CodeDescription
Acute Toxicity, OralH302Harmful if swallowed.
Acute Toxicity, DermalH312Harmful in contact with skin.
Acute Toxicity, InhalationH332Harmful if inhaled.
Skin IrritationH315Causes skin irritation.
Eye IrritationH319Causes serious eye irritation.
Specific Target Organ Toxicity (Single Exposure)H335May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)H372Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.
Hazardous to the Aquatic Environment (Acute)H400Very toxic to aquatic life.

Detailed Disposal Protocol

The proper disposal of this compound waste must be conducted in accordance with local, state, and federal regulations. The following protocol is a general guideline based on best practices for hydrazide compounds.

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated, properly labeled, and sealed hazardous waste container.

  • The container must be made of a material compatible with the chemical.

  • Do not mix this compound waste with other incompatible waste streams.

Step 2: Chemical Treatment (for liquid waste)

  • For small quantities of liquid waste containing this compound, chemical neutralization can be performed by trained personnel in a controlled environment.

  • Oxidation: A common method for treating hydrazine derivatives is through oxidation.[2][3] This can be achieved by slowly adding a dilute solution of an oxidizing agent such as sodium hypochlorite (<5% w/w) or calcium hypochlorite (<5% w/w).[4]

  • The reaction should be carried out in a large volume of water to dissipate heat and control the reaction rate.

  • It is crucial to ensure the reaction goes to completion to avoid the formation of hazardous by-products.[2]

Step 3: Final Disposal

  • Incineration: The preferred method for the ultimate disposal of this compound and its treated waste is incineration in a licensed hazardous waste disposal facility.[2] This ensures the complete destruction of the compound.

  • Landfill: Do not dispose of untreated this compound in a landfill. Only the residues from incineration or fully detoxified and solidified waste may be suitable for landfill disposal, as per regulatory guidelines.

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for the pickup and disposal of the waste container.[4]

Disposal Workflow

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

G cluster_0 Waste Generation cluster_1 Initial Handling cluster_2 Waste Treatment (Liquid Waste Only) cluster_3 Final Disposal A This compound Waste (Solid or Liquid) B Segregate and Collect in Designated Hazardous Waste Container A->B C Properly Label Container B->C D Is Chemical Treatment Feasible and Permitted? C->D E Perform Oxidation with Dilute Hypochlorite Solution (Trained Personnel Only) D->E Yes G Contact EHS or Licensed Waste Disposal Contractor D->G No F Proceed to Final Disposal E->F F->G H Transport to Approved Hazardous Waste Facility G->H I Incineration H->I

Disposal workflow for this compound.

By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, minimizing risks to themselves and the community. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling 4-Iodobenzohydrazide

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Iodobenzohydrazide

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound in a laboratory setting. Adherence to these guidelines is critical for mitigating risks and ensuring a safe research environment.

Hazard Assessment and Engineering Controls

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on available safety data, it is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.[1]

Engineering Controls:

  • Chemical Fume Hood: All handling, weighing, and experimental procedures involving this compound must be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

  • Designated Area: The work area should be clearly designated for hazardous substance use.

  • Safety Equipment: Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.

Body PartRequired PPEMaterial/Standard
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended. Consult the glove manufacturer's resistance chart for specific compatibility.
Eyes Safety goggles or a face shieldMust be worn to protect from splashes and chemical vapors.[2]
Body Flame-resistant lab coatA fully buttoned lab coat should be worn over personal clothing.
Respiratory Respirator (if necessary)A NIOSH-approved respirator may be required for situations with a higher risk of inhalation, such as cleaning up spills. Use should be based on a risk assessment and institutional safety protocols.
Operational Plan: Step-by-Step Handling Procedure

Preparation:

  • Consult SDS: Before beginning work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[1]

  • Assemble PPE: Put on all required personal protective equipment as outlined in the table above.

  • Prepare Work Area: Ensure the chemical fume hood is clean, uncluttered, and functioning correctly. Gather all necessary equipment and reagents.

Handling:

  • Weighing: Conduct all weighing of solid this compound within the chemical fume hood. Use a disposable weighing boat to minimize contamination.

  • Dissolving: If preparing a solution, add the solid to the solvent slowly and carefully within the fume hood. Avoid splashing.

  • Reactions: All reactions involving this compound should be performed in a closed system or within the fume hood.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to ensure safety and environmental compliance.

Waste Segregation and Collection:

  • Solid Waste: Collect unused this compound powder and any contaminated solid materials (e.g., weigh boats, gloves, paper towels) in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect any solutions containing this compound in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams.

  • Sharps: Any contaminated sharps (needles, razor blades) must be disposed of in a designated sharps container.

Container Labeling: All waste containers must be clearly labeled with:

  • "Hazardous Waste"

  • The full chemical name: "this compound"

  • The primary hazard(s) (e.g., "Toxic," "Irritant")

  • The date the waste was first added to the container

Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Keep containers securely closed except when adding waste.

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of hazardous waste.

Emergency Procedures
IncidentProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Spill Evacuate the area. Wear appropriate PPE, including respiratory protection. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

Visual Workflow for Handling and Disposal

G start Start: Prepare for Handling sds Review Safety Data Sheet (SDS) start->sds ppe Don Personal Protective Equipment (PPE) sds->ppe area Prepare Work Area (Fume Hood) ppe->area handle Handling this compound area->handle weigh Weighing handle->weigh dissolve Dissolving handle->dissolve react Performing Reaction handle->react decon Decontaminate Work Area & Equipment weigh->decon dissolve->decon react->decon dispose Waste Disposal decon->dispose solid Collect Solid Waste dispose->solid liquid Collect Liquid Waste dispose->liquid label Label Waste Containers solid->label liquid->label store Store in Satellite Accumulation Area label->store ehs Contact EHS for Pickup store->ehs end End of Process ehs->end

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Iodobenzohydrazide
Reactant of Route 2
Reactant of Route 2
4-Iodobenzohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.